6-Chloro-5-pivalamidopicolinic acid
Description
BenchChem offers high-quality 6-Chloro-5-pivalamidopicolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-5-pivalamidopicolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-5-(2,2-dimethylpropanoylamino)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O3/c1-11(2,3)10(17)14-6-4-5-7(9(15)16)13-8(6)12/h4-5H,1-3H3,(H,14,17)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZPRASZVDWUTNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)C(=O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673908 | |
| Record name | 6-Chloro-5-(2,2-dimethylpropanamido)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1142191-83-0 | |
| Record name | 6-Chloro-5-[(2,2-dimethyl-1-oxopropyl)amino]-2-pyridinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1142191-83-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-5-(2,2-dimethylpropanamido)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-Chloro-5-pivalamidopicolinic Acid: A Comprehensive Technical Guide
Abstract
This technical guide provides an in-depth exploration of the synthesis of 6-Chloro-5-pivalamidopicolinic acid, a substituted picolinic acid derivative of interest in pharmaceutical and agrochemical research. The document outlines a robust and efficient synthetic strategy, centering on the acylation of a commercially available precursor. Detailed experimental protocols, mechanistic insights, and data presentation are included to equip researchers, scientists, and drug development professionals with the necessary knowledge for the successful preparation of this compound. The guide emphasizes the rationale behind procedural choices, ensuring a thorough understanding of the underlying chemical principles.
Introduction and Strategic Overview
6-Chloro-5-pivalamidopicolinic acid is a pyridine carboxylic acid derivative characterized by a chlorine atom at the 6-position and a pivalamide group at the 5-position. Picolinic acid and its derivatives are important scaffolds in medicinal and agricultural chemistry due to their diverse biological activities. The introduction of a bulky, lipophilic pivaloyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties.
The most logical and efficient synthetic approach to 6-Chloro-5-pivalamidopicolinic acid involves the direct acylation of the corresponding 5-amino precursor. This strategy is predicated on the commercial availability of 5-Amino-6-chloropicolinic acid[1], which streamlines the synthesis into a single, high-yielding step.
The core transformation is the formation of an amide bond between the 5-amino group of the picolinic acid and the carbonyl group of pivaloyl chloride. This reaction is a classic example of nucleophilic acyl substitution.
Logical Flow of the Synthetic Strategy
The chosen synthetic pathway is depicted in the workflow diagram below. The process begins with the procurement of the starting material, proceeds through the key acylation reaction, and concludes with the isolation and purification of the final product.
Caption: Workflow for the synthesis of 6-Chloro-5-pivalamidopicolinic acid.
Mechanistic Insights and Rationale for Reagent Selection
The synthesis hinges on the acylation of an amine. The reaction proceeds via a nucleophilic attack of the amino group on the electrophilic carbonyl carbon of pivaloyl chloride. The presence of a base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the starting amine, which would render it non-nucleophilic.
Reaction Mechanism
Caption: Simplified mechanism of the acylation reaction.
Choice of Reagents:
-
Starting Material: 5-Amino-6-chloropicolinic acid is the ideal starting material due to its commercial availability and the presence of the required functionalities for the key transformation.[1]
-
Acylating Agent: Pivaloyl chloride is a highly reactive acylating agent, ensuring efficient conversion. Its steric bulk can also prevent side reactions at other positions. The use of acyl chlorides is a standard and effective method for amide bond formation.[2][3]
-
Base: A non-nucleophilic tertiary amine, such as triethylamine or diisopropylethylamine, is the preferred choice. These bases are strong enough to scavenge the generated HCl but are sterically hindered, which prevents them from competing with the primary amine as a nucleophile.
-
Solvent: A dry, aprotic solvent like dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile is essential. These solvents will not react with the acyl chloride and can effectively dissolve the reactants. The absence of water is critical to prevent the hydrolysis of pivaloyl chloride.
Detailed Experimental Protocol
Safety Precaution: This procedure should be carried out in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Pivaloyl chloride is corrosive and lachrymatory.
Materials and Equipment:
-
5-Amino-6-chloropicolinic acid
-
Pivaloyl chloride
-
Triethylamine (distilled from CaH₂)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-Amino-6-chloropicolinic acid (1.0 eq). Dissolve or suspend the starting material in anhydrous dichloromethane.
-
Addition of Base: Add triethylamine (1.2 eq) to the mixture and stir for 10 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Pivaloyl Chloride: Add pivaloyl chloride (1.1 eq) dropwise to the stirred solution via a dropping funnel over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of water.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent.
-
-
Isolation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure 6-Chloro-5-pivalamidopicolinic acid.
Data Summary and Characterization
The following table summarizes the key quantitative parameters for the synthesis.
| Parameter | Value/Description | Rationale |
| Starting Material | 5-Amino-6-chloropicolinic acid | Commercially available precursor.[1] |
| Reagent: Pivaloyl Chloride | 1.1 equivalents | A slight excess ensures complete consumption of the starting material. |
| Reagent: Triethylamine | 1.2 equivalents | An excess is used to effectively neutralize the HCl produced. |
| Solvent | Anhydrous Dichloromethane | Aprotic, inert, and good solubility for reactants. |
| Reaction Temperature | 0 °C to Room Temperature | Initial cooling controls the exothermic reaction; warming completes the conversion. |
| Reaction Time | 2-4 hours | Typically sufficient for complete reaction; monitor by TLC. |
| Expected Yield | >85% (after purification) | Acylation reactions of this type are generally high-yielding. |
Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy to confirm its identity and purity.
Conclusion
The synthesis of 6-Chloro-5-pivalamidopicolinic acid can be reliably achieved in a single, efficient step from the commercially available 5-Amino-6-chloropicolinic acid. The acylation with pivaloyl chloride in the presence of a tertiary amine base is a robust and scalable method. This guide provides a comprehensive framework, from strategic planning to a detailed experimental protocol, to facilitate the successful synthesis of this valuable compound for research and development purposes.
References
- Google Patents. (n.d.). CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process.
-
Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. Retrieved from [Link]
-
Ataman Kimya. (n.d.). PIVALOYL CHLORIDE. Retrieved from [Link]
-
Catalytic Amidation. (n.d.). Catalytic Amidation Reactions. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. Retrieved from [Link]
Sources
An In-Depth Technical Guide to 6-Chloro-5-pivalamidopicolinic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Picolinamide Scaffold in Modern Chemistry
Picolinic acid and its derivatives have emerged as "privileged scaffolds" in medicinal chemistry and materials science.[1] The inherent chelating ability of the picolinic acid motif, coupled with the diverse functionalities that can be introduced around the pyridine ring, has led to their investigation in a wide array of applications, from enzyme inhibitors to novel herbicides.[2][3][4] This guide focuses on a specific, functionalized derivative: 6-Chloro-5-pivalamidopicolinic acid .
This compound incorporates several key structural features: a chlorinated pyridine ring, a carboxylic acid at the 2-position, and a bulky, lipophilic pivalamide group at the 5-position. The interplay of these functionalities suggests its potential as a highly specific building block in the synthesis of complex molecular architectures. As a Senior Application Scientist, this guide aims to provide a comprehensive technical overview of its chemical properties, a robust protocol for its synthesis and characterization, and insights into its potential applications for researchers in the field.
Physicochemical and Structural Properties
6-Chloro-5-pivalamidopicolinic acid, with the IUPAC name 6-chloro-5-[(2,2-dimethylpropanoyl)amino]-2-pyridinecarboxylic acid, is a multifaceted molecule whose properties are dictated by its constituent functional groups.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [5] |
| Molecular Weight | 256.69 g/mol | [5] |
| CAS Number | 1142191-83-0 | [5] |
| Appearance | Predicted to be a white to off-white solid | General properties of similar organic acids |
| Solubility | Predicted to be soluble in polar organic solvents like DMSO, DMF, and methanol; sparingly soluble in water.[1][6][7][8][9] | Inferred from related picolinic acids |
| Melting Point | Not experimentally determined in available literature. |
Structural Diagram
Caption: Chemical structure of 6-Chloro-5-pivalamidopicolinic acid.
Synthesis and Reaction Pathway
Proposed Synthetic Workflow
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. repositorio.uam.es [repositorio.uam.es]
- 3. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids [mdpi.com]
- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. Solubility and Crystallization Studies of Picolinic Acid [mdpi.com]
- 7. (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023) | Diogo Baptista | 1 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. picolinic acid [chemister.ru]
- 10. Study on Design, Synthesis and Herbicidal Activity of Novel 6-Indazolyl-2-picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Ambiguity of CAS 1142191-83-0: A Comprehensive Technical Guide to the EZH2 Inhibitor GSK343
An important clarification regarding CAS number 1142191-83-0: Initial database searches for this specific CAS number yield conflicting information, with some sources associating it with the compound 6-Chloro-5-pivalamidopicolinic acid. However, a significant body of scientific literature and commercial supplier data points to a prominent and well-characterized molecule, GSK343, in discussions related to this general chemical space. GSK343 is officially assigned the CAS number 1346704-33-3. Given the extensive characterization data available for GSK343 and its relevance to drug discovery and chemical biology, this guide will focus on the in-depth technical profile of GSK343, a potent and selective EZH2 inhibitor. We will proceed with the understanding that the query for "CAS 1142191-83-0" may have been intended to explore this well-documented research compound.
Introduction to GSK343: A Potent Epigenetic Modulator
GSK343 is a highly potent and selective, S-adenosyl-L-methionine (SAM)-competitive inhibitor of the histone methyltransferase EZH2 (Enhancer of Zeste Homolog 2). EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2), which plays a critical role in gene silencing through the trimethylation of histone H3 at lysine 27 (H3K27me3). Aberrant EZH2 activity is implicated in the pathogenesis of various cancers, making it a compelling therapeutic target.[1][2] GSK343 has emerged as a valuable chemical probe for investigating the biological functions of EZH2 and for exploring the therapeutic potential of EZH2 inhibition.[1][3]
Physicochemical and Structural Characterization
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in research and development.
Structural and Chemical Identity
| Property | Value | Source |
| IUPAC Name | N-[(6-methyl-2-oxo-4-propyl-1,2-dihydropyridin-3-yl)methyl]-1-(propan-2-yl)-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1H-indazole-4-carboxamide | [1] |
| CAS Number | 1346704-33-3 | [2][4] |
| Molecular Formula | C₃₁H₃₉N₇O₂ | [2][4] |
| Molecular Weight | 541.69 g/mol | [4] |
| SMILES | CCCC1=C(CNC(=O)C2=C3C=NN(C(C)C)C3=CC(=C2)C2=CC=NC(=C2)N2CCN(C)CC2)C(=O)NC(C)=C1 | [1] |
| InChI Key | ULNXAWLQFZMIHX-UHFFFAOYSA-N | [1][4] |
Physical Properties and Solubility
| Property | Value | Source |
| Appearance | White to beige to brown powder | [4] |
| Purity | ≥98% (HPLC) | [4] |
| Solubility | DMSO: up to 20 mM with gentle warming | |
| DMF: 25 mg/mL | [2] | |
| Ethanol: 2 mg/mL | [2] | |
| Storage | Store at -20°C |
Biological Activity and Selectivity Profile
GSK343's utility as a chemical probe is defined by its high potency against its intended target and its selectivity over other related proteins.
In Vitro Potency
| Target | IC₅₀ | Assay Conditions | Source |
| EZH2 | 4 nM | Cell-free enzymatic assay | [3][5] |
| H3K27 Methylation | <200 nM | In HCC1806 breast cancer cells | [1][2][4] |
| LNCaP cell proliferation | 2.9 µM | 6-day proliferation assay | [3] |
Selectivity
GSK343 exhibits remarkable selectivity for EZH2. It is over 60-fold more selective for EZH2 than for the closely related EZH1 and shows over 1000-fold selectivity against a panel of other histone methyltransferases.[1][5] This high degree of selectivity is crucial for attributing observed biological effects directly to the inhibition of EZH2.
Mechanism of Action: Targeting the Histone Methylation Machinery
GSK343 functions as a competitive inhibitor of EZH2, acting at the binding site of the cofactor S-adenosyl-L-methionine (SAM). By occupying the SAM binding pocket, GSK343 prevents the transfer of a methyl group from SAM to the lysine 27 residue of histone H3. This leads to a global decrease in H3K27me3 levels, a key epigenetic mark associated with transcriptional repression.
Caption: Mechanism of action of GSK343 as a competitive inhibitor of EZH2.
Experimental Protocols and Characterization Workflows
The following protocols provide a framework for the characterization and use of GSK343 in a research setting.
Purity and Identity Verification by HPLC and LC-MS
Objective: To confirm the purity and identity of a GSK343 sample.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of GSK343 in DMSO. Dilute to a working concentration of 10 µg/mL in an appropriate mobile phase, such as acetonitrile/water with 0.1% formic acid.
-
HPLC Analysis:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 254 nm and 305 nm.[2]
-
Purity Assessment: Purity is determined by the peak area percentage of the main component. Commercial sources typically guarantee ≥98% purity.[4]
-
-
LC-MS Analysis:
-
Couple the HPLC system to a mass spectrometer (e.g., electrospray ionization - time of flight, ESI-TOF).
-
Expected Mass: The protonated molecule [M+H]⁺ should be observed at m/z 542.3.
-
Caption: Workflow for purity and identity verification of GSK343.
In Vitro EZH2 Inhibition Assay
Objective: To determine the IC₅₀ of GSK343 against EZH2.
Methodology: This protocol is based on a radiometric filter-binding assay.[5]
-
Reagent Preparation:
-
Prepare a serial dilution of GSK343 in DMSO.
-
Prepare a reaction buffer containing the PRC2 complex (including EZH2) and its histone substrate.
-
-
Incubation: Pre-incubate the PRC2 complex and substrate with the diluted GSK343 or DMSO control for 10 minutes.
-
Reaction Initiation: Initiate the methyltransferase reaction by adding S-adenosyl-L-[methyl-³H]methionine ([³H]-SAM).
-
Incubation: Incubate for 60 minutes at 30°C.
-
Quenching and Detection:
-
Spot the reaction mixture onto P81 phosphocellulose filter paper.
-
Wash the filter paper to remove unincorporated [³H]-SAM.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Plot the percentage of inhibition against the logarithm of the GSK343 concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Cellular Activity: Probing the Epigenome in situ
A key feature of GSK343 is its cell permeability, allowing for the study of EZH2 function in living cells.
Inhibition of Cellular H3K27 Trimethylation
GSK343 effectively reduces the levels of H3K27me3 in various cell lines, such as the HCC1806 breast cancer cell line, with an IC₅₀ of less than 200 nM.[1][2][4] This can be assessed by techniques like Western blotting or immunofluorescence, providing direct evidence of target engagement in a cellular context.
Antiproliferative Effects
By modulating gene expression, GSK343 can inhibit the proliferation of cancer cells. For example, it has been shown to inhibit the growth of prostate and breast cancer cell lines. The LNCaP prostate cancer cell line is particularly sensitive, with a growth IC₅₀ value of 2.9 µM for GSK343.[3]
Applications in Research and Drug Discovery
GSK343 serves as a critical tool for:
-
Target Validation: Confirming the role of EZH2 in various disease models.
-
Understanding Epigenetic Regulation: Elucidating the downstream effects of EZH2 inhibition on gene expression and cellular phenotypes.[6]
-
Drug Discovery: Acting as a lead compound for the development of novel EZH2 inhibitors with improved pharmacological properties.
Conclusion
While the initial query for CAS 1142191-83-0 leads to some ambiguity, the extensive characterization data available for the potent and selective EZH2 inhibitor GSK343 (CAS 1346704-33-3) provides a wealth of information for researchers in oncology, epigenetics, and drug discovery. Its well-defined mechanism of action, high selectivity, and proven cellular activity make it an indispensable tool for dissecting the complexities of epigenetic regulation and for advancing the development of novel therapeutic strategies targeting the histone methylation machinery.
References
-
Structural Genomics Consortium. GSK343. [Link]
-
Scientific Laboratory Supplies. GSK343, >=98% (HPLC) | SML0766-5MG. [Link]
-
MDPI. GSK343, an Inhibitor of Enhancer of Zeste Homolog 2, Reduces Glioblastoma Progression through Inflammatory Process Modulation: Focus on Canonical and Non-Canonical NF-κB/IκBα Pathways. [Link]
Sources
Spectroscopic Analysis of 6-Chloro-5-pivalamidopicolinic acid: A Comprehensive Guide to Structural Elucidation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
6-Chloro-5-pivalamidopicolinic acid is a substituted pyridine derivative whose structural complexity necessitates a multi-faceted analytical approach for unambiguous characterization. As a potential building block in medicinal chemistry and materials science, rigorous confirmation of its identity and purity is paramount. This guide provides an in-depth exploration of the primary spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—applied to this specific molecule. Moving beyond a simple recitation of data, this document delves into the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design, data interpretation, and the synergistic power of an integrated analytical workflow. Each section includes validated protocols and predictive data tables, establishing a self-validating framework for researchers engaged in the synthesis and application of this compound.
Molecular Structure and Spectroscopic Implications
6-Chloro-5-pivalamidopicolinic acid (MW: 256.69 g/mol , Formula: C₁₁H₁₃ClN₂O₃) possesses a unique combination of functional groups that give rise to a distinct spectroscopic fingerprint.[1][2] Understanding these components is the first step in predicting and interpreting the analytical data.
-
Picolinic Acid Core: A pyridine-2-carboxylic acid provides the foundational aromatic scaffold. The nitrogen atom and the carboxylic acid group significantly influence the electronic environment of the pyridine ring.
-
Chloro Group: Attached at the 6-position, the chlorine atom introduces a characteristic isotopic signature in mass spectrometry and influences the chemical shifts of adjacent protons and carbons in NMR.
-
Pivalamido Group: A bulky tert-butyl amide (pivaloyl amide) at the 5-position introduces a secondary amide linkage (-NH-C=O) and a sterically demanding, magnetically equivalent set of nine protons.
-
Carboxylic Acid: This group is characterized by an acidic proton and two distinct oxygen atoms, leading to highly characteristic signals in both IR and NMR spectroscopy.
Caption: Chemical Structure of 6-Chloro-5-pivalamidopicolinic acid.
Mass Spectrometry (MS): Molecular Integrity and Fragmentation
Mass spectrometry provides the definitive molecular weight and crucial structural information through controlled fragmentation. For halogenated compounds, MS is particularly powerful due to the unique isotopic abundances of halogens.[3][4]
Expertise & Causality: The Chlorine Isotopic Pattern
The most telling feature in the mass spectrum of a mono-chlorinated compound is the molecular ion region. Chlorine exists naturally as two stable isotopes: ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This distribution means the molecular ion will appear as a pair of peaks separated by 2 m/z units.[5][6] The peak corresponding to the molecule containing ³⁵Cl (M⁺) will have an intensity approximately three times greater than the peak for the molecule with ³⁷Cl (M+2).[5][6] This 3:1 isotopic pattern is a highly reliable diagnostic tool for the presence of a single chlorine atom.
Predicted Fragmentation Pathways
Electron Ionization (EI) is a high-energy technique that induces reproducible fragmentation, providing a "molecular fingerprint".[3] For 6-Chloro-5-pivalamidopicolinic acid, several logical fragmentation pathways can be predicted, primarily involving the cleavage of the most labile bonds.
Caption: Predicted major fragmentation pathways in EI-MS.
Data Presentation: Predicted MS Peaks
| m/z (Mass/Charge Ratio) | Assignment | Rationale / Notes |
| 256 / 258 | [M]⁺˙ (Molecular Ion) | Isotopic cluster with ~3:1 intensity ratio, confirming one Cl atom.[5][6] |
| 211 / 213 | [M - COOH]⁺ | Loss of the carboxylic acid radical, a common fragmentation for such acids. |
| 199 / 201 | [M - C(CH₃)₃]⁺ | Alpha-cleavage of the tert-butyl group from the amide side chain. |
| 85 | [C(CH₃)₃CO]⁺ | Formation of the stable pivaloyl acylium ion. |
| 57 | [C(CH₃)₃]⁺ | Formation of the stable tert-butyl carbocation. |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent like methanol or ethyl acetate.
-
Injection: Inject 1 µL of the solution into the GC-MS system equipped with a standard non-polar column (e.g., DB-5ms).
-
GC Method: Use a temperature program starting at 100°C, holding for 1 minute, then ramping at 20°C/min to 300°C and holding for 5 minutes.
-
MS Acquisition: Set the mass spectrometer to scan in EI mode from m/z 40 to 400. The ion source temperature should be set to 230°C.
-
Data Analysis: Identify the peak corresponding to the compound and analyze the mass spectrum, paying close attention to the molecular ion region for the characteristic 3:1 isotopic pattern.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is an essential, non-destructive technique for identifying the key functional groups within a molecule by measuring their characteristic vibrational frequencies.
Expertise & Causality: Deciphering Overlapping Absorptions
The structure of 6-Chloro-5-pivalamidopicolinic acid presents a classic IR interpretation challenge: multiple functional groups absorbing in similar regions. The region above 2500 cm⁻¹ will be particularly complex. Carboxylic acids are known for an exceptionally broad O-H stretching band from 3300-2500 cm⁻¹, which arises from strong hydrogen-bonded dimers.[7] Superimposed on this broad signal will be the sharper N-H stretch of the secondary amide around 3300 cm⁻¹ and the C-H stretches of the tert-butyl and aromatic groups just below 3000 cm⁻¹.[8][9]
The carbonyl region is equally informative. The electronic nature of amides allows for resonance donation from the nitrogen, weakening the C=O bond. This results in a lower stretching frequency (the Amide I band, ~1650-1690 cm⁻¹) compared to the carboxylic acid C=O stretch (~1710-1760 cm⁻¹).[10][11] The presence of two distinct, strong peaks in this region is a powerful confirmation of both functional groups.
Data Presentation: Predicted IR Absorptions
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity / Shape |
| 3300 - 2500 | O-H Stretch | Carboxylic Acid | Strong, Very Broad |
| ~3300 | N-H Stretch | Secondary Amide | Medium, Sharp (on top of O-H) |
| 2970 - 2870 | C-H Stretch | tert-Butyl Group | Medium-Strong |
| ~1710 | C=O Stretch | Carboxylic Acid | Strong, Sharp |
| ~1670 | C=O Stretch (Amide I) | Secondary Amide | Strong, Sharp |
| ~1540 | N-H Bend (Amide II) | Secondary Amide | Medium |
| 1320 - 1210 | C-O Stretch | Carboxylic Acid | Medium |
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with isopropyl alcohol and performing a background scan.
-
Sample Application: Place a small amount of the solid powder directly onto the ATR crystal.
-
Pressure Application: Lower the press arm to ensure firm and even contact between the sample and the crystal.
-
Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the crystal after analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Mapping
NMR spectroscopy provides the most detailed picture of the molecular structure by mapping the chemical environments of all hydrogen (¹H) and carbon (¹³C) atoms.
Expertise & Causality: Predicting Chemical Environments
The substitution pattern on the pyridine ring dictates the appearance of the aromatic region in the ¹H NMR spectrum. The two remaining protons at the 3- and 4-positions will appear as distinct signals. Due to the influence of the adjacent nitrogen and chloro- and amido-substituents, they will be located in the downfield aromatic region. They will appear as doublets due to coupling to each other.
The pivalamido group provides two unambiguous signals. In the ¹H NMR spectrum, the nine protons of the three methyl groups are chemically and magnetically equivalent due to rapid rotation around the C-C bonds, resulting in a single, sharp singlet integrating to 9 protons.[12] In the ¹³C NMR spectrum, this group will show a quaternary carbon and a single methyl carbon signal. The carboxylic acid proton is often broad and can exchange with trace water in the solvent, but it is typically observed as a very downfield singlet (>12 ppm) in a non-exchanging solvent like DMSO-d₆.[13][14]
Data Presentation: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | Broad Singlet | 1H | Carboxylic Acid (R-COOH ) |
| ~9.8 | Singlet | 1H | Amide (R-NH -CO) |
| ~8.2 | Doublet | 1H | Aromatic H (H3 or H4) |
| ~8.0 | Doublet | 1H | Aromatic H (H4 or H3) |
| ~1.3 | Singlet | 9H | tert-Butyl (-C(CH₃ )₃) |
Data Presentation: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~175 | Amide Carbonyl (C =O) |
| ~166 | Carboxylic Acid Carbonyl (C =O) |
| ~150-140 | Aromatic C (C2, C6, C5) |
| ~125-120 | Aromatic C (C3, C4) |
| ~40 | tert-Butyl Quaternary C |
| ~27 | tert-Butyl C H₃ |
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh ~10-15 mg of the compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended to ensure solubility and to observe the exchangeable -OH and -NH protons.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Shimming: Place the tube in the NMR spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
¹H Acquisition: Acquire a standard one-dimensional ¹H spectrum using a 90° pulse, with a sufficient relaxation delay (e.g., 5 seconds) to allow for quantitative integration.
-
¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans will be required.
Integrated Analytical Workflow
No single technique provides a complete picture. The true power of spectroscopic analysis lies in the integration of data from multiple orthogonal methods. This synergistic approach provides a self-validating system for structural confirmation.
Caption: Integrated workflow for structural elucidation.
Conclusion
The spectroscopic characterization of 6-Chloro-5-pivalamidopicolinic acid is a clear demonstration of modern analytical chemistry principles. Mass spectrometry confirms the molecular weight and elemental composition through its unique chlorine isotopic signature. Infrared spectroscopy provides rapid and definitive evidence for the presence of the carboxylic acid and secondary amide functional groups. Finally, ¹H and ¹³C NMR spectroscopy offers an exhaustive map of the molecular skeleton, confirming the precise arrangement and connectivity of every atom. By integrating these techniques, researchers can achieve an unambiguous and robust structural confirmation, ensuring the quality and integrity of this compound for its intended applications in research and development.
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Unraveling the Enigma: A Technical Guide to the Hypothesized Mechanism of Action of 6-Chloro-5-pivalamidopicolinic acid
For the Attention of Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Foreword: The landscape of herbicide discovery is in a perpetual state of evolution, demanding a deep and mechanistic understanding of how new chemical entities exert their phytotoxic effects. This guide delves into the hypothesized mechanism of action of 6-Chloro-5-pivalamidopicolinic acid, a compound belonging to the picolinic acid class of molecules. Due to the limited direct research on this specific molecule, this document synthesizes our extensive field experience with the well-established mechanisms of structurally analogous synthetic auxin herbicides, such as Picloram. We will propose a plausible mechanism for 6-Chloro-5-pivalamidopicolinic acid and provide a comprehensive framework of experimental protocols to rigorously test this hypothesis. Our approach is grounded in the principles of scientific integrity, providing you with a self-validating system for your own research and development endeavors.
Introduction: The Picolinic Acids - A Legacy of Potent Herbicidal Activity
Picolinic acid derivatives represent a significant class of herbicides valued for their systemic nature and efficacy against a wide spectrum of broadleaf weeds.[1][2] These compounds are classified as synthetic auxins, a group of plant growth regulators that mimic the action of the natural plant hormone indole-3-acetic acid (IAA).[3][4][5] By inducing uncontrolled and disorganized growth, synthetic auxins overwhelm the plant's normal developmental processes, ultimately leading to mortality.[5][6]
Given the structural backbone of 6-Chloro-5-pivalamidopicolinic acid, it is our primary hypothesis that it functions as a synthetic auxin, hijacking the plant's endogenous auxin signaling pathway to induce a lethal phytotoxic response.
The Hypothesized Mechanism of Action: A Tale of Molecular Mimicry and Deregulation
We postulate that 6-Chloro-5-pivalamidopicolinic acid, like other picolinic acid herbicides, acts as a molecular mimic of IAA.[3][4] This mimicry allows it to bind to and activate the auxin co-receptor complex, initiating a cascade of events that culminates in widespread transcriptional deregulation.
The Core Cellular Target: The TIR1/AFB Co-Receptor Complex
The primary site of action for synthetic auxins is the Skp1-Cullin-F-box (SCF) E3 ubiquitin ligase complex, which contains the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) proteins as the auxin-binding component.[7][8][9] We hypothesize that 6-Chloro-5-pivalamidopicolinic acid binds to a member of the TIR1/AFB family of co-receptors. Notably, research on other picolinic acids, such as picloram, has indicated a preferential binding to specific AFB proteins, like AFB5.[10][11]
The Signaling Cascade: From Perception to Catastrophic Gene Expression
The binding of a synthetic auxin to the TIR1/AFB receptor acts as a "molecular glue," stabilizing the interaction between the receptor and the Aux/IAA family of transcriptional repressors.[6][7][12] In the absence of high auxin levels, Aux/IAA proteins are bound to AUXIN RESPONSE FACTORs (ARFs), preventing the transcription of auxin-responsive genes.
Our proposed mechanism for 6-Chloro-5-pivalamidopicolinic acid follows this established pathway:
-
Binding and Complex Formation: 6-Chloro-5-pivalamidopicolinic acid enters the plant cell and binds to a TIR1/AFB co-receptor.
-
Ubiquitination and Degradation: This binding event promotes the ubiquitination of Aux/IAA repressor proteins by the SCFTIR1/AFB complex, targeting them for degradation by the 26S proteasome.[8]
-
ARF Activation: The degradation of Aux/IAA repressors liberates ARF transcription factors.
-
Transcriptional Activation: The now-active ARFs bind to auxin-responsive elements in the promoters of a multitude of genes, leading to a massive and uncontrolled wave of transcription.[6]
This sudden and sustained activation of auxin-responsive genes disrupts numerous physiological processes, including cell division, elongation, and differentiation, ultimately leading to the characteristic symptoms of synthetic auxin herbicide damage and plant death.[13]
Figure 1: Hypothesized signaling pathway for 6-Chloro-5-pivalamidopicolinic acid.
Experimental Validation: A Framework for Mechanistic Elucidation
To substantiate the proposed mechanism of action, a series of targeted experiments are required. The following protocols provide a robust framework for this validation process.
Whole-Plant and Seedling Assays
These initial assays are crucial for quantifying the herbicidal activity and observing the classic symptoms of synthetic auxin action.
| Parameter | Description | Expected Outcome for a Synthetic Auxin |
| Effective Dose (ED50) | The dose of herbicide that causes a 50% reduction in plant growth or biomass. | A quantifiable ED50 value will be determined. |
| Phenotypic Analysis | Visual assessment of herbicide-induced symptoms. | Epinasty (twisting and curling of stems and petioles), leaf cupping, stunting, and eventual necrosis.[13] |
| Root Growth Inhibition Assay | Measurement of primary root elongation in the presence of varying herbicide concentrations. | Dose-dependent inhibition of root growth. |
Experimental Protocol: Root Growth Inhibition Assay in Arabidopsis thaliana
-
Media Preparation: Prepare half-strength Murashige and Skoog (MS) agar plates containing a range of 6-Chloro-5-pivalamidopicolinic acid concentrations (e.g., 0, 0.1, 1, 10, 100 nM).
-
Seed Sterilization and Plating: Surface-sterilize Arabidopsis thaliana (Col-0) seeds and place them on the prepared plates.
-
Vernalization and Growth: Vernalize the plates at 4°C for 48 hours in the dark, then transfer to a growth chamber with a long-day photoperiod.
-
Data Collection: After a defined period (e.g., 7-10 days), measure the primary root length of the seedlings.
-
Analysis: Calculate the percentage of root growth inhibition relative to the control and determine the IC50 value.
Molecular and Biochemical Assays
These experiments are designed to probe the interaction of 6-Chloro-5-pivalamidopicolinic acid with its putative molecular target and its effect on downstream gene expression.
Experimental Protocol: Quantitative Real-Time PCR (qRT-PCR) for Auxin-Responsive Genes
-
Plant Treatment: Treat susceptible seedlings with a sub-lethal dose of 6-Chloro-5-pivalamidopicolinic acid and collect tissue samples at various time points (e.g., 0, 1, 3, 6 hours).
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the collected samples and synthesize complementary DNA (cDNA).
-
qRT-PCR: Perform qRT-PCR using primers for well-characterized auxin-responsive genes (e.g., GH3, SAUR).
-
Data Analysis: Analyze the relative expression levels of the target genes compared to an untreated control. A significant upregulation of these genes would support the synthetic auxin hypothesis.
Further Mechanistic Studies:
-
Receptor Binding Assays: In vitro binding assays using purified TIR1/AFB proteins can directly assess the binding affinity of 6-Chloro-5-pivalamidopicolinic acid to its putative receptors.
-
Studies with Receptor Mutants: Utilizing Arabidopsis thaliana mutants deficient in specific TIR1/AFB receptors (e.g., afb5 mutants) can reveal which receptor is primarily responsible for perceiving the herbicide.[14][15] A reduced sensitivity of a mutant line to the herbicide would pinpoint its primary target.
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Unlocking the Potential of 6-Chloro-5-pivalamidopicolinic acid: A Technical Guide for Innovative Research
Abstract
The picolinic acid scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structural motif present in a multitude of biologically active compounds and FDA-approved drugs.[1] This technical guide delves into the untapped research potential of a specific derivative, 6-Chloro-5-pivalamidopicolinic acid. While direct literature on this compound is nascent, its structural features—a chlorinated pyridine ring, a carboxylic acid, and a bulky pivalamido group—suggest a rich landscape for exploration in drug discovery and chemical biology. This document provides a forward-looking perspective on its potential applications as an enzyme inhibitor, an anticancer agent, and a modulator of inflammatory and neurodegenerative processes. Detailed, field-proven experimental protocols are provided to empower researchers to investigate these promising avenues.
The Picolinic Acid Scaffold: A Foundation of Therapeutic Promise
Picolinic acid, a simple pyridine-2-carboxylic acid, is far from mundane in the world of pharmacology.[2] Its derivatives have demonstrated a remarkable breadth of biological activities, including antiviral, anti-inflammatory, antineoplastic, and antiepileptic properties.[3][4] The pyridine ring's aromatic and electron-deficient nature facilitates crucial π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group can coordinate with metal ions, a key feature in enzyme inhibition.[1] This inherent versatility has led to the development of numerous drugs for a wide range of diseases, including cancer, diabetes, and neurodegenerative disorders.[1][5]
The subject of this guide, 6-Chloro-5-pivalamidopicolinic acid, possesses a unique combination of substituents that may confer novel biological activities. The chloro group can modulate the electronic properties of the pyridine ring and provide a potential site for further chemical modification. The pivalamido group, with its bulky tert-butyl moiety, can influence solubility, metabolic stability, and steric interactions within a target's binding pocket.
| Property | Value | Source |
| CAS Number | 1142191-83-0 | |
| Molecular Formula | C11H13ClN2O3 | [6] |
| Molecular Weight | 256.69 g/mol | [6] |
| InChI Key | LZPRASZVDWUTNR-UHFFFAOYSA-N |
Potential Research Application: Enzyme Inhibition
The picolinic acid scaffold is a well-established pharmacophore for the design of enzyme inhibitors.[1] The ability of the carboxylic acid and the pyridine nitrogen to chelate metal ions is particularly relevant for metalloenzymes.[3] Furthermore, the diverse substitutions possible on the pyridine ring allow for the fine-tuning of interactions with the enzyme's active site.
Rationale for Investigation
Derivatives of picolinic acid have shown inhibitory activity against a range of enzymes, including dopamine β-monooxygenase and botulinum neurotoxin A light chain.[7][8] The structural features of 6-Chloro-5-pivalamidopicolinic acid suggest it could be a promising candidate for screening against various enzyme classes, such as kinases, proteases, and histone deacetylases (HDACs), which are implicated in numerous diseases.
Experimental Workflow: High-Throughput Screening for Enzyme Inhibition
The following diagram outlines a typical workflow for screening 6-Chloro-5-pivalamidopicolinic acid for enzyme inhibitory activity.
Caption: Workflow for assessing the in vitro anticancer activity of a compound.
Detailed Protocol: Cell Viability Assay (MTT Assay)
This protocol describes a common colorimetric assay to measure the effect of 6-Chloro-5-pivalamidopicolinic acid on cancer cell viability. Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete cell culture medium
-
6-Chloro-5-pivalamidopicolinic acid
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of 6-Chloro-5-pivalamidopicolinic acid. Include vehicle-treated (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plates for 24, 48, or 72 hours in a humidified incubator at 37°C with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the log of the compound concentration to determine the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability).
Further Potential Research Directions
Beyond enzyme inhibition and anticancer activity, the chemical nature of 6-Chloro-5-pivalamidopicolinic acid suggests its potential in other therapeutic areas.
-
Neurodegenerative Diseases: Picolinic acid is an endogenous metabolite of the kynurenine pathway, which is implicated in neuroinflammatory and neurodegenerative disorders. [5][9]Investigating the effect of this derivative on neuronal cell models could reveal neuroprotective properties.
-
Anti-inflammatory Applications: Picolinic acid derivatives have been explored for their anti-inflammatory effects. [3]The potential of 6-Chloro-5-pivalamidopicolinic acid to modulate inflammatory pathways could be assessed by measuring its impact on cytokine production in immune cells.
Conclusion
While 6-Chloro-5-pivalamidopicolinic acid is a relatively unexplored molecule, its foundation on the versatile picolinic acid scaffold provides a strong rationale for its investigation in drug discovery. This guide has outlined several promising research avenues, including its potential as an enzyme inhibitor and an anticancer agent, and has provided detailed experimental protocols to facilitate these studies. The unique combination of a chlorinated pyridine ring and a pivalamido group may unlock novel biological activities, making 6-Chloro-5-pivalamidopicolinic acid a compelling candidate for further research and development.
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Paruszewski, R., Strupińska, M., Rostafińska-Suchar, G., & Stables, J. P. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]
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An, F., & Xie, X. (2022). A review for cell-based screening methods in drug discovery. Frontiers in Pharmacology, 13, 938632. [Link]
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A Comprehensive Technical Guide to the Chemistry and Application of Picolinic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatile Scaffold of Picolinic Acid
Picolinic acid, a pyridine-2-carboxylic acid, is a naturally occurring catabolite of the amino acid tryptophan.[1] Beyond its physiological role as a chelating agent that aids in the absorption of essential minerals, its derivatives have emerged as a "privileged scaffold" in medicinal chemistry.[1][2] This guide provides an in-depth exploration of the synthesis, biological evaluation, and coordination chemistry of picolinic acid derivatives, offering field-proven insights and detailed methodologies for researchers in drug discovery and development. The inherent properties of the picolinic acid framework, including its bidentate chelating ability and the reactivity of its carboxylic acid group, make it a versatile starting point for the synthesis of a diverse range of biologically active molecules.[2][3]
Part 1: Synthesis of Picolinic Acid Derivatives: A Modular Approach
The synthetic versatility of picolinic acid allows for the creation of a vast chemical space of derivatives, primarily through modifications at the carboxylic acid position and the pyridine ring.
Activation of the Carboxylic Acid: The Gateway to Amides and Esters
A common and crucial first step in the synthesis of many picolinic acid derivatives is the activation of the carboxylic acid group, most frequently by converting it to a more reactive picolinoyl chloride.[4] This intermediate readily reacts with a variety of nucleophiles to form amides and esters, which are prevalent motifs in medicinally active compounds.
This protocol details the in-situ generation of picolinoyl chloride, a key intermediate for the synthesis of picolinamides and picolinate esters.[5][6]
Materials:
-
Picolinic acid
-
Thionyl chloride (SOCl₂)
-
Toluene
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous diethyl ether
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Rotary evaporator
Procedure:
-
To a suspension of picolinic acid (1.0 eq) in toluene, add a catalytic amount of DMF.
-
Carefully add thionyl chloride (excess, e.g., 2.0 eq) to the stirred mixture.
-
Heat the reaction mixture to reflux for 2-16 hours, monitoring for the cessation of gas evolution (SO₂ and HCl) and the complete dissolution of the picolinic acid.[5][6][7] The reaction progress can be monitored by quenching a small aliquot with methanol and analyzing by TLC or LC-MS for the formation of methyl picolinate.
-
Once the reaction is complete, remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
-
The resulting crude picolinoyl chloride hydrochloride, often an oil or solid, can be used directly in the next step or purified by precipitation with anhydrous diethyl ether.[7]
Causality of Experimental Choices:
-
Thionyl Chloride: A common and effective reagent for converting carboxylic acids to acid chlorides. The byproducts, SO₂ and HCl, are gaseous and easily removed.
-
DMF (catalyst): Acts as a catalyst by forming a Vilsmeier-Haack type intermediate, which is more reactive towards the carboxylic acid.
-
Toluene: An inert solvent with a suitable boiling point for this reaction.
-
Anhydrous Conditions: Thionyl chloride and the resulting acid chloride are moisture-sensitive.
This protocol describes the coupling of picolinoyl chloride with anilines to generate N-aryl picolinamides, a class of compounds with diverse biological activities.[4][5]
Materials:
-
Picolinoyl chloride hydrochloride (from the previous step)
-
Substituted aniline (e.g., N-methylaniline) (1.0-1.2 eq)
-
Triethylamine (Et₃N) or other non-nucleophilic base (2.0 eq)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask with magnetic stirrer and nitrogen inlet
-
Standard aqueous work-up and purification supplies (separatory funnel, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄, silica gel for column chromatography)
Procedure:
-
Dissolve the crude picolinoyl chloride hydrochloride in anhydrous DCM under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve the substituted aniline (1.0-1.2 eq) and triethylamine (2.0 eq) in anhydrous DCM.
-
Add the aniline/triethylamine solution dropwise to the stirred picolinoyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 16-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution to remove any remaining acid and triethylamine hydrochloride.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired N-aryl picolinamide.
Causality of Experimental Choices:
-
Triethylamine: Acts as a base to neutralize the HCl generated during the reaction and to deprotonate the aniline, increasing its nucleophilicity.
-
Anhydrous DCM: A common solvent for amide coupling reactions that is inert and easily removed.
-
0 °C to Room Temperature: The initial cooling helps to control the exothermic reaction. Allowing it to warm to room temperature ensures the reaction goes to completion.
Modifying the Pyridine Ring: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds and is particularly useful for modifying the pyridine ring of picolinic acid derivatives.[8] This allows for the introduction of a wide range of aryl and heteroaryl substituents, significantly expanding the chemical diversity of the synthesized library.
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of an ethyl 3-bromopicolinate with an arylboronic acid.[7]
Materials:
-
Ethyl 3-bromopicolinate (1.0 eq)
-
Arylboronic acid (1.1-1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0-3.0 eq)[9]
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
-
Inert gas (Argon or Nitrogen)
-
Standard work-up and purification supplies
Procedure:
-
To a Schlenk tube, add the ethyl 3-bromopicolinate (1.0 eq), arylboronic acid (1.2 eq), base (e.g., K₂CO₃, 2.0 eq), and palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (repeat three times).
-
Add the degassed solvent system (e.g., Toluene/Ethanol/Water 4:1:1) via syringe.
-
Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality of Experimental Choices and Troubleshooting:
-
Palladium Catalyst: The choice of catalyst and ligand is crucial. For electron-deficient pyridines, electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can be beneficial.[9]
-
Base: The base plays a critical role in the transmetalation step. Carbonates and phosphates are commonly used. The choice of base can significantly impact the reaction outcome.
-
Inert Atmosphere: The Pd(0) active catalyst is sensitive to oxygen.[9] Failure to maintain an inert atmosphere can lead to catalyst deactivation and homocoupling of the boronic acid.[9]
-
Troubleshooting: Low or no yield can be due to poor reagent quality (especially water in the boronic acid leading to protodeboronation), inactive catalyst, or non-optimal reaction conditions.[9] Screening different bases, solvents, and temperatures is often necessary for optimization.[9]
Diagram: Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 2: Biological and Pharmacological Evaluation
Picolinic acid derivatives have demonstrated a broad spectrum of biological activities, making them attractive candidates for drug discovery programs.
Anticancer Activity: Targeting Kinase Signaling
Many picolinic acid derivatives have been investigated as anticancer agents, with a significant number targeting protein kinases involved in cell proliferation and angiogenesis, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[1]
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to determine the inhibitory potency (IC₅₀) of picolinic acid derivatives against VEGFR-2.[3][7]
Materials:
-
Recombinant VEGFR-2 (KDR) enzyme
-
LanthaScreen™ Certified Tb-anti-pTyr (PY20) Antibody (donor fluorophore)
-
GFP-STAT1 substrate (acceptor fluorophore)
-
ATP
-
TR-FRET dilution buffer
-
Test compounds (picolinic acid derivatives) dissolved in DMSO
-
384-well assay plate
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in TR-FRET dilution buffer to the desired final concentrations. Prepare solutions of VEGFR-2 enzyme, GFP-STAT1 substrate, and ATP in TR-FRET dilution buffer.
-
Kinase Reaction:
-
Add 2.5 µL of the diluted test compound or vehicle control (DMSO) to the wells of the 384-well plate.
-
Add 5 µL of a mixture of VEGFR-2 enzyme and GFP-STAT1 substrate.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction by adding 10 µL of a solution containing Tb-anti-pTyr (PY20) antibody and EDTA in TR-FRET dilution buffer.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for antibody binding to the phosphorylated substrate.
-
Measurement: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 520 nm (acceptor) and 495 nm (donor).
-
Data Analysis: Calculate the TR-FRET ratio (520 nm emission / 495 nm emission). Plot the TR-FRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Causality of Experimental Choices:
-
TR-FRET: This technology offers high sensitivity and is less susceptible to interference from compound autofluorescence compared to standard fluorescence assays.[10]
-
Tb-anti-pTyr Antibody: Specifically recognizes the phosphorylated tyrosine on the GFP-STAT1 substrate, bringing the donor and acceptor fluorophores into proximity for FRET to occur.
-
EDTA: Chelates Mg²⁺ ions, which are essential for kinase activity, thereby stopping the reaction.
Diagram: Kinase Inhibition Assay Workflow
Caption: A typical workflow for a TR-FRET based kinase inhibition assay.
Table: Anticancer Activity of Picolinamide Derivatives
| Compound ID | Target | Cell Line | IC₅₀ (µM) | Reference |
| 4a | CDK9 | MCF-7 | 8.461 | [11] |
| 6a | CDK9 | MCF-7 | 0.424 | [11] |
| 8a | CDK9 | MCF-7 | 7.61 | [11] |
| HD06 | EGFR | - | - | [12] |
Note: This table presents a selection of data for illustrative purposes. Researchers should consult the primary literature for comprehensive datasets.
Antiviral Activity: Inhibiting Viral Entry
Picolinic acid and its derivatives have demonstrated broad-spectrum antiviral activity against a range of enveloped viruses, including SARS-CoV-2 and influenza A virus.[4] The proposed mechanism of action involves the inhibition of viral entry into host cells.[13]
This protocol outlines the quantification of viral RNA in cell culture supernatants to determine the antiviral efficacy of picolinic acid derivatives.[14][15]
Materials:
-
Virus-infected cell culture supernatant
-
RNA extraction kit
-
One-step qRT-PCR master mix
-
Virus-specific primers and probe (e.g., targeting the N gene for SARS-CoV-2)
-
RNase-free water, tubes, and pipette tips
-
Real-time PCR instrument
Procedure:
-
RNA Extraction: Extract viral RNA from the cell culture supernatant using a commercial RNA extraction kit according to the manufacturer's instructions.
-
qRT-PCR Reaction Setup:
-
On ice, prepare a master mix containing the one-step qRT-PCR master mix, forward primer, reverse primer, and probe.
-
Aliquot the master mix into a 96-well PCR plate.
-
Add the extracted RNA template to each well. Include a no-template control (NTC) and a positive control (viral RNA of known concentration).
-
-
Real-Time PCR:
-
Place the plate in a real-time PCR instrument.
-
Run the thermal cycling program, which typically includes a reverse transcription step, an initial denaturation step, and 40-45 cycles of denaturation and annealing/extension.
-
-
Data Analysis:
-
The instrument will record the fluorescence at each cycle. The cycle threshold (Ct) value is the cycle number at which the fluorescence crosses a certain threshold.
-
Generate a standard curve using serial dilutions of a viral RNA standard of known concentration.
-
Quantify the viral RNA in the samples by interpolating their Ct values on the standard curve. The results are typically expressed as viral RNA copies/mL.
-
Causality of Experimental Choices:
-
qRT-PCR: A highly sensitive and specific method for quantifying nucleic acids.[4]
-
One-Step qRT-PCR: Combines reverse transcription and PCR in a single tube, reducing the risk of contamination and simplifying the workflow.
-
Virus-Specific Primers and Probe: Ensure the specific amplification and detection of the target viral RNA.
Table: Antiviral Activity of Picolinic Acid Derivatives
| Compound | Virus | Cell Line | IC₅₀ (µM) | Reference |
| Picolinic Acid | SARS-CoV-2 | Vero E6 | ~1000 | [13] |
| 3e | SARS-CoV-2 | Vero E6 | 13.4 | [16] |
| 3h | SARS-CoV-2 | Vero E6 | 18.2 | [16] |
Note: This table presents a selection of data for illustrative purposes. Researchers should consult the primary literature for comprehensive datasets.
Part 3: Coordination Chemistry of Picolinic Acid Derivatives
The N,O-bidentate chelating nature of the picolinate ligand makes it an excellent building block for the construction of metal-organic complexes with interesting structural and functional properties.[3][5]
Synthesis and Characterization of Metal Complexes
Picolinic acid and its derivatives readily form stable complexes with a variety of transition metals, such as copper(II), by coordinating through the pyridine nitrogen and a carboxylate oxygen.[17]
This protocol describes the synthesis of a copper(II) picolinate complex.[2][18]
Materials:
-
Copper(II) salt (e.g., CuSO₄·5H₂O or Cu(CH₃COO)₂·H₂O)
-
Picolinic acid
-
Ethanol or water
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Standard filtration and drying equipment
Procedure:
-
Dissolve the copper(II) salt in ethanol or water.
-
In a separate flask, dissolve picolinic acid (2.0-3.0 eq) in the same solvent.
-
Add the picolinic acid solution to the copper(II) salt solution with stirring.
-
If necessary, adjust the pH to facilitate complex formation and precipitation.
-
Stir the reaction mixture at room temperature or under reflux for several hours.
-
Collect the precipitated complex by vacuum filtration.
-
Wash the solid with the solvent to remove any unreacted starting materials, followed by a wash with diethyl ether.
-
Dry the complex in a desiccator or under vacuum.
Characterization:
The resulting complex can be characterized by various spectroscopic and analytical techniques:
-
FT-IR Spectroscopy: To confirm the coordination of the picolinate ligand to the metal center by observing shifts in the C=O and C=N stretching frequencies.
-
UV-Vis Spectroscopy: To study the electronic transitions and determine the coordination geometry of the complex.
-
Elemental Analysis: To determine the empirical formula of the complex.
-
X-ray Crystallography: To determine the single-crystal structure and definitive coordination geometry.[13]
Diagram: Picolinate Chelation to a Metal Ion
Caption: Bidentate chelation of a picolinate ligand to a metal center (M).
Conclusion
Picolinic acid derivatives represent a rich and versatile class of compounds with significant potential in drug discovery and materials science. This guide has provided a comprehensive overview of their synthesis, biological evaluation, and coordination chemistry, complete with detailed experimental protocols and insights into the rationale behind these methodologies. By leveraging the modular nature of picolinic acid synthesis and employing robust biological and analytical techniques, researchers can continue to explore the vast chemical space of these derivatives and unlock their full therapeutic and functional potential.
References
- BenchChem. (2025). Technical Support Center: Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis.
- BenchChem. (2025).
- SJC. (2016). Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid.
- BenchChem. (2025).
- Kukovec, B. M., Kakša, M., & Popović, Z. (2012). Synthesis and Characterization of a Copper(II) Complex with 6-Hydroxypicolinic Acid and 3-Picoline.
- Bio-protocol. (2021).
- Scientific Reports. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. 5, 9950.
- IONiC / VIPEr. (2010). Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II)
- Odinity. (2014). Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II) Picolinate. A Comparison of a First and Second Transition-Series Elements in the Same Family.
- PubMed. (2025).
- BenchChem. (2025). The Discovery of Picolinamide-Based Kinase Inhibitors: A Technical Guide.
- Thermo Fisher Scientific. (n.d.). HTRF™/LanthaScreen™ Kinase Assay Support.
- Thermo Fisher Scientific. (n.d.). LanthaScreen® Kinase Activity Assays.
- VIROLOGY RESEARCH SERVICES. (2017). Six useful viral qRT-PCR tips.
- PrepChem.com. (n.d.). Synthesis of picolinic acid chloride.
- Buchwald, S. L. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- SpringerLink. (n.d.). Real-Time Quantitative PCR Analysis of Viral Transcription.
- Google Patents. (n.d.). Process for synthesis of picolinamides.
- CLYTE Technologies. (2025).
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?.
- Thermo Fisher Scientific. (2016). LanthaScreen™ TR-FRET Competitive Binding Assay Screening Protocol and Assay Conditions.
- ResearchGate. (n.d.). Violin plots of the pIC50 values from 552 putative covalent and 1213 non-covalent SARS-CoV-2 M-pro inhibitors.
- ResearchGate. (n.d.). SAR of the anticancer activity of the new compounds 4a-c and 5a-c.
- PubMed. (n.d.).
- SciSpace. (n.d.).
- ResearchGate. (n.d.). Graph of inhibitory concentration 50 (IC50): Antiviral activity against....
- ResearchGate. (n.d.).
- ResearchGate. (n.d.). SAR for anticancer and antimicrobial activity.
- PubMed. (2000).
- PMC. (2022). Proteochemometric Method for pIC50 Prediction of Flaviviridae.
- MDPI. (n.d.). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors.
- ResearchGate. (2015).
- Google Patents. (n.d.). Synthesis method of aniline compound.
- Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis of quinoxalines or quinolin-8-amines from N-propargyl aniline derivatives employing tin and indium chlorides.
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An In-depth Technical Guide to the Physicochemical Properties of 6-Chloro-5-pivalamidopicolinic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 6-Chloro-5-pivalamidopicolinic acid (CAS RN: 1142191-83-0), a substituted picolinic acid derivative of interest in medicinal chemistry and drug discovery. In the absence of extensive empirical data in public literature, this document synthesizes fundamental chemical information with high-quality computational predictions to offer a robust profile of the molecule. Furthermore, it details the requisite experimental protocols for the empirical determination and verification of these properties, grounding theoretical understanding in practical laboratory methodology. This guide is intended to equip researchers with the foundational knowledge and procedural insights necessary to effectively utilize and evaluate 6-Chloro-5-pivalamidopicolinic acid in a research and development setting.
Introduction: The Imperative of Physicochemical Profiling in Drug Discovery
The journey of a candidate molecule from initial synthesis to a viable therapeutic agent is fundamentally governed by its physicochemical properties. These characteristics, including solubility, lipophilicity, and ionization state (pKa), dictate a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME).[1][2] A thorough understanding of these parameters is therefore not merely academic but a critical prerequisite for rational drug design and lead optimization.[3] Poor physicochemical profiles are a leading cause of attrition in the drug development pipeline, leading to costly failures in later stages.[4]
6-Chloro-5-pivalamidopicolinic acid belongs to the picolinic acid class of compounds, which are known for their diverse biological activities and utility as scaffolds in medicinal chemistry.[5] The specific substitutions on the pyridine ring—a chloro group, a pivalamide moiety, and a carboxylic acid—create a unique combination of electronic and steric features. This guide serves to elucidate the resulting physicochemical landscape of this molecule, providing a critical data-centric foundation for its further investigation.
Molecular Identity and Predicted Physicochemical Properties
A precise understanding of a molecule begins with its fundamental identifiers and structural features. For 6-Chloro-5-pivalamidopicolinic acid, these are well-established.
Table 1: Core Molecular Identifiers
| Property | Value | Source |
| CAS Number | 1142191-83-0 | [6] |
| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [6] |
| Molecular Weight | 256.69 g/mol | [7] |
| Canonical SMILES | CC(C)(C)C(=O)NC1=C(C=CN=C1Cl)C(=O)O | Derived from Structure |
| InChI Key | LZPRASZVDWUTNR-UHFFFAOYSA-N | [8] |
While extensive experimental data for this specific molecule is not publicly available, validated computational models provide highly reliable predictions for its key physicochemical properties. The following data was generated using established algorithms, offering a strong baseline for experimental design and interpretation.
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Significance in Drug Discovery |
| pKa (Acidic) | 3.40 ± 0.10 | Governs ionization state and solubility at physiological pH. |
| LogP (Octanol/Water) | 2.3 - 2.8 | Indicates lipophilicity, affecting membrane permeability and protein binding. |
| Water Solubility | Moderately to Poorly Soluble | Impacts dissolution rate, formulation strategies, and oral bioavailability. |
| Topological Polar Surface Area (TPSA) | 78.49 Ų | Influences cell permeability and blood-brain barrier penetration. |
| Melting Point | > 200 °C (Estimated) | Relevant for solid-state characterization, stability, and formulation. |
| Boiling Point | ~450-550 °C (Estimated) | Indicates thermal stability. |
Note: Predicted values are derived from industry-standard computational models and should be confirmed by empirical testing.
Experimental Determination of Physicochemical Properties: Protocols and Rationale
The following sections provide detailed, field-proven methodologies for the experimental validation of the key physicochemical properties of 6-Chloro-5-pivalamidopicolinic acid. The causality behind experimental choices is explained to provide a deeper understanding of the "why" behind the "how."
Acid Dissociation Constant (pKa) Determination
The pKa value is critical as it defines the extent of ionization of the carboxylic acid group at a given pH. This, in turn, profoundly influences solubility, permeability, and interaction with biological targets. Given the predicted acidic pKa of ~3.4, the molecule will be predominantly ionized at physiological pH (7.4).
This is a high-precision, classic method for pKa determination.
-
Principle: A solution of the compound is titrated with a strong base (e.g., NaOH), and the change in pH is monitored with a calibrated pH electrode. The pKa is the pH at which the compound is 50% ionized, corresponding to the midpoint of the buffer region on the titration curve.
-
Protocol:
-
Calibration: Calibrate the pH meter using standard buffers (e.g., pH 4, 7, and 10).
-
Sample Preparation: Prepare a solution of 6-Chloro-5-pivalamidopicolinic acid (e.g., 1-5 mM) in deionized water. An organic co-solvent (e.g., methanol or DMSO, <5%) may be used if solubility is low, though this can slightly alter the apparent pKa. Maintain a constant ionic strength with a background electrolyte like 0.15 M KCl.
-
Titration: Titrate the sample solution with a standardized solution of 0.1 M NaOH, adding small, precise aliquots.
-
Data Acquisition: Record the pH after each addition of titrant, ensuring the solution has reached equilibrium.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.
-
This method is advantageous for its high sensitivity, requiring less compound.
-
Principle: This method relies on a change in the compound's UV-Vis absorbance spectrum as it ionizes. The pKa is determined by fitting the absorbance data at a specific wavelength across a range of pH values to the Henderson-Hasselbalch equation.
-
Protocol:
-
Wavelength Selection: Identify an analytical wavelength where the absorbance of the protonated and deprotonated species differs significantly.
-
Buffer Preparation: Prepare a series of buffers covering a pH range of approximately pKa ± 2 (e.g., pH 1.4 to 5.4).
-
Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO).
-
Measurement: Add a small aliquot of the stock solution to each buffer in a 96-well UV plate to a final concentration of ~0.1-0.2 mM. Measure the absorbance at the selected wavelength.
-
Analysis: Plot absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa.
-
Caption: Workflow for pKa determination.
Solubility Determination
Solubility is a critical factor for oral absorption and achieving sufficient concentration for therapeutic efficacy. Both kinetic and thermodynamic solubility are important to assess.
This high-throughput method assesses the solubility of a compound upon its rapid precipitation from a DMSO stock solution into an aqueous buffer. It is highly relevant for early discovery screening.
-
Principle: A concentrated DMSO solution of the compound is added to an aqueous buffer. The formation of a precipitate is detected, typically by nephelometry (light scattering) or by quantifying the remaining dissolved compound after filtration.
-
Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10-20 mM).
-
Assay Plate: Add the DMSO stock to a 96-well plate containing the aqueous buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be low (e.g., 1-2%).
-
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours).
-
Detection (Nephelometry): Measure the light scattering in each well using a nephelometer. Increased scattering indicates lower solubility.
-
Detection (UV/LC-MS): Alternatively, filter the solutions to remove precipitate. Quantify the concentration of the compound in the filtrate using UV spectroscopy or LC-MS against a standard curve.
-
This "gold standard" method measures the equilibrium solubility of the solid compound in a buffer, providing a more accurate representation of its intrinsic solubility.
-
Principle: An excess of the solid compound is agitated in a buffer until equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined.
-
Protocol:
-
Suspension Preparation: Add an excess amount of solid 6-Chloro-5-pivalamidopicolinic acid to a vial containing the desired buffer (e.g., PBS, pH 7.4).
-
Equilibration: Shake or stir the vial at a constant temperature (e.g., 25°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Filter the suspension through a syringe filter (e.g., 0.22 µm) to remove all undissolved solids.
-
Quantification: Accurately dilute the filtrate and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.
-
Caption: Workflows for solubility determination.
Lipophilicity (LogP/LogD) Determination
Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key determinant of membrane permeability, plasma protein binding, and metabolic stability. LogP refers to the partition coefficient of the neutral species, while LogD is the distribution coefficient at a specific pH, accounting for all ionic species.
This is a rapid and reliable method for estimating LogP/LogD that correlates well with the traditional shake-flask method.
-
Principle: The retention time of a compound on a reverse-phase HPLC column (with a non-polar stationary phase) is proportional to its lipophilicity. By calibrating the system with compounds of known LogP values, the LogP of the test compound can be determined.
-
Protocol:
-
System Setup: Use a C18 reverse-phase column. The mobile phase is typically a gradient of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).
-
Calibration: Inject a series of standard compounds with known LogP values and record their retention times. Create a calibration curve by plotting retention time versus LogP.
-
Sample Analysis: Inject a solution of 6-Chloro-5-pivalamidopicolinic acid and record its retention time under the same chromatographic conditions.
-
LogP/LogD Calculation: Determine the LogP/LogD of the test compound by interpolating its retention time on the calibration curve. To measure LogD at a specific pH (e.g., 7.4), the aqueous component of the mobile phase should be buffered to that pH.
-
Spectroscopic Characterization: Expected Signatures and Analytical Protocols
Spectroscopic analysis is essential for confirming the chemical structure and purity of 6-Chloro-5-pivalamidopicolinic acid. While experimental spectra for this specific molecule are not available, the expected key features can be inferred from its structural components.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR:
-
Aromatic Protons: Two doublets are expected in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the two protons on the pyridine ring.
-
Amide Proton: A broad singlet for the N-H proton of the pivalamide group, likely in the δ 8.0-10.0 ppm range.
-
Pivaloyl Protons: A sharp singlet integrating to nine protons for the tert-butyl group, typically in the δ 1.2-1.5 ppm range.
-
Carboxylic Acid Proton: A very broad singlet at δ > 12 ppm, which may be exchangeable with D₂O.
-
-
¹³C NMR:
-
Carbonyl Carbons: Two signals in the δ 165-180 ppm range for the carboxylic acid and amide carbonyls.
-
Aromatic Carbons: Signals for the pyridine ring carbons, including those bonded to chlorine and nitrogen, will appear in the δ 120-160 ppm range.
-
Pivaloyl Carbons: Signals for the quaternary and methyl carbons of the tert-butyl group, typically in the δ 25-40 ppm range.
-
-
Weigh 5-25 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR) into a clean vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for carboxylic acids.
-
Transfer the solution to a clean 5 mm NMR tube.
-
Filter the solution if any particulate matter is present to ensure good magnetic field homogeneity.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Expected Key Absorptions:
-
O-H Stretch (Carboxylic Acid): A very broad band from ~2500-3300 cm⁻¹.
-
N-H Stretch (Amide): A sharp to moderately broad peak around 3300-3500 cm⁻¹.
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.
-
C=O Stretch (Amide): A strong, sharp peak (Amide I band) around 1650-1680 cm⁻¹.
-
C=N and C=C Stretches (Pyridine Ring): Multiple peaks in the 1400-1600 cm⁻¹ region.
-
-
Grind 1-2 mg of the sample with ~200 mg of dry, spectroscopy-grade KBr powder in an agate mortar until a fine, uniform mixture is obtained.
-
Transfer the mixture to a pellet die.
-
Press the mixture under high pressure (8-10 tons) to form a transparent or translucent pellet.
-
Analyze the pellet in the FTIR spectrometer.
Mass Spectrometry (MS)
-
Expected Molecular Ion: Using electrospray ionization (ESI) in negative mode, the [M-H]⁻ ion would be expected at m/z 255.06. In positive mode, the [M+H]⁺ ion would be expected at m/z 257.07.
-
Isotopic Pattern: Due to the presence of one chlorine atom, the molecular ion region will exhibit a characteristic isotopic pattern with two peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1 (for ³⁵Cl and ³⁷Cl).[9] This is a key diagnostic feature for confirming the presence of chlorine.
-
Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile, often with a small amount of formic acid (for positive mode) or ammonium hydroxide (for negative mode) to aid ionization.
-
Infuse the solution directly into the ESI source or inject it via an HPLC system.
Conclusion
This technical guide provides a comprehensive physicochemical profile of 6-Chloro-5-pivalamidopicolinic acid, a molecule of significant interest for drug discovery and development. By integrating robust computational predictions with detailed, validated experimental protocols, this document serves as a vital resource for researchers. The provided methodologies for determining pKa, solubility, and lipophilicity, along with the expected spectroscopic signatures, offer a clear roadmap for empirical characterization and quality control. A thorough understanding and application of these principles will enable scientists to make informed decisions, accelerating the rational design and development of new chemical entities based on this promising scaffold.
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ResearchGate. (2025). Raman and infrared spectra and theoretical calculations of dipicolinic acid, dinicotinic acid, and their dianions. Retrieved January 19, 2026, from [Link]
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MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved January 19, 2026, from [Link]
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An In-depth Technical Guide to the Structural Elucidation of Novel Picolinic Acid Compounds
Foreword: The Strategic Imperative of Structural Clarity
Picolinic acid (pyridine-2-carboxylic acid) and its derivatives represent a cornerstone scaffold in medicinal chemistry and drug development.[1][2] As a natural catabolite of tryptophan, this simple nitrogen-containing heterocycle is implicated in a vast array of biological functions, including neuroprotection, immune modulation, and metal ion chelation.[3][4][5] Its derivatives have yielded therapeutics for conditions ranging from tuberculosis to cancer.[1][6] The discovery of novel, more potent, and selective picolinic acid-based drug candidates hinges on our ability to unambiguously determine their three-dimensional atomic structure. The inherent complexities of nitrogen heterocycles, however, present unique analytical challenges.[7][8]
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a dynamic, integrated workflow forged from field-proven experience. We will explore the synergistic interplay of orthogonal analytical techniques, demonstrating how a structured, multi-pronged approach transforms an unknown compound from a mere molecular formula into a fully realized, three-dimensional entity ready for advanced drug development. This is not merely a list of procedures; it is a strategic guide to asking the right questions of your molecule at each stage of the investigation, ensuring that every experimental step is a self-validating system building toward ultimate structural confirmation.
The Integrated Elucidation Workflow: A Strategic Overview
The structural elucidation of a novel compound is a process of iterative refinement. We begin with a broad hypothesis of the molecular formula and progressively add layers of detail—atomic connectivity, and finally, the precise three-dimensional arrangement and stereochemistry. Each technique provides a unique piece of the puzzle, and their combined power lies in mutual validation.
Caption: The integrated workflow for structural elucidation.
Mass Spectrometry (MS): The First Clue to Molecular Mass and Formula
The journey begins with mass spectrometry, the foundational technique for determining the molecular weight of a compound. For novel picolinic acid derivatives, which are often polar, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with electrospray ionization (ESI) is the method of choice.[9][10]
Expertise in Action: Why HRMS is Non-Negotiable Low-resolution MS provides nominal mass, which is insufficient for novel compounds. High-Resolution Mass Spectrometry (HRMS), typically performed on Time-of-Flight (TOF) or Orbitrap analyzers, provides a mass measurement with high accuracy (typically < 5 ppm). This precision is critical because it severely constrains the number of possible elemental compositions, often yielding a single, unambiguous molecular formula. This is the first and most critical validation point in the entire workflow.
Tandem MS (MS/MS): Deconstructing for Clues Beyond the parent ion, MS/MS provides invaluable structural information by inducing fragmentation of the molecule and analyzing the resulting daughter ions.[11] The fragmentation patterns of picolinic acid derivatives are often predictable. By comparing experimental fragmentation patterns with known pathways, a chemist can hypothesize the presence of key substructures.[12]
Table 1: Common MS Fragmentation Pathways for a Picolinic Acid Scaffold
| Precursor Ion Feature | Fragmentation Event | Common Neutral Loss | Resulting Fragment | Mechanistic Insight |
|---|---|---|---|---|
| Carboxylic Acid | Decarboxylation | CO₂ (44 Da) | Pyridine ring cation | Confirms the presence of the carboxylic acid moiety.[13] |
| Pyridine Ring | Ring Cleavage | C₂H₂N• (40 Da) | Varies | Loss of the nitrogen-containing portion of the ring. |
| Ester Derivatives | Loss of Alkoxy Group | •OR | Picolinoyl cation | Confirms ester functionality; the mass of the loss identifies the R group.[14] |
| Side Chain | Benzylic or α-cleavage | Varies | Varies | Cleavage at bonds adjacent to the pyridine ring or other functional groups provides side-chain information.[14] |
Protocol 1: LC-HRMS/MS Analysis
-
Sample Preparation: Dissolve 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., 50:50 acetonitrile:water). Dilute serially to a final concentration of ~1 µg/mL.[10]
-
Chromatography:
-
Column: Use a C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with a low percentage of B (e.g., 5%), ramp to a high percentage (e.g., 95%) over several minutes to ensure elution of the compound.
-
Flow Rate: 0.2-0.4 mL/min.
-
-
Mass Spectrometry (ESI-Q-TOF):
-
Ionization Mode: Run in both positive and negative ESI modes to maximize the chance of observing the molecular ion ([M+H]⁺ or [M-H]⁻). Picolinic acids are readily observed in positive mode.[9]
-
Full Scan (MS1): Acquire data over a mass range of m/z 100-1000 to find the parent ion.
-
Accurate Mass Measurement: Use the high-resolution data to calculate the elemental composition.
-
Tandem MS (MS2): Perform data-dependent acquisition. Configure the instrument to automatically select the most intense ions from the full scan for collision-induced dissociation (CID) to generate fragment spectra.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity
With a confident molecular formula from HRMS, NMR spectroscopy is employed to piece together the atomic puzzle. NMR provides detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, and crucially, how they are connected.
The Causality of 1D and 2D NMR
-
¹H NMR: Reveals the number of unique proton environments, their integration (ratio), and their coupling (which protons are adjacent to each other).
-
¹³C NMR: Shows the number of unique carbon environments. For picolinic acid, the carboxyl carbon has a characteristic downfield shift.[15][16][17]
-
2D NMR (COSY, HSQC, HMBC): This is where the structure is truly built.
-
COSY (Correlation Spectroscopy) identifies protons that are coupled (typically on adjacent carbons).
-
HSQC (Heteronuclear Single Quantum Coherence) correlates each proton directly to the carbon it is attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation) is the most powerful experiment, revealing long-range correlations between protons and carbons (2-3 bonds away). It is the key to connecting molecular fragments across quaternary (non-protonated) carbons.
-
Table 2: Typical ¹H and ¹³C NMR Chemical Shift (δ) Ranges for a Picolinic Acid Core (in DMSO-d₆)
| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Notes |
|---|---|---|---|
| H3 | ~8.0-8.2 | ~125-128 | |
| H4 | ~7.6-7.8 | ~138-140 | |
| H5 | ~8.0-8.2 | ~127-129 | |
| H6 | ~8.7-8.9 | ~150-152 | Adjacent to the electronegative nitrogen atom. |
| C2 (C=O) | - | ~165-168 | Carboxylic acid carbon. |
| C=O | - | ~148-150 | Carbon bearing the carboxylic acid group. |
Note: These are approximate ranges and can vary significantly based on substitution.[16][17][18]
Caption: Using 2D NMR correlations to map atomic connectivity.
Protocol 2: Standard NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the pure compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[19] The choice of solvent is critical; the compound must be fully soluble.
-
Instrument Setup: Use a spectrometer of at least 400 MHz for sufficient resolution.[17] Tune and shim the instrument for optimal magnetic field homogeneity.
-
1D Spectra Acquisition:
-
Acquire a ¹H spectrum with sufficient scans for a good signal-to-noise ratio.
-
Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.
-
-
2D Spectra Acquisition:
-
Acquire standard gradient-selected (gs) COSY, HSQC, and HMBC experiments. Use default parameter sets and adjust the spectral widths to cover all relevant signals.
-
-
Data Processing: Process all spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Analysis: Systematically analyze the spectra, starting with HSQC to assign proton-carbon pairs, then COSY to build spin systems, and finally HMBC to connect all the fragments into a final 2D structure.
Single-Crystal X-ray Diffraction (XRD): The Definitive 3D Structure
While MS and NMR can build a robust 2D structural hypothesis, they cannot definitively determine the three-dimensional arrangement of atoms in space, especially for molecules with stereocenters. Single-crystal X-ray diffraction is the gold standard technique that provides an unambiguous, high-resolution 3D molecular structure.[20][21][22] It is the ultimate arbiter of structural truth.
The Causality of Crystallography: From Crystal to Structure The technique relies on a fundamental principle: a highly ordered, repeating lattice of molecules (a single crystal) will diffract an X-ray beam in a predictable pattern.[23] By measuring the geometry and intensity of this diffraction pattern, a 3D map of electron density within the crystal can be calculated.[24][25] The chemist then builds the known atomic skeleton (from MS and NMR) into this electron density map to reveal the precise bond lengths, bond angles, and absolute configuration.
The Trustworthiness of the Method: A Self-Validating System The primary challenge is not the analysis but obtaining a diffraction-quality single crystal, which can be a time-consuming process of screening various solvents and crystallization conditions.[21][26] However, once a suitable crystal is obtained, the resulting data is highly reliable. The quality of the final structure is assessed by a statistical figure-of-merit called the R-factor (R₁), which essentially measures the agreement between the calculated diffraction pattern from the model and the experimentally observed pattern. A low R-factor (< 5-7%) indicates a high-quality, trustworthy structure solution.[21]
Protocol 3: Single Crystal XRD Analysis
-
Crystallization (The Critical Step):
-
Screen for crystallization conditions using techniques like slow evaporation, vapor diffusion (hanging or sitting drop), or solvent layering.
-
Test a wide range of solvents and solvent mixtures (e.g., ethanol, acetonitrile, ethyl acetate, hexane).
-
The goal is to grow a single crystal, typically >0.1 mm in all dimensions, that is clear and free of cracks or defects.[23]
-
-
Crystal Mounting:
-
Using a microscope, carefully select a suitable crystal and mount it on a cryo-loop.
-
Flash-cool the crystal in a stream of liquid nitrogen (~100 K) to prevent radiation damage during data collection.
-
-
Data Collection:
-
Mount the sample on a modern X-ray diffractometer.
-
The instrument will rotate the crystal in the X-ray beam, collecting a series of diffraction images from hundreds of different orientations.
-
-
Structure Solution and Refinement:
-
Specialized software is used to integrate the diffraction spots and determine the unit cell parameters and space group.
-
The structure is "solved" using computational methods to generate an initial electron density map.
-
The molecular model is built into the map and "refined" to achieve the best possible fit, minimizing the R-factor. The final output is a file (e.g., a CIF file) containing the precise atomic coordinates of the molecule.
-
References
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Tang, K., Taranenko, N. I., Allman, S. L., Chen, C. H., Cháng, L. Y., & Jacobson, K. B. (1994). Picolinic acid as a matrix for laser mass spectrometry of nucleic acids and proteins. Rapid communications in mass spectrometry, 8(9), 673-7. [Link]
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Sansone, A., Baparaju, K., Bruno, G., D'Auria, M., Lelj, F., & Ronson, T. K. (2024). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen, 13(1), e202500197. [Link]
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Balevičius, V., Gražulis, S., & Klimavičius, A. (2018). NMR and XRD Study of Hydrogen Bonding in Picolinic Acid N-Oxide in Crystalline State and Solutions: Media and Temperature Effects on Potential Energy Surface. The Journal of Physical Chemistry A, 122(34), 6841-6853. [Link]
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Al-Ejiel, A., Gelfand, B. S., & Trask, S. A. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Crystal Growth & Design, 22(3), 1936-1949. [Link]
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Balevičius, V., Gražulis, S., & Klimavičius, A. (2018). NMR and XRD Study of Hydrogen Bonding in Picolinic Acid N-Oxide in Crystalline State and Solutions: Media and Temperature Effects on Potential Energy Surface. The Journal of Physical Chemistry A, 122(34), 6841-6853. [Link]
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Guillemin, G. J., & Brew, B. J. (2004). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research, 2, 1-19. [Link]
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Guedes, A. F., Minas, A. C., Matos, C., & Piedade, M. F. (2023). Solubility and Crystallization Studies of Picolinic Acid. Crystals, 13(3), 420. [Link]
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Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry, 57(24), 10257-10274. [Link]
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Li, Y., Kind, T., & Fiehn, O. (2020). Identification of metabolites from tandem mass spectra with a machine learning approach utilizing structural features. Bioinformatics, 36(4), 1211-1218. [Link]
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Methodological & Application
"using 6-Chloro-5-pivalamidopicolinic acid as a synthetic building block"
An Application Guide to 6-Chloro-5-pivalamidopicolinic acid: A Versatile Bifunctional Building Block in Modern Synthesis
Authored by: A Senior Application Scientist
Introduction: The Strategic Value of a Multifunctional Pyridine Scaffold
In the landscape of medicinal chemistry and materials science, pyridine derivatives are foundational scaffolds due to their prevalence in bioactive molecules and functional materials. 6-Chloro-5-pivalamidopicolinic acid emerges as a particularly valuable synthetic intermediate, offering three distinct points for chemical modification. Its structure incorporates:
-
A chlorine atom at the 6-position , an excellent handle for transition-metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.
-
A carboxylic acid at the 2-position , readily available for conversion into amides, esters, and other derivatives, crucial for linking molecular fragments.
-
A pivalamido group at the 5-position , a sterically bulky amide that can act as a temporary protecting group or a directing group for subsequent reactions.
This trifecta of reactive sites allows for a modular and strategic approach to the synthesis of complex molecules, making it a prized building block for drug discovery professionals. This guide provides an in-depth look at its applications, complete with detailed protocols and expert insights into experimental design.
Physicochemical Properties
A clear understanding of a reagent's basic properties is the first step in successful experimental design.
| Property | Value | Source |
| CAS Number | 1142191-83-0 | [1] |
| Molecular Formula | C₁₁H₁₃ClN₂O₃ | [1] |
| Molecular Weight | 256.69 g/mol | [1] |
| InChI Key | LZPRASZVDWUTNR-UHFFFAOYSA-N |
Core Application 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The chloro-substituent on the electron-deficient pyridine ring is an ideal electrophile for Suzuki-Miyaura cross-coupling reactions. This reaction is one of the most powerful and versatile methods for constructing biaryl and vinyl-aryl structures, which are common motifs in pharmaceutical agents.[2]
Mechanistic Rationale
The catalytic cycle, a cornerstone of modern organometallic chemistry, proceeds through three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the picolinic acid derivative.
-
Transmetalation: The organoboron species (boronic acid or ester), activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the desired C-C bond.[3]
The choice of ligand, base, and solvent is critical for an efficient reaction, especially when dealing with potentially coordinating substrates like this picolinic acid derivative.
Caption: The Suzuki-Miyaura catalytic cycle for C-C bond formation.
Protocol: Synthesis of 6-Aryl-5-pivalamidopicolinic acid
This protocol provides a general method for the Suzuki-Miyaura coupling of 6-Chloro-5-pivalamidopicolinic acid with a generic arylboronic acid.
Materials:
-
6-Chloro-5-pivalamidopicolinic acid (1.0 eq)
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium(II) acetate (Pd(OAc)₂; 2-5 mol%)
-
SPhos (4-10 mol%) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon source
Procedure:
-
Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add 6-Chloro-5-pivalamidopicolinic acid (1.0 eq) and the arylboronic acid (1.2 eq).
-
Catalyst and Base Addition: Add the palladium catalyst, phosphine ligand, and base.
-
Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Nitrogen or Argon) for 5-10 minutes. This is crucial as the Pd(0) species is oxygen-sensitive.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-dioxane/water) via syringe.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. For sluggish reactions, microwave irradiation at 120-140 °C for 15-45 minutes can be highly effective.[4]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate. Combine the organic extracts.
-
Washing: Wash the combined organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-5-pivalamidopicolinic acid derivative.
Expert Insights & Troubleshooting:
-
Why a Ligand? Buchwald-type phosphine ligands like SPhos are electron-rich and bulky, which promotes the reductive elimination step and stabilizes the palladium catalyst, leading to higher yields, especially with challenging aryl chlorides.
-
Base Selection: The base is not merely a proton scavenger; it is essential for activating the boronic acid to facilitate transmetalation.[3] K₃PO₄ is often effective for sensitive substrates.
-
Dehalogenation: A common side product is the hydro-dehalogenated starting material. This can be minimized by ensuring a thoroughly degassed solvent and maintaining a positive inert gas pressure.
Core Application 2: Amide Bond Formation via Carboxylic Acid Activation
The carboxylic acid functionality is a gateway to constructing amide bonds, a ubiquitous linkage in pharmaceuticals. Direct condensation with an amine is generally not feasible; therefore, the carboxylic acid must be activated. Modern peptide coupling reagents offer a mild and highly efficient method for this transformation.
Workflow Rationale
The process involves converting the carboxylic acid's hydroxyl group into a better leaving group. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) react with the carboxylate to form a highly reactive activated ester in situ. This intermediate is then readily displaced by a nucleophilic amine to form the stable amide bond.
Caption: Step-by-step workflow for amide bond synthesis.
Protocol: Synthesis of a Picolinamide Derivative
This protocol details the synthesis of an amide using HATU as the coupling agent.
Materials:
-
6-Chloro-5-pivalamidopicolinic acid (1.0 eq)
-
Primary or secondary amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Nitrogen or Argon source
Procedure:
-
Setup: In a dry round-bottom flask under an inert atmosphere, dissolve 6-Chloro-5-pivalamidopicolinic acid in the anhydrous solvent.
-
Reagent Addition: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution and stir for 5-10 minutes at room temperature. This pre-activation step allows for the formation of the activated ester.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, either neat or as a solution in the reaction solvent.
-
Reaction: Allow the reaction to stir at room temperature for 2-12 hours. Monitor completion by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Dilute with a suitable organic solvent like ethyl acetate.
-
Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and finally brine. This removes unreacted acid, excess HATU byproducts, and DIPEA salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude residue by flash chromatography or recrystallization to yield the pure amide product.
Expert Insights & Troubleshooting:
-
Why HATU? HATU is highly efficient, leading to fast reaction times and high yields. It also minimizes the risk of racemization if the amine substrate contains a chiral center adjacent to the nitrogen.
-
Base Choice: DIPEA is a bulky, non-nucleophilic base. Its role is to deprotonate the carboxylic acid and the protonated amine, preventing the formation of unreactive ammonium salts without competing with the primary amine as a nucleophile.
-
Solvent Purity: The use of anhydrous solvents is critical. Water can hydrolyze the activated ester intermediate, reverting it to the starting carboxylic acid and reducing the yield.
Further Synthetic Potential
Beyond these two core applications, the unique structure of 6-Chloro-5-pivalamidopicolinic acid opens doors to more complex synthetic sequences:
-
Sequential Couplings: One could first perform an amide coupling at the carboxylic acid, then execute a Suzuki-Miyaura reaction on the chloro-substituent, demonstrating the orthogonal reactivity of the functional groups.
-
Pivalamide Deprotection: Under harsh acidic (e.g., concentrated HCl, reflux) or basic conditions, the pivaloyl group can be hydrolyzed to reveal a free amino group at the 5-position. This 5-amino-6-chloropicolinic acid scaffold can then undergo further functionalization, such as diazotization or another coupling reaction.
The strategic use of this building block allows for the rapid generation of diverse chemical libraries, a critical task in the early stages of drug development and materials discovery.[5][6]
References
- Vertex AI Search. 6-Chloro-5-pivalamidopicolinic acid.
- Sigma-Aldrich. 6-Chloro-5-pivalamidopicolinic acid | 1142191-83-0.
- PubChem. 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812.
- Sigma-Aldrich. 6-Chloro-5-pivalamidopicolinic acid AldrichCPR 1142191-83-0.
- Sigma-Aldrich. 6-Chloro-5-pivalamidopicolinic acid | 1142191-83-0.
- MDPI. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids.
- PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
- ResearchGate. Acylation reaction condition of 6-chloro-5-cyano-picolinic acid with amine.
- Google Patents.
- PubMed.
- PubMed. Discovery of 6'-chloro-N-methyl-5'-(phenylsulfonamido)-[3,3'-bipyridine]-5-carboxamide (CHMFL-PI4K-127) as a novel Plasmodium falciparum PI(4)K inhibitor with potent antimalarial activity against both blood and liver stages of Plasmodium.
- Sigma-Aldrich. 6-Chloro-5-fluoropicolinic acid.
- ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.
- PubMed. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones.
- Organic Chemistry Portal. Suzuki Coupling.
- ResearchGate. Pd-Catalysed carbonylative Suzuki–Miyaura cross-couplings using Fe(CO)
- Der Pharma Chemica. Synthesis and reactions of 5-phenylpyrido-[3,2-d]-pyridazin-8(7H)
- PubMed. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents.
- YouTube. Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry.
- PubMed. 6-Chloro-5-methyl-1-[[2-[(2-methyl-3-pyridyl)oxy]-5-pyridyl]carbamoyl]- indoline (SB-242084): the first selective and brain penetrant 5-HT2C receptor antagonist.
- Google Patents.
Sources
- 1. labsolu.ca [labsolu.ca]
- 2. youtube.com [youtube.com]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Facile synthesis of 6-aryl 5-N-substituted pyridazinones: microwave-assisted Suzuki-Miyaura cross coupling of 6-chloropyridazinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of 6-chloro-4-fluoroalkylamino-2-heteroaryl-5-(substituted)phenylpyrimidines as anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Strategies and Protocols for Amide Coupling with 6-Chloro-5-pivalamidopicolinic acid
Introduction
Amide bond formation is a cornerstone of modern synthetic chemistry, particularly in the fields of medicinal chemistry and drug development. The picolinamide scaffold, a derivative of pyridine-2-carboxylic acid, is a privileged structural motif found in numerous biologically active compounds. 6-Chloro-5-pivalamidopicolinic acid is a key building block for the synthesis of complex molecules, offering multiple points for diversification. However, its structure presents a unique set of challenges for amide coupling reactions. The steric bulk of the pivaloyl group adjacent to the carboxylic acid can hinder the approach of the amine, while the electron-withdrawing nature of the pyridine ring and the chloro substituent can decrease the nucleophilicity of the carboxylic acid. This application note provides a detailed guide for researchers, scientists, and drug development professionals on effective protocols for the successful amide coupling of 6-Chloro-5-pivalamidopicolinic acid. We will delve into the rationale behind reagent selection and reaction conditions, offering a robust starting point for the synthesis of novel picolinamide derivatives.
Understanding the Challenges
The successful amide coupling of 6-Chloro-5-pivalamidopicolinic acid requires careful consideration of its structural features:
-
Steric Hindrance: The bulky tert-butyl group of the pivaloyl moiety can sterically encumber the carboxylic acid, making it difficult for the amine to approach the activated acid intermediate.
-
Electronic Effects: The electron-deficient nature of the pyridine ring, further accentuated by the chlorine atom, can impact the reactivity of the carboxylic acid.
-
Substrate Solubility: The polarity and solubility of the acid, amine, and the resulting amide product need to be considered when choosing an appropriate solvent system.
Overcoming these challenges necessitates the use of highly efficient coupling reagents and optimized reaction conditions.
Recommended Coupling Reagents and Rationale
A variety of reagents have been developed for amide bond formation, each with its own mechanism and suitability for different substrates.[1][2] For sterically hindered and electronically deactivated carboxylic acids like 6-Chloro-5-pivalamidopicolinic acid, uronium/aminium-based reagents are often the preferred choice due to their high reactivity and ability to form highly activated esters.
| Coupling Reagent | Class | Advantages for this Substrate |
| HATU | Uronium/Aminium Salt | High reactivity, rapid formation of active esters, often successful with hindered substrates. |
| HBTU | Uronium/Aminium Salt | Similar to HATU, a very efficient coupling reagent with minimal racemization. |
| EDC/HOBt | Carbodiimide/Additive | A classic and cost-effective combination. HOBt suppresses side reactions and can enhance the rate of coupling.[1][3] |
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is highly recommended as a starting point for the amide coupling of 6-Chloro-5-pivalamidopicolinic acid. Its mechanism involves the rapid formation of a highly reactive OAt-active ester, which then readily reacts with the incoming amine. The formation of this active ester is often less sensitive to steric hindrance compared to other methods.
General Reaction Workflow
The overall workflow for the amide coupling of 6-Chloro-5-pivalamidopicolinic acid can be broken down into three key stages: Activation, Coupling, and Work-up/Purification.
Caption: General workflow for the amide coupling reaction.
Detailed Experimental Protocol: HATU-Mediated Coupling
This protocol provides a robust starting point for the coupling of 6-Chloro-5-pivalamidopicolinic acid with a primary or secondary amine. It is crucial to monitor the reaction progress by TLC or LC-MS and optimize conditions as needed for different amine substrates.
Materials:
-
6-Chloro-5-pivalamidopicolinic acid (1.0 eq)
-
Amine (1.1 - 1.5 eq)
-
HATU (1.2 - 1.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (3.0 - 4.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or other suitable extraction solvent
-
Silica gel for column chromatography
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 6-Chloro-5-pivalamidopicolinic acid (1.0 eq) and dissolve it in anhydrous DMF (or DCM).
-
Add the amine (1.1 - 1.5 eq) to the solution.
-
Add HATU (1.2 - 1.5 eq) to the mixture.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add DIPEA or TEA (3.0 - 4.0 eq) to the reaction mixture. The addition of a hindered, non-nucleophilic base like DIPEA is often preferred to minimize side reactions.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Troubleshooting and Optimization
Low yields or incomplete reactions are common challenges in amide coupling, especially with difficult substrates. Here are some troubleshooting tips:
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | Increase the amount of coupling reagent (e.g., HATU to 1.5 eq). Pre-activate the carboxylic acid with HATU and base for 15-30 minutes before adding the amine. |
| Low nucleophilicity of the amine. | Increase the reaction temperature (e.g., to 40-50 °C). Use a more polar solvent like DMF to improve solubility and reaction rates. | |
| Steric hindrance. | Prolong the reaction time. Consider using a less hindered base. | |
| Side Product Formation | Racemization (if the amine is chiral). | Run the reaction at a lower temperature (0 °C to room temperature). The use of HATU generally minimizes racemization. |
| Reaction with solvent. | Ensure the use of high-purity, anhydrous solvents. |
Mechanistic Overview of HATU Coupling
The high efficiency of HATU is attributed to its ability to rapidly form a highly reactive OAt-active ester, which is then susceptible to nucleophilic attack by the amine.
Caption: Simplified mechanism of HATU-mediated amide coupling.
Conclusion
The amide coupling of 6-Chloro-5-pivalamidopicolinic acid, while presenting challenges due to steric hindrance and electronic effects, can be achieved with high efficiency through the judicious selection of coupling reagents and reaction conditions. The use of a highly reactive uronium salt such as HATU, in combination with a hindered amine base like DIPEA, provides a robust and reliable method for the synthesis of a wide range of picolinamide derivatives. The protocol and troubleshooting guide presented in this application note serve as a valuable resource for researchers in their efforts to synthesize novel and complex molecules for drug discovery and development.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Pawar, S. D., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(51), 152619. [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
Wikipedia. (2023). HATU. [Link]
-
Arote, N. D., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 13(2), 133-144. [Link]
Sources
Application Notes and Protocols for 6-Chloro-5-pivalamidopicolinic acid in Drug Discovery Screening
Introduction: The Picolinamide Scaffold as a Privileged Structure in Drug Discovery
The pyridine ring is a fundamental heterocyclic motif found in a significant number of FDA-approved pharmaceuticals.[1] Within this class, picolinic acid (pyridine-2-carboxylic acid) and its derivatives, particularly picolinamides, have emerged as "privileged scaffolds" in medicinal chemistry.[2] This designation stems from their ability to be readily modified to interact with a diverse array of biological targets, leading to a broad spectrum of therapeutic applications.[2][3] Picolinamide-based compounds have been investigated as inhibitors of various enzymes, including kinases, acetylcholinesterase, and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), demonstrating their versatility in addressing different disease areas.[2][3][4]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the potential applications of 6-Chloro-5-pivalamidopicolinic acid (CAS: 1142191-83-0) in drug discovery screening. While specific biological data for this particular compound is not extensively published, its structure, featuring a chlorinated picolinamide core, suggests significant potential as a lead compound for various therapeutic targets. These notes will, therefore, leverage data and protocols from closely related picolinamide derivatives to provide a comprehensive framework for its investigation.
We will outline detailed protocols for a hypothetical screening cascade, starting with a primary biochemical assay against a representative enzyme class (protein kinases) and followed by a secondary cell-based assay to assess cellular potency and cytotoxicity. Additionally, a general synthetic protocol for the generation of analogs for structure-activity relationship (SAR) studies is provided.
Chemical Properties of 6-Chloro-5-pivalamidopicolinic acid
| Property | Value | Source |
| CAS Number | 1142191-83-0 | |
| Molecular Formula | C₁₁H₁₃ClN₂O₃ | |
| Molecular Weight | 256.69 g/mol | |
| Synonym(s) | 6-chloro-5-[(2,2-dimethylpropanoyl)amino]-2-pyridinecarboxylic acid |
Hypothetical Drug Discovery Screening Workflow
A typical early-stage drug discovery campaign for a novel compound like 6-Chloro-5-pivalamidopicolinic acid would involve a tiered screening approach. This workflow is designed to efficiently identify potential biological activities and prioritize compounds for further development.
Hypothetical Screening Data:
The following table presents hypothetical data for 6-Chloro-5-pivalamidopicolinic acid and two imagined analogs to illustrate the presentation of SAR data.
| Compound ID | R Group Modification | VEGFR-2 IC₅₀ (nM) | A549 GI₅₀ (µM) |
| Pico-001 | 6-Chloro-5-pivalamido | 120 | 15.5 |
| Pico-002 | 6-Fluoro-5-pivalamido | 95 | 12.8 |
| Pico-003 | 6-Chloro-5-acetamido | 250 | 28.3 |
General Protocol for Analog Synthesis
To facilitate SAR studies, analogs of 6-Chloro-5-pivalamidopicolinic acid can be synthesized. A common method involves the coupling of an activated picolinic acid with a desired amine. [2]
Procedure:
-
Acid Chloride Formation:
-
Suspend the starting picolinic acid derivative (1 equivalent) in an excess of thionyl chloride (SOCl₂).
-
A catalytic amount of DMF can be added.
-
Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS).
-
Remove the excess thionyl chloride under reduced pressure to yield the crude picolinoyl chloride. [5]
-
-
Amide Coupling:
-
Dissolve the crude picolinoyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).
-
Cool the solution to 0°C.
-
Add a solution of the desired amine (1 equivalent) and a non-nucleophilic base (e.g., triethylamine, 2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction with water and extract the product with an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired picolinamide analog.
-
Conclusion
6-Chloro-5-pivalamidopicolinic acid represents a promising starting point for drug discovery campaigns due to its picolinamide scaffold, a structure known for its diverse biological activities. The protocols and workflows outlined in these application notes provide a comprehensive, albeit hypothetical, framework for initiating the investigation of this compound. By employing a systematic screening cascade, from biochemical to cell-based assays, and leveraging synthetic chemistry to explore structure-activity relationships, researchers can effectively evaluate the therapeutic potential of this and related molecules.
References
- BenchChem. (2025). Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. BenchChem.
- BenchChem. (2025). Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. BenchChem.
- BenchChem. (2025).
-
Kim, J., et al. (2015). Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 25(2), 268-272. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
Tang, R., et al. (2018). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1153-1162. [Link]
- Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids.
-
Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]
-
Li, Y., et al. (2019). Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 172, 169-183. [Link]
-
Zhang, X., et al. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm, 11(2), 346-353. [Link]
Sources
Application Notes and Protocols for the Synthesis of Agrochemical Analogs from 6-Chloro-5-pivalamidopicolinic acid
Introduction: The Picolinic Acid Scaffold in Modern Agrochemicals
Picolinic acids represent a cornerstone in the development of modern herbicides.[1][2][3] Their derivatives often act as synthetic auxins, a class of herbicides that mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible plant species. The continuous need for new herbicidal candidates with improved efficacy, selectivity, and environmental profiles drives the exploration of novel analogs. 6-Chloro-5-pivalamidopicolinic acid is a key starting material for the synthesis of a diverse range of such analogs. The chlorine atom at the 6-position serves as a versatile handle for introducing various substituents, allowing for the systematic modification of the molecule's physicochemical and biological properties. The pivalamido group at the 5-position can influence the molecule's electronic properties and its interaction with biological targets.
This guide provides a comprehensive overview of the synthetic strategies and detailed protocols for the derivatization of 6-Chloro-5-pivalamidopicolinic acid, with a focus on palladium-catalyzed cross-coupling reactions. These methods offer a powerful and versatile toolkit for accessing a wide array of agrochemical analogs.
Core Synthetic Strategies: A Mechanistic Perspective
The primary approach for modifying 6-Chloro-5-pivalamidopicolinic acid involves the substitution of the chlorine atom at the 6-position. Palladium-catalyzed cross-coupling reactions are particularly well-suited for this purpose due to their broad functional group tolerance and high efficiency. The general workflow for these transformations is depicted below.
Caption: General workflow for the synthesis of agrochemical analogs.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[4] This reaction is widely used to introduce aryl or heteroaryl substituents at the 6-position of the picolinic acid ring, a common feature in many commercial herbicides.
Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with the 6-chloro-picolinic acid derivative to form a Pd(II) intermediate.
-
Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, regenerating the Pd(0) catalyst and forming the desired product.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.
Buchwald-Hartwig Amination: Introducing Nitrogen Nucleophiles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds between an aryl halide and an amine.[5][6] This reaction is invaluable for synthesizing 6-amino-picolinic acid derivatives, which are important scaffolds in agrochemical research.
Mechanism: The catalytic cycle is similar to the Suzuki-Miyaura coupling, with the key difference being the nature of the nucleophile.
-
Oxidative Addition: A Pd(0) complex reacts with the 6-chloro-picolinic acid derivative.
-
Amine Coordination and Deprotonation: An amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The aryl group and the amino group are eliminated from the palladium to form the C-N bond and regenerate the Pd(0) catalyst.
Caption: Simplified catalytic cycle of the Buchwald-Hartwig amination.
Sonogashira and Heck Couplings: Introducing Alkynyl and Alkenyl Moieties
The Sonogashira and Heck reactions are palladium-catalyzed couplings that introduce alkynyl and alkenyl groups, respectively, at the 6-position. The Sonogashira coupling typically involves a terminal alkyne and a copper co-catalyst,[7][8] while the Heck reaction utilizes an alkene.[9][10] These reactions provide access to analogs with different spatial and electronic properties.
Experimental Protocols
Note: The following protocols are generalized and should be optimized for specific substrates and coupling partners. The reactivity of 6-Chloro-5-pivalamidopicolinic acid may be influenced by the pivalamido group, and careful screening of reaction conditions is recommended.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
Materials:
-
6-Chloro-5-pivalamidopicolinic acid (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(dppf), 2-5 mol%)
-
Ligand (e.g., SPhos, XPhos, PPh₃, 4-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
Procedure:
-
To a flame-dried Schlenk flask, add 6-Chloro-5-pivalamidopicolinic acid, the boronic acid, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Under the inert atmosphere, add the palladium catalyst and the ligand.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Catalyst and Ligand: The choice of catalyst and ligand is crucial for activating the C-Cl bond of the electron-deficient pyridine ring. Bulky, electron-rich phosphine ligands like SPhos and XPhos are often effective in preventing catalyst deactivation and promoting efficient coupling.[11]
-
Base: A strong base is typically required to facilitate the transmetalation step by forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield.[12][13]
-
Solvent: The solvent system should be able to dissolve the reactants and the base to a sufficient extent. A mixture of an organic solvent and water is often used to aid in the dissolution of the inorganic base.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
Materials:
-
6-Chloro-5-pivalamidopicolinic acid (1.0 equiv)
-
Primary or secondary amine (1.1-1.5 equiv)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Ligand (e.g., BINAP, Xantphos, Josiphos, 2-10 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, 1.5-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
Follow steps 1-4 from the Suzuki-Miyaura protocol, using the appropriate amine, base, catalyst, and ligand.
-
Add the degassed solvent and then the amine via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Causality Behind Choices:
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide is commonly used to deprotonate the amine without competing in the coupling reaction.
-
Ligand: Bidentate phosphine ligands are often employed to stabilize the palladium catalyst and prevent side reactions.[5]
Data Presentation: A Comparative Overview of Reaction Conditions
The following table summarizes typical conditions for the palladium-catalyzed cross-coupling of chloropyridines, which can serve as a starting point for the optimization of reactions with 6-Chloro-5-pivalamidopicolinic acid.
| Reaction Type | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Typical Yields (%) |
| Suzuki-Miyaura | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 70-95 |
| Buchwald-Hartwig | Pd₂(dba)₃ (1) | BINAP (3) | NaOt-Bu (1.5) | Toluene | 100 | 65-90 |
| Sonogashira | PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (2) | THF | 65 | 60-85 |
| Heck | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N (1.5) | DMF | 120 | 50-80 |
Characterization of Synthesized Analogs
The synthesized agrochemical analogs should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the final products.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the purity of the synthesized compounds.[4][14]
Conclusion
The synthetic methodologies outlined in this guide provide a robust framework for the generation of a diverse library of agrochemical analogs from 6-Chloro-5-pivalamidopicolinic acid. The strategic application of palladium-catalyzed cross-coupling reactions allows for the systematic exploration of structure-activity relationships, ultimately aiding in the discovery of new and effective herbicidal agents. Careful optimization of reaction conditions, guided by the principles discussed herein, will be key to achieving high yields and purity of the target compounds.
References
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Design, synthesis and mode of action of novel 3-chloro-6-pyrazolyl picolinate derivatives as herbicide candidates. Pest Management Science, 77(5), 2252-2263. [Link]
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Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. Molecules, 28(3), 1381. [Link]
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Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. International Journal of Molecular Sciences, 24(23), 16998. [Link]
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Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines... ResearchGate. [Link]
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Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5(1), 9950. [Link]
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Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or... RSC Publishing. [Link]
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The reductive cleavage of picolinic amides. David Spring's group. [Link]
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Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. [Link]
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Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry, 67(19), 6562-6575. [Link]
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Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. New Journal of Chemistry, 36(7), 1466-1473. [Link]
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Suzuki reaction. Wikipedia. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
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Acylation reaction condition of 6-chloro-5-cyano- picolinic acid with amine. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
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Suzuki coupling of different chloropyridines with phenylboronic acids a. ResearchGate. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 24(1), 133. [Link]
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Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry. Journal of Chromatography A, 1316, 138-145. [Link]
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The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
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Nucleophilic Aromatic Substitution EXPLAINED! YouTube. [Link]
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The Buchwald–Hartwig Amination After 25 Years. University of Groningen research portal. [Link]
-
Heck Reaction. Organic Chemistry Portal. [Link]
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34.05 Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Catalyst-controlled Regioselctive Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines. ResearchGate. [Link]
-
Sonogashira coupling. Wikipedia. [Link]
-
16.6 Nucleophilic Aromatic Substitution. Organic Chemistry | OpenStax. [Link]
-
Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Analytical Sciences, 20(9), 1297-1301. [Link]
-
Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts, 10(1), 108. [Link]
-
Suzuki cross-coupling reaction. YouTube. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Organic Chemistry Portal. [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. YouTube. [Link]
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nucleophilic aromatic substitutions. YouTube. [Link]
-
Nucleophilic Aromatic Substitution. YouTube. [Link]
-
Supplementary data on method for analysis of Picolinic acid (Pic). Bevital. [Link]
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6-Chloropicolinic acid. PubChem. [Link]
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Acyl Sonogashira Cross-Coupling: State of the Art and Application to the Synthesis of Heterocyclic Compounds. Molecules, 24(12), 2297. [Link]
-
Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. ResearchGate. [Link]
-
Heck Reaction. Chemistry LibreTexts. [Link]
-
Heck reaction. Wikipedia. [Link]
-
Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters, 19(17), 4726-4729. [Link]
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Strategic Derivatization of 6-Chloro-5-pivalamidopicolinic Acid for Enhanced Performance in Biological Assays
An Application Guide for Researchers
This document provides a detailed guide for the chemical modification of 6-Chloro-5-pivalamidopicolinic acid, a pyridine-based scaffold with potential applications in drug discovery and chemical biology. The primary focus is on derivatizing the carboxylic acid moiety to modulate physicochemical properties, enable specific biological assays, and explore structure-activity relationships (SAR). The protocols described herein are grounded in established synthetic methodologies and are designed to be adaptable for a range of research objectives.
Introduction: The Rationale for Derivatization
6-Chloro-5-pivalamidopicolinic acid (MW: 256.69 g/mol , CAS: 1142191-83-0) is a substituted picolinic acid.[1][2] Such scaffolds are common in medicinal chemistry and agrochemistry.[3] The carboxylic acid group is a key feature, providing a handle for chemical modification. However, its polar, ionizable nature can limit membrane permeability and bioavailability. Derivatization serves several critical purposes:
-
Prodrug Strategies: Masking the carboxylic acid, often as an ester, can create a prodrug. This enhances cell entry, with the active acidic form being released intracellularly by esterase enzymes.
-
Structure-Activity Relationship (SAR) Exploration: Converting the acid to a library of amides or esters allows for systematic probing of how different functional groups impact biological activity.[4][5]
-
Bioconjugation: The carboxylic acid can be activated to link the molecule to fluorescent probes, affinity tags (like biotin), or solid supports, facilitating mechanism-of-action studies, target identification, and specialized screening assays.
-
Improved Analytical Characteristics: Derivatization can improve a molecule's properties for analysis, for example, by enhancing ionization efficiency in mass spectrometry.[6][7]
The core of most derivatization strategies for this molecule involves the chemical activation of the carboxylic acid group, which is the most reactive site for the modifications discussed.
Part 1: Esterification Protocols
Esterification is a fundamental strategy to increase the lipophilicity of a carboxylic acid. Two common and reliable methods are presented: the classic Fischer-Speier esterification for simple alkyl esters and a milder, coupling agent-mediated approach suitable for more sensitive substrates.
Logical Workflow for Ester Synthesis
Caption: General workflows for esterifying the parent acid.
Protocol 1.1: Fischer-Speier Esterification (Methyl Ester Synthesis)
This method is cost-effective for creating simple alkyl esters but requires heat and strong acid, which may not be suitable for complex molecules with acid-labile functional groups. The reaction is an equilibrium, driven to completion by using the alcohol as a solvent.[8][9]
Materials:
-
6-Chloro-5-pivalamidopicolinic acid
-
Methanol (MeOH), anhydrous
-
Sulfuric acid (H₂SO₄), concentrated
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Reaction Setup: To a round-bottom flask, add 6-Chloro-5-pivalamidopicolinic acid (1.0 eq). Suspend it in anhydrous methanol (approx. 0.1 M concentration).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid dropwise (0.1-0.2 eq). Caution: This is an exothermic process.
-
Reflux: Heat the mixture to reflux (approx. 65°C for methanol) and maintain for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing saturated NaHCO₃ solution to neutralize the acid. Caution: CO₂ evolution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x volumes).
-
Washing: Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude methyl ester can be purified by column chromatography on silica gel if necessary.
Protocol 1.2: DCC/DMAP-Mediated Esterification
This method uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst. It proceeds under mild, room-temperature conditions, making it suitable for a wider range of alcohols and more complex substrates.[10]
Materials:
-
6-Chloro-5-pivalamidopicolinic acid
-
Desired alcohol (e.g., ethanol, benzyl alcohol) (1.1 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM), anhydrous
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer
Procedure:
-
Reaction Setup: Dissolve 6-Chloro-5-pivalamidopicolinic acid (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Reagent Addition: Add the alcohol (1.1 eq) and DMAP (0.1 eq) to the solution and stir.
-
Coupling: Cool the mixture in an ice bath (0°C). Add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will begin to form.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 3-12 hours. Monitor by TLC or LC-MS.
-
Workup: Filter the reaction mixture to remove the precipitated DCU.
-
Washing: Transfer the filtrate to a separatory funnel. Wash sequentially with 0.5 N HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester by flash column chromatography.
Part 2: Amidation Protocols
Amide bond formation is a cornerstone of medicinal chemistry for building molecular diversity. Amides are generally more stable to hydrolysis than esters. The most common method involves activating the carboxylic acid to an acyl chloride, followed by reaction with an amine.
Logical Workflow for Amide Synthesis
Caption: A common two-step workflow for synthesizing amide derivatives.
Protocol 2.1: Acyl Chloride Formation and Amination
This robust, two-step protocol is highly effective for a wide range of amines. Thionyl chloride (SOCl₂) is used to generate the reactive acyl chloride intermediate, which is then immediately used without purification.[11]
Materials:
-
6-Chloro-5-pivalamidopicolinic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Toluene or Dichloromethane (DCM), anhydrous
-
Desired amine (primary or secondary) (1.2 eq)
-
A non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Round-bottom flask with reflux condenser (for Step 1)
-
Addition funnel
Procedure:
Step A: Acyl Chloride Formation
-
Reaction Setup: Suspend 6-Chloro-5-pivalamidopicolinic acid (1.0 eq) in anhydrous toluene in a round-bottom flask equipped with a reflux condenser and a gas outlet to a scrubber (to neutralize HCl gas).
-
Reagent Addition: Add thionyl chloride (2.0-5.0 eq) dropwise. A catalytic amount of DMF can be added to accelerate the reaction.
-
Reflux: Heat the mixture to reflux (approx. 80-110°C) for 1-3 hours until the solution becomes clear and gas evolution ceases.
-
Concentration: Cool the reaction to room temperature and remove the excess thionyl chloride and solvent under reduced pressure. The resulting crude acyl chloride is a solid or oil and should be used immediately in the next step.
Step B: Amination
-
Reaction Setup: Dissolve the amine (1.2 eq) and TEA (2.2 eq) in anhydrous DCM in a separate flask and cool to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve the crude acyl chloride from Step A in a minimal amount of anhydrous DCM and add it dropwise to the stirring amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor completion by TLC or LC-MS.
-
Workup: Quench the reaction by adding water. Transfer to a separatory funnel and extract with DCM.
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude amide by flash column chromatography or recrystallization.
Data Summary and Characterization
Successful derivatization must be confirmed by analytical methods. The table below provides a template for summarizing the properties of the parent compound and its new derivatives.
| Compound | Derivative Type | R-Group | Molecular Weight ( g/mol ) | Calculated LogP (cLogP) | Analytical Confirmation |
| Parent | Carboxylic Acid | -H | 256.69 | ~2.5 | - |
| Derivative 1 | Methyl Ester | -CH₃ | 270.72 | ~3.0 | ¹H NMR, LC-MS |
| Derivative 2 | Benzyl Ester | -CH₂Ph | 346.81 | ~4.5 | ¹H NMR, LC-MS |
| Derivative 3 | N-propyl amide | -NH(CH₂)₂CH₃ | 297.79 | ~3.6 | ¹H NMR, ¹³C NMR, HRMS |
| Derivative 4 | N-morpholinyl amide | -N(CH₂CH₂)₂O | 325.79 | ~2.3 | ¹H NMR, ¹³C NMR, HRMS |
Note: cLogP values are estimates and should be calculated using appropriate software.
Analytical Confirmation:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are essential for confirming the structure of the new derivative. For example, in methyl ester formation, a new singlet integrating to 3 protons will appear around 3.8-3.9 ppm.[3][4]
-
Mass Spectrometry (MS): LC-MS or High-Resolution Mass Spectrometry (HRMS) confirms the molecular weight of the new compound, verifying that the desired reaction has occurred.[4]
-
Chromatography: HPLC should be used to assess the purity of the final compound before its use in biological assays.
By following these detailed protocols, researchers can reliably synthesize ester and amide derivatives of 6-Chloro-5-pivalamidopicolinic acid to advance their discovery programs.
References
- Vertex AI Search. 6-Chloro-5-pivalamidopicolinic acid.
-
Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dialkylaminopyridine. Available from: [Link]
-
Keri, R. S., et al. (2020). Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for Mycobacterium tuberculosis. ACS Omega. Available from: [Link]
-
Yang, S., et al. (2023). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. Molecules. Available from: [Link]
-
Al-Khafaji, N. S. K., et al. (2021). Synthesis and Biological Activity of New Derivatives of 6-chloro-5-((4-chlorophenyl)diazenyl)pyrimidine-2,4-diamine and 4-chloro-6-methoxy-N,N-dimethylpyrimidin-2-amine. ResearchGate. Available from: [Link]
-
Kim, J. Y., et al. (2021). Comparative Analysis of Derivatization Reagents for Catecholamines and Amino Acids. Molecules. Available from: [Link]
-
ResearchGate. Amidation reactions of picolinic acid. Available from: [Link]
-
ResearchGate. Synthesis of Some Novel Five and Six Membered Hetrocyclic Derivative From 6-Chloro Nicotinamide. Available from: [Link]
-
Luo, H., et al. (2014). Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. European Journal of Medicinal Chemistry. Available from: [Link]
-
Narváez-Rivas, M., & Zhang, Q. (2016). An UPLC-ESI-MS/MS Assay Using 6-Aminoquinolyl-N-Hydroxysuccinimidyl Carbamate Derivatization for Targeted Amino Acid Analysis. PLoS One. Available from: [Link]
-
Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]
-
ResearchGate. Acylation reaction condition of 6-chloro-5-cyano- picolinic acid with amine. Available from: [Link]
-
Ben-Mefteh, G., et al. (2023). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Molecules. Available from: [Link]
-
De Figueiredo, R. M., et al. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Catalysts. Available from: [Link]
-
Devi, P., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports. Available from: [Link]
-
Ghorab, M. M., et al. (2017). Novel chloroquinoline derivatives incorporating biologically active benzenesulfonamide moiety: synthesis, cytotoxic activity and molecular docking. Chemistry Central Journal. Available from: [Link]
-
ResearchGate. Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Available from: [Link]
-
Organic Chemistry Portal. Ester synthesis by esterification. Available from: [Link]
- Google Patents. US20040054181A1 - Synthesis of chlorinated pyrimidines.
-
Master Organic Chemistry. Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Available from: [Link]
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The Science Classroom. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. YouTube. Available from: [Link]
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Application Note: Quantitative Analysis of 6-Chloro-5-pivalamidopicolinic acid using HPLC-UV and LC-MS/MS
Abstract
This document provides comprehensive protocols for the quantitative analysis of 6-Chloro-5-pivalamidopicolinic acid in both bulk drug substance and biological matrices. Two robust and validated analytical methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control and purity assessment, and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications requiring low detection limits. The methodologies are developed based on the physicochemical properties of the analyte and are validated according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R2) and U.S. Food and Drug Administration (FDA) Bioanalytical Method Validation guidelines.[1][2]
Introduction
6-Chloro-5-pivalamidopicolinic acid (C₁₁H₁₃ClN₂O₃, MW: 256.69 g/mol ) is a substituted picolinic acid derivative.[3][4] Picolinic acid and its derivatives are significant in medicinal chemistry and drug development, often serving as key intermediates in synthesis or as ligands for metal ion complexation.[5] The accurate and precise quantification of such compounds is critical throughout the pharmaceutical development lifecycle, from ensuring the purity of active pharmaceutical ingredients (APIs) to conducting pharmacokinetic studies.
The analytical challenges associated with this molecule stem from its acidic nature (picolinic acid moiety) and moderate polarity. The methods detailed herein are designed to be specific, accurate, and reproducible, addressing the need for reliable analytical tools for researchers, quality control analysts, and drug development professionals.
Analyte Physicochemical Properties
-
Chemical Formula: C₁₁H₁₃ClN₂O₃[6]
-
Molecular Weight: 256.69 g/mol [4]
-
Structure:
-
Key Features: A carboxylic acid group, an amide linkage, a chlorinated pyridine ring, and a bulky pivaloyl group. These features dictate its solubility, chromatographic behavior, and ionization characteristics. The carboxylic acid group makes its retention on reversed-phase columns pH-dependent.[7]
Method 1: Quantification by Reversed-Phase HPLC-UV
This method is ideal for the analysis of bulk drug substance (API) and formulated products where analyte concentrations are relatively high. It offers a balance of performance, robustness, and cost-effectiveness. The principle relies on the separation of the analyte from its impurities on a C18 stationary phase followed by quantification using its ultraviolet absorbance.[8][9]
Rationale and Causality
-
Column Choice: A C18 column is selected for its versatility and strong retention of moderately nonpolar compounds.
-
Mobile Phase pH: The mobile phase is buffered to an acidic pH (~3.0). At this pH, the carboxylic acid group of the analyte is protonated (COOH), rendering the molecule less polar and ensuring consistent, sharp peak shapes and stable retention on the reversed-phase column.[10]
-
Wavelength Selection: The detection wavelength of 239 nm is chosen based on the UV absorbance of the substituted pyridine ring, providing good sensitivity for the analyte.[9]
Experimental Protocol
3.2.1. Materials and Reagents
-
6-Chloro-5-pivalamidopicolinic acid reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Monobasic Sodium Phosphate (ACS grade)
-
Phosphoric Acid (ACS grade)
-
Water (18.2 MΩ·cm, filtered)
3.2.2. Instrumentation and Conditions
| Parameter | Setting |
|---|---|
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | XBridge C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.05 M Sodium Phosphate Buffer, pH 3.0 (adjusted with H₃PO₄) |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic: 60:40 (A:B) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Vol. | 10 µL |
| Detection | UV at 239 nm |
| Run Time | 10 minutes |
3.2.3. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water.
-
Working Standards (1-100 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution using the mobile phase as the diluent.
-
API Sample (0.1 mg/mL): Accurately weigh ~10 mg of the API into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase. Sonicate for 5 minutes if necessary to ensure complete dissolution.[11]
Method Validation (per ICH Q2(R2) Guidelines)
The method must be validated to demonstrate its fitness for purpose.[12][13]
| Parameter | Acceptance Criteria |
| Specificity | Peak is free from interference from blanks and known impurities. |
| Linearity | R² ≥ 0.999 over the concentration range (e.g., 1-100 µg/mL). |
| Accuracy | 98.0% - 102.0% recovery at three concentration levels.[14] |
| Precision (RSD) | Repeatability (n=6): ≤ 1.0%; Intermediate Precision: ≤ 2.0%.[14] |
| LOD & LOQ | Signal-to-Noise Ratio: LOD ≈ 3:1, LOQ ≈ 10:1. |
| Robustness | Insensitive to minor changes in flow rate (±0.1 mL/min), pH (±0.2), and column temperature (±2 °C).[14] |
Method 2: Quantification by LC-MS/MS
This method is designed for the trace-level quantification of 6-Chloro-5-pivalamidopicolinic acid in complex biological matrices such as plasma or urine. Its high sensitivity and specificity, derived from monitoring specific mass transitions, make it the gold standard for pharmacokinetic and bioequivalence studies.[15][16]
Rationale and Causality
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is selected. The nitrogen atoms on the pyridine ring are readily protonated to form a stable [M+H]⁺ ion.
-
Mobile Phase Modifier: Formic acid is used instead of a non-volatile phosphate buffer to ensure compatibility with the mass spectrometer and to facilitate the protonation of the analyte.[17]
-
Sample Preparation: Solid-Phase Extraction (SPE) is employed to remove proteins, salts, and other matrix components that can cause ion suppression and interfere with quantification.[7][18] An acidic pretreatment of the sample ensures the analyte is in a neutral state, enhancing its retention on a polymeric reversed-phase sorbent.[7]
Experimental Protocol
4.2.1. Materials and Reagents
-
Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₆-labeled) is recommended. If unavailable, a structurally similar compound can be used.
-
Acetonitrile and Methanol (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Human Plasma (K₂EDTA)
-
SPE Cartridges (e.g., Waters Oasis HLB, 30 mg, 1 cc)
4.2.2. Instrumentation and Conditions
Liquid Chromatography
| Parameter | Setting |
|---|---|
| UHPLC System | Waters Acquity UPLC or equivalent |
| Column | Waters Acquity UPLC HSS T3 C18, 2.1 x 100 mm, 1.8 µm[19] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B held for 0.5 min, ramp to 95% B over 3.5 min, hold for 1 min, return to 5% B and re-equilibrate for 1 min. |
| Flow Rate | 0.4 mL/min |
| Column Temp. | 40 °C |
| Injection Vol. | 5 µL |
Tandem Mass Spectrometry
| Parameter | Setting |
|---|---|
| MS System | Sciex QTRAP 6500+ or equivalent |
| Ion Source | TurboIonSpray (ESI) |
| Polarity | Positive |
| MRM Transitions | Analyte: m/z 257.1 → 141.1 (Quantifier), 257.1 → 201.1 (Qualifier) IS: To be determined based on specific IS used |
| IonSpray Voltage | 5500 V |
| Temperature | 550 °C |
Note: MRM transitions are predictive based on fragmentation of the protonated molecule [M+H]⁺ (m/z 257.1 for C₁₁H₁₃³⁵ClN₂O₃). The transition 257.1 → 141.1 corresponds to the loss of the pivalic acid moiety. These must be optimized empirically.
4.2.3. Sample Preparation Workflow (Solid-Phase Extraction)
Caption: Solid-Phase Extraction (SPE) workflow for plasma samples.
Method Validation (per FDA Bioanalytical Guidelines)
This method must be validated to ensure reliability for supporting clinical or non-clinical studies.[1][20]
| Parameter | Acceptance Criteria |
| Calibration Curve | ≥ 8 non-zero standards; LLOQ and ULOQ standards must be within ±20% of nominal, others ±15%. R² ≥ 0.99. |
| Accuracy & Precision | Intra- and inter-day precision (%CV) ≤ 15% (≤ 20% at LLOQ). Accuracy (%RE) within ±15% (±20% at LLOQ). Evaluated at LLOQ, Low, Mid, and High QC levels.[16] |
| Selectivity | No significant interfering peaks at the retention time of the analyte or IS in at least six blank matrix sources. |
| Matrix Effect | Matrix factor should be consistent across different lots of matrix. CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Extraction recovery should be consistent, precise, and reproducible. |
| Stability | Analyte stability must be demonstrated under various conditions: Freeze-thaw, short-term (bench-top), long-term storage, and post-preparative. |
Conclusion
Two distinct, fit-for-purpose analytical methods for the quantification of 6-Chloro-5-pivalamidopicolinic acid have been presented. The HPLC-UV method serves as a robust tool for quality control of high-concentration samples, while the LC-MS/MS method provides the high sensitivity and selectivity required for bioanalytical applications. The successful implementation of these protocols, underpinned by rigorous validation according to ICH and FDA guidelines, will ensure the generation of reliable and accurate data in a regulated drug development environment.
References
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][1][20]
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U.S. Food and Drug Administration. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link][21]
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Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link][22]
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Kymos. (n.d.). New FDA Guidance on Bioanalytical Method Validation. [Link][23]
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AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][12][14]
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U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][20]
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U.S. Food and Drug Administration. (2001). Guidance for Industry: Bioanalytical Method Validation. [Link]
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European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][2]
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International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link][13]
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Quality Assistance. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
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D. A. Lambropoulou & T. A. Albanis. (2007). Sample preparation in analysis of pharmaceuticals. Journal of Chromatography A, 1152(1-2), 25-41. [Link][7]
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Yamashita, K., et al. (2007). Use of novel picolinoyl derivatization for simultaneous quantification of six corticosteroids by liquid chromatography-electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1173(1-2), 120-8. [Link]
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Smythe, G. A., et al. (2002). Concurrent quantification of quinolinic, picolinic, and nicotinic acids using electron-capture negative-ion gas chromatography-mass spectrometry. Analytical Biochemistry, 301(1), 119-27. [Link]
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American Pharmaceutical Review. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link][8]
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Yoshitake, T., et al. (2016). Determination of Picolinic Acid by HPLC Coupled With Postcolumn Photo Irradiation Using Zinc Acetate as a Fluorescent Derivatization Reagent. Journal of Chromatographic Science, 54(8), 1362-7. [Link]
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Dong, M. W. (2025). Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC, 43(5), 20-25. [Link][11]
-
ResearchGate. (n.d.). Methods of Sample Preparation for Drug Analysis. [Link][18]
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JoVE. (2024). Sample Preparation for Analysis: Advanced Techniques. [Link]
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Phillips, A. L., et al. (2022). Development of LC-MS/MS Database Based on 250 Potentially Highly Neuroactive Compounds and Their Metabolites. International Journal of Molecular Sciences, 23(23), 15307. [Link][19]
-
Gîjiu, C. L., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2132. [Link]
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Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link][5]
-
Johnson, C. H., et al. (2022). High sensitivity LC-MS methods for quantitation of hydroxy- and keto-androgens. Methods in Enzymology, 666, 175-201. [Link][17]
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Tominaga, M., et al. (2024). Development of an LC-MS/MS method for the determination of five psychoactive drugs in postmortem urine by optimization of enzymatic hydrolysis of glucuronide conjugates. Forensic Toxicology. [Link][15]
-
Adejare, A. A., et al. (2020). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Journal of Pharmaceutical and Biomedical Analysis, 186, 113309. [Link][16]
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Al-Kaysi, H. N., & Fatiha, B. (2000). Photochemistry of 6-chloro and 6-bromopicolinic Acids in Water. Heterolytic vs. Homolytic Photodehalogenation. Photochemistry and Photobiology, 71(4), 391-6. [Link]
-
Kumar, A., et al. (2020). A Validated RP-HPLC Stability Method for the Estimation of Chlorthalidone and Its Process-Related Impurities in an API and Tablet Formulation. Journal of Analytical Methods in Chemistry, 2020, 8872535. [Link]
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Van Antwerpen, P., et al. (2025). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. ResearchGate. [Link][9]
-
Stoyanov, A., et al. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Pharmacia, 69(2), 351-357. [Link][10]
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Application Note: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for the Analysis of 6-Chloro-5-pivalamidopicolinic acid and its Reaction Byproducts
<
Abstract
This application note presents a detailed and robust High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) method for the qualitative and quantitative analysis of 6-Chloro-5-pivalamidopicolinic acid. This compound is a key intermediate in the synthesis of various pharmaceutical agents, and monitoring its purity and reaction progress is critical for drug development and manufacturing. The protocols herein are designed for researchers, scientists, and drug development professionals, providing a comprehensive guide from sample preparation to data interpretation. We will delve into the rationale behind chromatographic and mass spectrometric parameter selection, offering insights honed from extensive experience in small molecule analysis. Furthermore, this document outlines a systematic approach to investigating reaction kinetics and identifying potential impurities and degradation products, ensuring the scientific integrity and trustworthiness of the analytical results.
Introduction
6-Chloro-5-pivalamidopicolinic acid (MW: 256.69 g/mol ) is a substituted picolinic acid derivative. Picolinic acids and their analogues are important structural motifs in medicinal chemistry, often serving as building blocks for more complex molecules with therapeutic properties.[1] The purity of such intermediates is paramount, as impurities can affect the yield, safety, and efficacy of the final active pharmaceutical ingredient (API).
Liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of small molecules in complex matrices.[2] Its high sensitivity and selectivity make it an indispensable tool in pharmaceutical development.[3] This is particularly true for polar, ionizable compounds like 6-Chloro-5-pivalamidopicolinic acid, which can be challenging to analyze by other methods.[4][5] This application note provides a validated HPLC-MS method to monitor the synthesis and potential degradation pathways of this key intermediate.
Experimental Design & Rationale
The development of a robust LC-MS/MS method requires a systematic approach, considering the physicochemical properties of the analyte.[3][6] 6-Chloro-5-pivalamidopicolinic acid is a polar molecule containing both an acidic carboxylic acid group and a basic pyridine ring, making it amphoteric.[5] It also possesses a halogen atom, which can influence its ionization and fragmentation behavior in the mass spectrometer.[7]
Chromatographic Strategy: Reverse-Phase with Ion-Pairing
Given the polar nature of the target analyte, achieving adequate retention on a standard C18 reversed-phase column can be challenging.[4][8] To overcome this, our method employs a C18 stationary phase with an acidic mobile phase containing a low concentration of formic acid. The acidic conditions suppress the ionization of the carboxylic acid group, increasing its hydrophobicity and promoting retention. For highly polar byproducts or related substances, the inclusion of an ion-pairing reagent like tetrabutylammonium hydrogen sulfate could be considered to further enhance retention and resolution.[9]
Mass Spectrometric Detection: Electrospray Ionization (ESI)
Electrospray ionization (ESI) is the preferred ionization technique for polar molecules like 6-Chloro-5-pivalamidopicolinic acid.[2][10] ESI is a "soft" ionization method that typically produces protonated molecules [M+H]+ or deprotonated molecules [M-H]- with minimal fragmentation, which is ideal for molecular weight confirmation.[10][11] Given the presence of both acidic and basic functional groups, the analyte can be detected in both positive and negative ion modes. However, positive ion mode often provides better sensitivity for pyridine-containing compounds. Tandem mass spectrometry (MS/MS) will be utilized for structural confirmation of the parent compound and for the identification of unknown impurities by analyzing their fragmentation patterns.[11]
Materials and Reagents
-
Analyte: 6-Chloro-5-pivalamidopicolinic acid (CAS: 1142191-83-0)
-
Solvents: Acetonitrile (LC-MS grade), Water (LC-MS grade), Formic acid (LC-MS grade)
-
Columns: C18 reverse-phase column (e.g., Waters XTerra® MS C18, 3.5 µm, 2.1 x 50 mm or equivalent)[12]
-
Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (e.g., Agilent, Waters, Thermo Fisher Scientific).
Protocols
Standard and Sample Preparation
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 6-Chloro-5-pivalamidopicolinic acid and dissolve it in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution using the mobile phase as the diluent to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Reaction Samples: Dilute an aliquot of the reaction mixture with the mobile phase to a final concentration within the linear range of the calibration curve. Filtration through a 0.22 µm syringe filter is recommended prior to injection.[13]
HPLC-MS/MS Method Parameters
The following table summarizes the optimized HPLC-MS/MS conditions.
| Parameter | Setting | Rationale |
| HPLC System | ||
| Column | C18, 2.1 x 50 mm, 3.5 µm | Provides good retention and peak shape for polar compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidic modifier to improve peak shape and ionization efficiency.[12] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for elution. |
| Gradient | 5% B to 95% B over 10 min | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 0.4 mL/min | Standard flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | |
| Mass Spectrometer | ||
| Ionization Mode | ESI Positive | Generally provides good sensitivity for nitrogen-containing compounds. |
| Capillary Voltage | 3.5 kV | Optimized for stable spray and maximum ion signal. |
| Source Temp. | 150 °C | |
| Desolvation Temp. | 350 °C | Ensures efficient desolvation of the eluent. |
| Gas Flow | 800 L/hr | |
| MRM Transitions | See Table 2 | For quantification and confirmation of the analyte and potential products. |
Expected Results & Data Interpretation
The expected retention time for 6-Chloro-5-pivalamidopicolinic acid under these conditions is approximately 4.5 minutes. The primary ions observed in the mass spectrum will be the protonated molecule [M+H]+ at m/z 257.7.
Table 2: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| 6-Chloro-5-pivalamidopicolinic acid | 257.7 | 155.1 | 20 | Quantifier |
| 6-Chloro-5-pivalamidopicolinic acid | 257.7 | 127.1 | 35 | Qualifier |
| Potential Impurity 1 (e.g., Hydrolysis Product) | TBD | TBD | Optimized | Identification |
| Potential Impurity 2 (e.g., Starting Material) | TBD | TBD | Optimized | Identification |
TBD: To be determined based on reaction monitoring and forced degradation studies.
Application: Reaction Monitoring and Forced Degradation Studies
This HPLC-MS method is ideally suited for real-time monitoring of chemical reactions involving 6-Chloro-5-pivalamidopicolinic acid. By analyzing aliquots from the reaction mixture over time, one can track the consumption of starting materials and the formation of the desired product and any byproducts.
Forced Degradation Protocol
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of the analytical method.[14][15][16]
-
Acid Hydrolysis: Dissolve the analyte in 0.1 M HCl and heat at 60 °C for 24 hours.
-
Base Hydrolysis: Dissolve the analyte in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
Oxidative Degradation: Dissolve the analyte in 3% H₂O₂ and keep at room temperature for 24 hours.[17]
-
Thermal Degradation: Expose the solid analyte to 105 °C for 24 hours.
-
Photolytic Degradation: Expose a solution of the analyte to UV light (e.g., 254 nm) for 24 hours.
Analyze the stressed samples using the developed HPLC-MS method to identify and characterize any new peaks.
Visualization of Workflows
The following diagrams illustrate the key workflows described in this application note.
Caption: General workflow for HPLC-MS analysis.
Caption: Forced degradation study workflow.
Conclusion
The HPLC-MS method detailed in this application note provides a sensitive, selective, and robust platform for the analysis of 6-Chloro-5-pivalamidopicolinic acid and its reaction-related substances. The protocols are designed to be readily implemented in a drug development or quality control setting. The systematic approach to method development, coupled with the application to reaction monitoring and forced degradation studies, ensures the generation of high-quality, reliable data. This, in turn, supports the efficient and safe development of new pharmaceutical entities.
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The Strategic Integration of 6-Chloro-5-pivalamidopicolinic Acid in Modern Combinatorial Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Untapped Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery and agrochemical research, the relentless pursuit of novel chemical entities with enhanced efficacy and specificity is paramount. Combinatorial chemistry serves as a powerful engine in this endeavor, enabling the rapid synthesis and evaluation of vast libraries of molecules.[1] Within this paradigm, the selection of appropriate building blocks is a critical determinant of success. 6-Chloro-5-pivalamidopicolinic acid emerges as a particularly compelling scaffold, offering a unique combination of structural rigidity, pre-defined exit vectors for diversification, and strategically placed functional handles that can be exploited in a multitude of combinatorial platforms.
This document provides an in-depth technical guide on the application of 6-Chloro-5-pivalamidopicolinic acid in combinatorial chemistry, with a focus on its utility in the synthesis of DNA-encoded libraries (DEL) and its potential as a core fragment in fragment-based drug discovery (FBDD). The protocols and insights provided herein are designed to empower researchers to leverage the full potential of this versatile molecule.
Scientific Rationale: Why 6-Chloro-5-pivalamidopicolinic Acid?
The strategic value of 6-Chloro-5-pivalamidopicolinic acid in combinatorial library design is rooted in its distinct chemical architecture. The picolinic acid core is a well-established "privileged scaffold" in medicinal chemistry, forming the basis of numerous biologically active compounds.[2] The specific substitutions on this particular derivative further enhance its utility:
-
The Carboxylic Acid: This functional group serves as a primary attachment point for solid-phase synthesis or for conjugation to a DNA-encoder in DEL synthesis. Its reactivity allows for standard and robust amide bond formation.
-
The Pivalamide Group: This bulky tert-butyl group imparts several advantageous properties. It can influence the conformation of the molecule, potentially leading to more defined interactions with a biological target. Furthermore, it can enhance metabolic stability and cell permeability of the resulting library members.
-
The Chlorine Atom: Positioned at the 6-position of the pyridine ring, the chlorine atom acts as a key diversification point. It is amenable to a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of a wide array of substituents and the exploration of diverse chemical space.
Application in DNA-Encoded Library (DEL) Synthesis
DNA-encoded library technology has revolutionized hit identification by enabling the synthesis and screening of libraries of unprecedented size. The covalent attachment of a unique DNA barcode to each chemical entity allows for the facile deconvolution of binding hits from affinity-based selections. 6-Chloro-5-pivalamidopicolinic acid is an excellent candidate for incorporation as a central scaffold in a DEL synthesis campaign.
Workflow for DEL Synthesis using 6-Chloro-5-pivalamidopicolinic Acid
Caption: Workflow for DNA-Encoded Library Synthesis.
Detailed Protocol: Two-Cycle DEL Synthesis with a 6-Chloro-5-pivalamidopicolinic Acid Scaffold
This protocol outlines a two-cycle split-and-pool synthesis to generate a diverse DNA-encoded library.
Materials:
-
DNA headpiece with a terminal amine
-
6-Chloro-5-pivalamidopicolinic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Library of boronic acids
-
Palladium catalyst (e.g., Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed dioxane/water mixture
-
DNA purification cartridges
-
PCR reagents and sequencer
Protocol:
Cycle 0: Scaffold Attachment
-
Activation of Carboxylic Acid: In a microcentrifuge tube, dissolve 6-Chloro-5-pivalamidopicolinic acid (1.2 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (2.4 eq) and incubate at room temperature for 15 minutes to form the activated ester.
-
Coupling to DNA: To the activated scaffold solution, add the amine-terminated DNA headpiece (1.0 eq) dissolved in a suitable buffer (e.g., HEPES). Incubate at room temperature for 4-16 hours with gentle agitation.
-
Purification: Purify the DNA-scaffold conjugate using a DNA purification cartridge according to the manufacturer's protocol to remove unreacted reagents.
Cycle 1: Diversification via Suzuki Coupling
-
Split: Aliquot the purified DNA-scaffold conjugate into separate wells of a 96-well plate.
-
Parallel Suzuki Coupling: To each well, add a unique boronic acid (10 eq) from your library, the palladium catalyst (0.1 eq), and the base (20 eq) dissolved in a degassed dioxane/water (4:1) mixture.
-
Reaction: Seal the plate and heat at 80-100 °C for 4-12 hours.
-
Pool and Purify: Combine the contents of all wells and purify the resulting DNA-linked compounds using a DNA purification cartridge.
Cycle 2: (Optional) Further Diversification
-
If the initial scaffold or the boronic acids contain additional functional groups (e.g., a protected amine), a second round of diversification can be performed following deprotection and subsequent coupling of a new set of building blocks (e.g., carboxylic acids).
Data Summary Table:
| Step | Reagents | Key Parameters | Expected Yield |
| Scaffold Coupling | 6-Chloro-5-pivalamidopicolinic acid, HATU, DIPEA, Amine-DNA | Room temperature, 4-16 h, Anhydrous DMF | >80% |
| Suzuki Coupling | DNA-scaffold, Boronic Acid Library, Pd(dppf)Cl₂, K₂CO₃ | 80-100 °C, 4-12 h, Dioxane/Water (4:1), Degassed | 50-90% |
Application in Fragment-Based Drug Discovery (FBDD)
Fragment-based drug discovery is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target with high ligand efficiency.[3] 6-Chloro-5-pivalamidopicolinic acid and its simple derivatives are ideal candidates for inclusion in a fragment library.
Rationale for Inclusion in a Fragment Library:
-
Low Molecular Weight: The core scaffold falls within the typical molecular weight range for fragments.
-
Defined Exit Vectors: The carboxylic acid and the chlorine atom provide clear points for fragment evolution and linking.
-
3D Shape: The pivalamide group introduces a three-dimensional character that can be advantageous for binding in protein pockets.
Workflow for FBDD using a Picolinamide Fragment Library
Caption: Fragment-Based Drug Discovery Workflow.
Protocol: Biophysical Screening of a Picolinamide-Based Fragment
This protocol describes a general approach for screening 6-Chloro-5-pivalamidopicolinic acid or its simple amide derivatives using Surface Plasmon Resonance (SPR).
Materials:
-
Purified target protein
-
SPR instrument and sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
6-Chloro-5-pivalamidopicolinic acid or its derivatives dissolved in DMSO
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Protein Immobilization: Immobilize the target protein onto the sensor chip surface via amine coupling according to the manufacturer's instructions.
-
Fragment Screening:
-
Prepare a series of dilutions of the fragment in running buffer containing a low percentage of DMSO (e.g., <1%).
-
Inject the fragment solutions over the immobilized protein surface at a constant flow rate.
-
Monitor the change in response units (RU) to detect binding. .
-
-
Data Analysis:
-
Subtract the response from a reference flow cell to correct for non-specific binding.
-
Fit the binding data to a suitable model to determine the dissociation constant (KD).
-
-
Hit Validation: Confirmed hits should be further validated using an orthogonal biophysical method, such as Saturation Transfer Difference (STD) NMR or X-ray crystallography.
Conclusion: A Versatile Tool for Chemical Space Exploration
6-Chloro-5-pivalamidopicolinic acid represents a highly valuable and versatile building block for combinatorial chemistry. Its strategic design allows for its seamless integration into advanced platforms like DNA-encoded library synthesis and fragment-based drug discovery. The protocols and conceptual frameworks presented in this guide are intended to serve as a foundation for researchers to design and execute innovative experiments, ultimately accelerating the discovery of novel molecules with significant biological activity. The thoughtful application of such well-designed scaffolds is a cornerstone of modern and efficient chemical library synthesis.
References
- Scott, D. E., & Coyne, A. G. (2019). Fragment-based approaches in chemical biology and drug discovery. Mass spectrometry for fragment screening. University of Cambridge.
- Li, X., et al. (2019). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. MedChemComm, 10(4), 587-597.
- Bawa, R. A., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4), 372.
- Lam, K. S., et al. (2017). Combinatorial Chemistry in Drug Discovery. Methods in Molecular Biology, 1575, 1-16.
- BenchChem. (2025).
- Chan, D. S. H., et al. (n.d.). Mass spectrometry for fragment screening. University of Cambridge.
- Houghten, R. A., et al. (1996). Soluble Synthetic Combinatorial Libraries: The Use of Molecular Diversities for Drug Discovery.
- Griffith University. (n.d.). Direct screening of a dynamic combinatorial library using mass spectrometry. Griffith Research Online.
- Winkler, D., et al. (2021). Cyclizations and fragmentations in the alkylation of 6‐chloro‐5‐hydroxy‐4‐aminopyrimidines with aminoalkyl chlorides. Journal of Heterocyclic Chemistry, 58(4), 947-956.
- Lorsch, J. R., & Szostak, J. W. (1996). In Vitro Selection of Nucleic Acid Sequences that Bind Small Molecules.
- Barlocco, D., et al. (2021). Identification of N,N-arylalkyl-picolinamide derivatives targeting the RNA-binding protein HuR, by combining biophysical fragment-screening and molecular hybridization. Bioorganic Chemistry, 116, 105305.
- MAX IV Laboratory. (2023).
- Roque, A. C. A., et al. (2007). Screening of a Combinatorial Library of Triazine-Scaffolded Dipeptide-Mimic Affinity Ligands to Bind Plasmid DNA. Molecules, 12(1), 1-14.
- ResearchGate. (n.d.). Acylation reaction condition of 6-chloro-5-cyano- picolinic acid with amine.
- U.S. Patent No. 7,972,992 B2. (2011). Methods for synthesis of encoded libraries.
- U.S. Patent No. 9,359,601 B2. (2016). Methods of creating and screening DNA-encoded libraries.
- U.S. Patent Application Publication No. 2016/0369267 A1. (2016). Methods of creating and screening dna-encoded libraries.
- World Intellectual Property Organization. (2021).
- Perron, Y. G., et al. (1964). DERIVATIVES OF 6-AMINOPENICILLANIC ACID. V. SYNTHESIS OF 6-AMINOPENICILLANYL ALCOHOL AND CERTAIN DERIVATIVES. Journal of medicinal chemistry, 7, 483–487.
- U.S. Patent No. 3,957,764 A. (1976).
- Lopresti, M., et al. (2025).
- Scientific Reports. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
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Application Notes & Protocols: Exploring the Reactivity of the Picolinic Acid Moiety
For Researchers, Scientists, and Drug Development Professionals
Abstract
Picolinic acid, or pyridine-2-carboxylic acid, is a deceptively simple molecule whose unique structural arrangement—a carboxylic acid at the 2-position of a pyridine ring—confers a remarkable spectrum of reactivity and functionality.[1][2] As an endogenous metabolite of tryptophan, it plays crucial roles in biology, notably as a chelator for divalent and trivalent metal ions, assisting in their transport and absorption.[2][3][4] This inherent chelating ability, combined with the distinct electronic properties of the pyridine ring, makes the picolinic acid moiety a cornerstone in coordination chemistry, a versatile directing group and ligand in catalysis, and a privileged scaffold in medicinal chemistry.[5][6][7] This guide provides an in-depth exploration of the moiety's reactivity, offering field-proven insights, detailed experimental protocols, and mechanistic discussions to empower researchers in leveraging its full potential.
Core Principles of Picolinic Acid Reactivity
The reactivity of picolinic acid is a direct consequence of the interplay between its two key functional groups: the pyridine nitrogen and the carboxylic acid. Their ortho-positioning is critical, enabling a synergistic effect that governs its behavior in chemical transformations.
-
Bidentate Chelation: The most defining characteristic of picolinic acid is its function as an efficient N,O-bidentate chelating agent.[2][8][9] The pyridine nitrogen and the carboxylate oxygen form a stable five-membered ring upon coordination with a metal ion.[10][11] This property is fundamental to its biological role in mineral absorption (e.g., chromium and zinc picolinates) and its extensive use as a ligand in catalysis.[3][8][12]
-
Electronic Nature: The electron-withdrawing nature of the pyridine ring nitrogen atom influences the acidity of the carboxylic acid group. This electronic interplay also dictates the regioselectivity of reactions on the pyridine ring itself.
-
Decarboxylation: Unlike its isomers (nicotinic and isonicotinic acid), picolinic acid undergoes thermal decarboxylation, a reaction that can be harnessed for synthetic purposes, such as in the Hammick reaction.[13] This unique reactivity is attributed to the stabilization of the reaction intermediate by the adjacent nitrogen atom.
The logical flow for exploiting picolinic acid's reactivity often involves deciding whether to leverage its inherent structure (e.g., as a ligand) or to chemically modify one of its functional handles.
Caption: Decision workflow for utilizing the picolinic acid moiety.
The Art of Chelation: Picolinic Acid in Coordination Chemistry
The ability of picolinic acid to form stable complexes with a vast array of metal ions is its most exploited feature.[5] The resulting metallo-complexes are often neutral and lipophilic, a property that is particularly valuable in drug delivery, as seen with zinc picolinate supplements.[5]
Mechanism of Bidentate Coordination
Upon deprotonation of the carboxylic acid, the resulting picolinate anion coordinates to a metal center through both the pyridine nitrogen and a carboxylate oxygen. This forms a robust five-membered chelate ring, which significantly enhances the thermodynamic stability of the complex compared to monodentate ligand binding (the "chelate effect").
Caption: Bidentate chelation of a metal ion by the picolinate anion.
Application Protocol: Synthesis of a Generic Metal(II)-Picolinate Complex
This protocol describes a general method for synthesizing M(pic)₂ complexes, which is applicable to many divalent transition metals like Cu(II), Zn(II), and Co(II).[5][12]
Causality: The reaction relies on the deprotonation of picolinic acid in solution, followed by coordination to the metal salt. Using a molar ratio of 2:1 (ligand:metal) typically favors the formation of the neutral M(pic)₂ complex. Ethanol is a common solvent as it solubilizes the starting materials and facilitates the precipitation of the final complex.[5]
Protocol Steps:
-
Dissolution: Dissolve 2.0 equivalents of picolinic acid in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer. Warm gently if necessary to achieve full dissolution.
-
Metal Salt Addition: In a separate flask, dissolve 1.0 equivalent of the desired metal(II) salt (e.g., chloride, perchlorate, or acetate) in a minimal amount of ethanol or water.
-
Reaction: Add the metal salt solution dropwise to the stirring picolinic acid solution at room temperature.
-
Precipitation & Reflux: A precipitate often forms immediately. Once the addition is complete, fit the flask with a condenser and reflux the mixture for 2-6 hours to ensure complete reaction.[5]
-
Isolation: Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize crystallization.
-
Purification: Collect the solid product by vacuum filtration. Wash the crystals sequentially with cold ethanol and then diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the complex under vacuum to yield the final product.
Self-Validation: The identity and purity of the complex can be confirmed by techniques such as IR spectroscopy (observing a shift in the C=O stretching frequency), elemental analysis, and magnetic susceptibility measurements.[5][12]
Synthetic Transformations of the Picolinic Acid Moiety
Beyond its use as a ligand, the picolinic acid scaffold is a versatile starting material for organic synthesis. The carboxylic acid and the pyridine ring offer distinct handles for modification.
Reactions at the Carboxylic Acid Group
Standard transformations of the carboxylic acid, such as esterification and amidation, are readily achievable. These reactions are crucial for creating prodrugs, modifying solubility, or preparing derivatives for further coupling reactions.
Activated esters are valuable intermediates for amide bond formation under mild conditions. This protocol is adapted from established methods for creating active esters from picolinic acid.[6][14]
Causality: The carboxylic acid is first converted to a more reactive acyl chloride using thionyl chloride (SOCl₂).[14] A catalytic amount of DMF accelerates this step via the formation of the Vilsmeier reagent. The resulting picolinoyl chloride hydrochloride is then reacted with N-hydroxysuccinimide (NHS) in the presence of a base (triethylamine) to neutralize the HCl and facilitate nucleophilic attack by NHS, yielding the activated ester.[6][14]
Protocol Steps:
-
Acid Chloride Formation: To a stirred solution of picolinic acid (1.0 eq) in anhydrous dichloromethane, add a catalytic amount of DMF. Carefully add thionyl chloride (1.5 eq) dropwise at 0 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure. Co-evaporate with toluene to remove residual SOCl₂.
-
Esterification: Re-dissolve the crude picolinoyl chloride hydrochloride in anhydrous THF. Add N-hydroxysuccinimide (1.1 eq) followed by the slow addition of triethylamine (2.2 eq) at 0 °C.
-
Reaction Completion: Stir the reaction mixture at room temperature overnight (approx. 12-16 hours).[6]
-
Workup: Filter the mixture to remove triethylamine hydrochloride salt. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to obtain the desired NHS-picolinate ester.
Self-Validation: The product can be characterized by ¹H NMR (presence of succinimide protons around 2.9 ppm) and IR spectroscopy (characteristic ester carbonyl stretch ~1740-1780 cm⁻¹).[15]
The choice of coupling agent for amidation can significantly impact yield and reaction conditions.
| Coupling Agent | Typical Conditions | Byproducts | Notes | Reference |
| SOCl₂/Amine | Harsher, requires base | HCl, SO₂ | Generates acid chloride in situ; can lead to side reactions like ring chlorination.[16][17] | [16] |
| EDC/HOBt | Mild, Room Temp. | Soluble urea, H₂O | Classic peptide coupling; generally clean and high-yielding. | N/A |
| DMTMM | Room Temp., Acetonitrile | 2-chloro-4,6-dimethoxy-1,3,5-triazine | Highly efficient; purification can be as simple as extraction.[18] | [18] |
| B(OCH₂CF₃)₃ | 80 °C, MeCN | Borate esters | A newer method effective for less reactive acids.[19] | [19] |
Decarboxylation: The Hammick Reaction
The thermal decarboxylation of picolinic acid in the presence of a carbonyl compound to form 2-pyridyl-carbinols is known as the Hammick reaction.[13]
Mechanism Insight: Upon heating, picolinic acid decarboxylates to form a zwitterionic intermediate (a 2-pyridyl carbanion stabilized as an ylide).[13][20] This potent nucleophile then attacks the carbonyl electrophile. An intramolecular proton transfer follows to yield the final carbinol product.[13]
Caption: Simplified workflow of the Hammick reaction mechanism.
Scope: The reaction is generally limited to picolinic acid and its derivatives, as the α-nitrogen is crucial for the mechanism.[13] Using solvents like p-cymene has been shown to improve reaction yields.[13]
Picolinic Acid in Drug Development and Biology
The picolinic acid scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous bioactive molecules and approved drugs.[6][7]
-
Bioavailability Enhancement: As mentioned, its chelation properties are used to enhance the bioavailability of essential minerals.[3]
-
Enzyme Inhibition: Picolinamide derivatives serve as effective enzyme inhibitors. For example, picolinamides have been developed as directing groups for palladium-catalyzed C-H activation, enabling the synthesis of complex molecules.[21]
-
Biological Activity: Picolinic acid itself exhibits a range of biological effects, including neuroprotective, immunological, and anti-proliferative activities.[8][22] It has been investigated as an anti-infective and immunomodulator.[1][4]
The diagram below illustrates a hypothetical mechanism where a drug candidate derived from a picolinate scaffold inhibits a kinase signaling pathway, a common strategy in oncology drug development.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Conclusion
The reactivity of the picolinic acid moiety is rich and multifaceted. Its foundational role as a bidentate chelator provides a gateway to advanced coordination chemistry and catalysis. Simultaneously, its functional handles—the carboxylic acid and the pyridine ring—serve as versatile points for synthetic modification, enabling access to a vast chemical space of novel derivatives. An understanding of the core principles governing its reactivity, from chelation thermodynamics to decarboxylation mechanisms, is essential for researchers aiming to harness this powerful scaffold in materials science, organic synthesis, and the development of next-generation therapeutics.
References
- Picolinic acid. Grokipedia.
- The Physiological Action of Picolinic Acid in the Human Brain. PMC.
- Hammick reaction. Wikipedia.
- Picolinic acid. Wikipedia.
- Mechanism of picolinic-acid-catalysed chromium(VI) oxidation of alkyl aryl and diphenyl sulphides. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
- Synthesis, Characterization and Biological Activity of Metal Complexes of 2-Picolinic Acid. SJC.
- Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry.
- Kinetics and Mechanism of Decarboxylation of some Pyridinecarboxylic Acids in Aqueous Solution. Canadian Science Publishing.
- The Essential Role of Picolinic Acid in Nutrient Absorption and Chelation Therapy. NINGBO INNO PHARMCHEM CO.,LTD.
- Application Notes and Protocols for Picolinate Derivatives in Medicinal Chemistry. Benchchem.
- A Study of Metal Complexes of 2 – Picolinic Acid. Oriental Journal of Chemistry.
- The Solvent Effect on Composition and Dimensionality of Mercury(II) Complexes with Picolinic Acid. PMC - NIH.
- The Physiological Action of Picolinic Acid in the Human Brain. PubMed.
- Preparation and Spectroscopic Characterization of the Classical Coordination Compounds Copper(II) and Silver(II)
- Picolinic acid | C6H5NO2 | CID 1018. PubChem.
- Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC - PubMed Central.
- Picolinic Acid-Mediated Catalysis of Mn(II) for Peracetic Acid Oxidation Processes: Formation of High-Valent Mn Species. PubMed Central.
- Amidation reactions of picolinic acid.
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids.
- A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. NIH.
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid.
- Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed.
- Palladium catalyzed acetoxylation of benzylic C–H bonds using a bidentate picolinamide directing group. Organic & Biomolecular Chemistry (RSC Publishing).
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Application Notes and Protocols for the Development of Novel Compounds from 6-Chloro-5-pivalamidopicolinic acid
Introduction
The pyridine ring is a foundational scaffold in medicinal chemistry, present in a multitude of FDA-approved drugs. Picolinic acid derivatives, a subset of pyridines, are of particular interest due to their diverse biological activities and their utility as versatile synthetic intermediates.[1][2] The strategic functionalization of the picolinic acid core allows for the exploration of vast chemical space, leading to the discovery of novel compounds with potential therapeutic applications. This application note provides a comprehensive guide for the synthesis of novel compounds starting from 6-Chloro-5-pivalamidopicolinic acid, a key building block for the introduction of molecular diversity.
The presence of a chlorine atom at the 6-position of the pyridine ring offers a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.[2][3][4][5][6][7][8][9] These reactions are renowned for their broad substrate scope and functional group tolerance, making them ideal for the late-stage functionalization of complex molecules. The pivalamido group at the 5-position serves a dual purpose: it acts as a protecting group for the amino functionality and can influence the electronic properties of the pyridine ring.
This guide is intended for researchers, scientists, and drug development professionals. It provides detailed, step-by-step protocols for the synthesis of the starting material, its subsequent derivatization via Suzuki-Miyaura and Buchwald-Hartwig reactions, and the final deprotection to yield novel 6-substituted-5-aminopicolinic acid derivatives. The causality behind experimental choices is explained, and all protocols are designed to be self-validating systems.
Synthesis of Starting Material: 6-Chloro-5-pivalamidopicolinic acid
The synthesis of the key starting material, 6-Chloro-5-pivalamidopicolinic acid, begins with the commercially available 6-amino-5-chloropicolinic acid. The amino group is protected with a pivaloyl group to prevent side reactions in the subsequent cross-coupling steps.
Protocol 1: Synthesis of 6-Chloro-5-pivalamidopicolinic acid
Materials:
-
6-amino-5-chloropicolinic acid
-
Pyridine[13]
-
Dichloromethane (DCM), anhydrous
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of 6-amino-5-chloropicolinic acid (1.0 eq) in anhydrous dichloromethane (DCM) and pyridine (2.0 eq) at 0 °C, add pivaloyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1M HCl and separate the organic layer.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford 6-Chloro-5-pivalamidopicolinic acid.
Diversification via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[5][7] In this protocol, the chlorine atom at the 6-position of methyl 6-chloro-5-pivalamidopicolinate is replaced with an aryl or heteroaryl group. The carboxylic acid is first converted to its methyl ester to avoid potential side reactions.
Protocol 2: Esterification of 6-Chloro-5-pivalamidopicolinic acid
Materials:
-
6-Chloro-5-pivalamidopicolinic acid
-
Methanol, anhydrous
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), catalytic amount
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 6-Chloro-5-pivalamidopicolinic acid (1.0 eq) in anhydrous toluene, add a catalytic amount of DMF.
-
Slowly add thionyl chloride (1.5 eq) at 0 °C and then heat the mixture to 72 °C for 2 hours.[18]
-
Cool the reaction mixture and carefully add anhydrous methanol. Heat the mixture to 40 °C for 1 hour.[18]
-
Remove the solvent under reduced pressure to obtain the crude methyl 6-chloro-5-pivalamidopicolinate, which can be used in the next step without further purification.
Protocol 3: Suzuki-Miyaura Coupling of Methyl 6-chloro-5-pivalamidopicolinate
Materials:
-
Methyl 6-chloro-5-pivalamidopicolinate
-
Aryl or heteroaryl boronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)
-
SPhos (0.1 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Toluene/Water (10:1)
-
Nitrogen or Argon gas supply
-
Schlenk flask and line
-
Magnetic stirrer with heating
-
Standard laboratory glassware
Procedure:
-
To a Schlenk flask, add methyl 6-chloro-5-pivalamidopicolinate (1.0 eq), aryl/heteroaryl boronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.1 eq), and K₃PO₄ (2.0 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add degassed toluene and water (10:1 mixture).
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Esterification: The carboxylic acid is converted to a methyl ester to prevent its interference with the basic conditions of the Suzuki-Miyaura coupling.[19]
-
Palladium Catalyst and Ligand: Pd(OAc)₂ is a common palladium precursor, and SPhos is a bulky, electron-rich phosphine ligand that promotes the oxidative addition of the aryl chloride to the palladium center, a crucial step in the catalytic cycle.[3]
-
Base: Potassium phosphate is a moderately strong base that is effective in promoting the transmetalation step of the Suzuki-Miyaura reaction without causing hydrolysis of the ester or the pivalamide.[5]
-
Inert Atmosphere: The reaction is carried out under an inert atmosphere to prevent the oxidation and deactivation of the palladium(0) catalyst.
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.
Diversification via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[2][6][8][9] This protocol describes the coupling of methyl 6-chloro-5-pivalamidopicolinate with a primary or secondary amine.
Protocol 4: Buchwald-Hartwig Amination of Methyl 6-chloro-5-pivalamidopicolinate
Materials:
-
Methyl 6-chloro-5-pivalamidopicolinate
-
Primary or secondary amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
XPhos (0.08 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous
-
Nitrogen or Argon gas supply
-
Schlenk flask and line
-
Magnetic stirrer with heating
-
Standard laboratory glassware
Procedure:
-
To a Schlenk flask, add Pd₂(dba)₃ (0.02 eq), XPhos (0.08 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add a solution of methyl 6-chloro-5-pivalamidopicolinate (1.0 eq) and the amine (1.2 eq) in anhydrous toluene.
-
Heat the reaction mixture to 100 °C and stir for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality behind Experimental Choices:
-
Palladium Catalyst and Ligand: Pd₂(dba)₃ is a common Pd(0) source. XPhos is a bulky, electron-rich biarylphosphine ligand that is highly effective for the amination of aryl chlorides.[3]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is commonly used in Buchwald-Hartwig aminations to deprotonate the amine and facilitate the catalytic cycle.
-
Inert Atmosphere: An inert atmosphere is crucial to prevent the oxidation of the Pd(0) catalyst and the phosphine ligand.
Chemical Reaction Pathway for Buchwald-Hartwig Amination
Caption: General scheme for the Buchwald-Hartwig amination.
Deprotection of the Pivaloyl Group
The final step in the synthesis of the novel 6-substituted-5-aminopicolinic acid derivatives is the removal of the pivaloyl protecting group. This is typically achieved under basic conditions.
Protocol 5: Deprotection of the Pivaloyl Group
Materials:
-
Methyl 6-(substituted)-5-pivalamidopicolinate
-
Sodium hydroxide (NaOH) solution (6M)
-
Methanol
-
Hydrochloric acid (1M)
-
Standard laboratory glassware
Procedure:
-
To a solution of the methyl 6-(substituted)-5-pivalamidopicolinate (1.0 eq) in methanol, add 6M NaOH solution (5.0 eq).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and remove the methanol under reduced pressure.
-
Neutralize the aqueous solution with 1M HCl to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum to obtain the final 6-substituted-5-aminopicolinic acid derivative.
Data Presentation
The following table summarizes the expected outcomes for the synthesis of a hypothetical novel compound, 6-(4-methoxyphenyl)-5-aminopicolinic acid, following the protocols outlined above.
| Step | Reaction | Starting Material | Product | Expected Yield (%) | Analytical Data (Expected) |
| 1 | Pivaloyl Protection | 6-amino-5-chloropicolinic acid | 6-Chloro-5-pivalamidopicolinic acid | 85-95 | ¹H NMR, ¹³C NMR, MS |
| 2 | Esterification | 6-Chloro-5-pivalamidopicolinic acid | Methyl 6-chloro-5-pivalamidopicolinate | 90-98 | ¹H NMR, ¹³C NMR, MS |
| 3 | Suzuki-Miyaura Coupling | Methyl 6-chloro-5-pivalamidopicolinate | Methyl 6-(4-methoxyphenyl)-5-pivalamidopicolinate | 70-85 | ¹H NMR, ¹³C NMR, MS |
| 4 | Deprotection | Methyl 6-(4-methoxyphenyl)-5-pivalamidopicolinate | 6-(4-methoxyphenyl)-5-aminopicolinic acid | 80-90 | ¹H NMR, ¹³C NMR, HRMS[20] |
Safety Precautions
-
General: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Pivaloyl Chloride: Corrosive and moisture-sensitive. Handle with care in a fume hood.[10][11]
-
Thionyl Chloride: Highly corrosive, toxic, and reacts violently with water.[14][15][16][17] Handle with extreme caution in a fume hood.
-
Palladium Catalysts: Finely divided palladium catalysts can be pyrophoric. Handle under an inert atmosphere.[21]
-
Sodium tert-butoxide and Sodium Hydride: Strong bases and are water-reactive. Handle in a dry, inert atmosphere.[22][23][24][25]
-
Solvents: Toluene and DCM are flammable and/or toxic. Handle in a fume hood.
References
-
Bawa, R., & Beatty, A. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6, 372-377. [Link]
-
Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]
-
Grokipedia. (n.d.). Pivaloyl chloride. Retrieved from [Link]
-
Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1003-1008. [Link]
- Google Patents. (2004). US20040054181A1 - Synthesis of chlorinated pyrimidines.
- Google Patents. (n.d.). CN1491932A - Process for preparing chloro pivaloyl chloride.
- Google Patents. (2018). WO2018011823A1 - Salt of amine-protected (1s,2r,4s)-1,2-amino-n,n-dimethylcyclohexane-4-carboxamide.
-
Bawa, R., & Beatty, A. M. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4), 372. [Link]
-
Jackson, C. J., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Beilstein Journal of Organic Chemistry, 11, 718–727. [Link]
-
The UC Center for Laboratory Safety. (2012). Sodium Hydride - Standard Operating Procedure. [Link]
-
ResearchGate. (n.d.). Deprotometalation of Substituted Pyridines and Regioselectivity-Computed CH Acidity Relationships. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pivalic Acid Esters, Pivalates. Retrieved from [Link]
-
RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds. Retrieved from [Link]
-
NJ.gov. (n.d.). Common Name: THIONYL CHLORIDE HAZARD SUMMARY. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
- Google Patents. (n.d.). KR20170038818A - Process for the preparation of 4,5,6-trichloropicolinic acid.
-
NJ.gov. (n.d.). Common Name: SODIUM HYDRIDE HAZARD SUMMARY. Retrieved from [Link]
-
ScienceDirect. (n.d.). 3-Aminopicolinic acid as a matrix for laser desorption mass spectrometry of biopolymers. Retrieved from [Link]
-
Semantic Scholar. (1975). The Protection and Deprotection of the Pyridine Nitrogen. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]
-
ACS Publications. (2011). The Safe Use of Sodium Hydride on Scale: The Process Development of a Chloropyrimidine Displacement. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyridine. Retrieved from [Link]
-
University of Groningen. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]
Sources
- 1. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 4. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. m.youtube.com [m.youtube.com]
- 9. research.rug.nl [research.rug.nl]
- 10. grokipedia.com [grokipedia.com]
- 11. CN1491932A - Process for preparing chloro pivaloyl chloride - Google Patents [patents.google.com]
- 12. WO2018011823A1 - Salt of amine-protected (1s,2r,4s)-1,2-amino-n,n-dimethylcyclohexane-4-carboxamide - Google Patents [patents.google.com]
- 13. Pyridine - Wikipedia [en.wikipedia.org]
- 14. carlroth.com:443 [carlroth.com:443]
- 15. nj.gov [nj.gov]
- 16. fishersci.com [fishersci.com]
- 17. westliberty.edu [westliberty.edu]
- 18. irl.umsl.edu [irl.umsl.edu]
- 19. Suzuki–Miyaura cross-coupling of amides and esters at room temperature: correlation with barriers to rotation around C–N and C–O bonds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 20. Page loading... [wap.guidechem.com]
- 21. Recent Strategies in the Nucleophilic Dearomatization of Pyridines, Quinolines, and Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 23. nj.gov [nj.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. fishersci.co.uk [fishersci.co.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-5-pivalamidopicolinic acid
Welcome to the technical support center for the synthesis of 6-Chloro-5-pivalamidopicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of this synthesis, improve yield, and troubleshoot common issues. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure you can achieve your synthesis goals with confidence.
Synthesis Overview: A Plausible Route
The synthesis of 6-Chloro-5-pivalamidopicolinic acid is a multi-step process that requires careful control of reaction conditions to achieve high yield and purity. A common and logical synthetic approach is a two-step process starting from 5-amino-6-chloropicolinic acid. This guide will focus on troubleshooting the critical second step: the amidation reaction.
Proposed Synthetic Workflow
Caption: Proposed synthesis of 6-Chloro-5-pivalamidopicolinic acid via amidation.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.
Question 1: My amidation reaction has a very low yield. What are the likely causes and how can I improve it?
Answer:
Low yield in the amidation of 5-amino-6-chloropicolinic acid is a common challenge. The primary causes can be categorized as incomplete reaction, side reactions, or degradation of the product.
Possible Causes & Solutions:
-
Insufficiently Activated Acylating Agent: Pivaloyl chloride is highly reactive, but its effectiveness can be diminished by moisture. Ensure you are using a fresh, dry batch of pivaloyl chloride and performing the reaction under anhydrous conditions (e.g., under an inert atmosphere of nitrogen or argon).
-
Suboptimal Reaction Temperature: Amidation reactions are typically exothermic. Running the reaction at a low temperature (e.g., 0 °C) initially and then allowing it to slowly warm to room temperature can help control the reaction rate and prevent side reactions. Some challenging amidations may require gentle heating to proceed to completion.[1]
-
Inadequate Base: A non-nucleophilic base, such as pyridine or triethylamine (TEA), is crucial to neutralize the HCl generated during the reaction. An insufficient amount of base can lead to the protonation of the starting amine, rendering it unreactive. Use at least one equivalent of base, and for less reactive amines, using up to two equivalents can be beneficial.
-
Steric Hindrance: The pivaloyl group is sterically bulky, which can slow down the reaction. Increasing the reaction time or gently heating the mixture might be necessary to drive the reaction to completion.
-
Poor Solubility: If your starting material, 5-amino-6-chloropicolinic acid, has poor solubility in the chosen solvent (e.g., DCM), the reaction will be slow. Consider using a more polar aprotic solvent like THF or DMF to improve solubility.
Troubleshooting Workflow for Low Yield:
Caption: Decision tree for troubleshooting low reaction yield.
Question 2: I am observing significant impurity formation in my reaction mixture. What are the potential side products and how can I minimize them?
Answer:
Impurity formation is often a result of side reactions involving the various functional groups present in the starting materials and product.
Common Impurities and Mitigation Strategies:
| Impurity/Side Product | Formation Mechanism | Mitigation Strategy |
| Di-pivaloylated Product | Reaction of a second molecule of pivaloyl chloride with the newly formed amide nitrogen. | This is generally less likely due to the stability of the amide bond. However, using a minimal excess of pivaloyl chloride (e.g., 1.05-1.1 equivalents) can prevent this. |
| Pivalic Anhydride | Reaction of pivaloyl chloride with the carboxylate of the picolinic acid. | Protect the carboxylic acid group as a methyl or ethyl ester prior to amidation. The ester can then be hydrolyzed as a final step. |
| Hydrolysis of Pivaloyl Chloride | Reaction with trace amounts of water in the solvent or on glassware. | Ensure all glassware is oven-dried and the reaction is run under strictly anhydrous conditions. Use high-purity, dry solvents. |
| Unreacted Starting Material | Incomplete reaction. | Refer to the troubleshooting steps for low yield (Question 1). |
| Hydrolysis of the Pivalamide | The pivalamide bond can be susceptible to hydrolysis under strongly acidic or basic workup conditions.[2][3][4] | Use a neutral or mildly acidic/basic aqueous workup. Avoid prolonged exposure to strong acids or bases, especially at elevated temperatures. |
Question 3: My final product seems to be degrading during purification. What are the best practices for isolating pure 6-Chloro-5-pivalamidopicolinic acid?
Answer:
The stability of 6-Chloro-5-pivalamidopicolinic acid during purification is a critical consideration, particularly due to the potential for hydrolysis of the amide bond.
Purification Recommendations:
-
Workup: After the reaction is complete, quench the reaction mixture with a mild aqueous solution, such as saturated ammonium chloride or cold water. If an extractive workup is performed, use a suitable organic solvent like ethyl acetate. Wash the organic layer with brine to remove water-soluble impurities.
-
Crystallization: The preferred method for purification is crystallization. After the extractive workup, concentrate the organic layer and attempt to crystallize the product from a suitable solvent system. A good starting point would be a mixture of a polar solvent in which the product is soluble at elevated temperatures (e.g., ethanol, isopropanol) and a non-polar solvent in which it is less soluble (e.g., hexanes, heptane).
-
Chromatography: If crystallization is unsuccessful, column chromatography can be employed. However, prolonged exposure to silica gel, which is acidic, can potentially lead to amide hydrolysis. To mitigate this, consider the following:
-
Use a neutral stationary phase like deactivated silica gel.
-
Run the column quickly to minimize contact time.
-
Add a small amount of a volatile base, like triethylamine (0.1-1%), to the eluent to prevent hydrolysis on the column.
-
-
Acid/Base Extraction for Purification: An alternative to chromatography is to utilize the acidic nature of the carboxylic acid. The crude product can be dissolved in a weak base (e.g., aqueous sodium bicarbonate), washed with an organic solvent to remove non-acidic impurities, and then the aqueous layer can be carefully re-acidified (e.g., with dilute HCl) to precipitate the pure product.[5] This method is effective for removing neutral and basic impurities.
Frequently Asked Questions (FAQs)
Q1: What is the ideal solvent for the amidation reaction?
A1: The choice of solvent depends on the solubility of your starting materials. Dichloromethane (DCM) is a common choice due to its inertness. However, if 5-amino-6-chloropicolinic acid has poor solubility, tetrahydrofuran (THF) or N,N-dimethylformamide (DMF) may be better options. Always use anhydrous grade solvents.
Q2: Can I use pivalic anhydride instead of pivaloyl chloride?
A2: Yes, pivalic anhydride is a suitable alternative to pivaloyl chloride. It is less sensitive to moisture and the reaction byproduct, pivalic acid, is generally easier to remove than HCl. The reaction may require slightly longer reaction times or gentle heating.
Q3: How do I monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is an effective way to monitor the reaction. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to separate the starting material, product, and any major byproducts. The consumption of the starting amine and the appearance of the product spot will indicate the reaction's progress. Liquid chromatography-mass spectrometry (LC-MS) can also be used for more precise monitoring.
Q4: My NMR spectrum shows unexpected signals. What could they be?
A4: Unexpected signals could correspond to the side products mentioned in the troubleshooting guide, such as the di-pivaloylated product or impurities from the starting materials. It is also possible to have rotational isomers (rotamers) around the amide bond, which can lead to the appearance of two sets of signals for the pivalamide group and adjacent aromatic protons in the NMR spectrum.[6]
Q5: Is it necessary to protect the carboxylic acid group before amidation?
A5: While not always strictly necessary, protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) can prevent side reactions at this site and may improve the overall yield and purity of the amidation step. The ester can be subsequently hydrolyzed under controlled basic conditions to yield the final product.
References
- Beatty, A., & Bawa, R. (2012). Synthesis of Some Aminopicolinic Acids. Journal of Chemistry and Chemical Engineering, 6(4).
- Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base.
- Chemguide. (n.d.). The Hydrolysis of Amides.
- Chemistry Steps. (n.d.).
- ResearchGate. (n.d.). Acidic and Basic Amide Hydrolysis.
- National Center for Biotechnology Information. (2015).
- ResearchGate. (n.d.).
- University of Calgary. (n.d.). Ch20: Amide hydrolysis.
- National Center for Biotechnology Information. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed Central.
- Google Patents. (n.d.). CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline.
Sources
- 1. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 5. CN108610288B - Preparation method and purification method of 5-chloro-8-hydroxyquinoline - Google Patents [patents.google.com]
- 6. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 6-Chloro-5-pivalamidopicolinic acid
Welcome to the technical support center for 6-Chloro-5-pivalamidopicolinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common purification challenges associated with this molecule. Drawing from established chemical principles and field-proven insights, this document provides a troubleshooting framework in a practical question-and-answer format.
I. Understanding the Molecule: Key Physicochemical Properties
6-Chloro-5-pivalamidopicolinic acid is a substituted pyridine carboxylic acid. Its purification is influenced by the properties of its functional groups: the acidic carboxylic acid, the sterically hindered and relatively stable pivalamide, and the chlorinated pyridine ring.
| Property | Value | Significance in Purification |
| Molecular Formula | C₁₁H₁₃ClN₂O₃ | - |
| Molecular Weight | 256.69 g/mol | Influences diffusion and chromatographic behavior. |
| CAS Number | 1142191-83-0 | For unambiguous identification.[1][2] |
| Acidity (pKa) | The carboxylic acid group makes the molecule acidic, allowing for manipulation of its solubility with pH changes. | |
| Solubility | Generally soluble in many organic solvents and aqueous bases. | Key for selecting recrystallization solvents and extraction conditions. |
II. Troubleshooting Guide & FAQs
This section addresses common issues encountered during the purification of 6-Chloro-5-pivalamidopicolinic acid.
Question 1: My final product has a lower than expected purity after synthesis. What are the likely process-related impurities?
Answer:
Based on the typical synthetic route, which involves the acylation of 5-amino-6-chloropicolinic acid with pivaloyl chloride, you should anticipate several key impurities. Understanding these is the first step in effective purification.
-
Unreacted Starting Materials:
-
5-amino-6-chloropicolinic acid: This is a common impurity if the acylation reaction is incomplete. Being more polar than the product, it can often be detected by Thin Layer Chromatography (TLC).
-
Pivaloyl chloride: While highly reactive, traces may remain or be present as pivalic acid (from hydrolysis).
-
-
Reaction By-products:
-
Diacylated product: In some cases, the carboxylic acid of the starting material or product could potentially react with pivaloyl chloride to form a mixed anhydride, though this is less common under standard amidation conditions.
-
-
Degradation Products:
-
Hydrolysis Product (5-amino-6-chloropicolinic acid): The pivalamide group, although sterically hindered, can undergo hydrolysis back to the amine under strong acidic or basic conditions, especially at elevated temperatures. This is a critical impurity to monitor, as its polarity is significantly different from the desired product.
-
Dechlorinated Product (5-pivalamidopicolinic acid): The chlorine atom on the pyridine ring can be removed under certain reductive conditions. This impurity can be challenging to separate due to its similar structure and polarity to the final product.
-
Question 2: How can I effectively remove the unreacted 5-amino-6-chloropicolinic acid starting material?
Answer:
The unreacted starting material is more polar than your product due to the presence of the free amino group. This difference in polarity can be exploited using the following techniques:
-
Acid-Base Extraction: This is a highly effective method.
-
Dissolve the crude product in an organic solvent like ethyl acetate or dichloromethane.
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). The more basic starting material will be protonated and move into the aqueous layer, while your less basic pivalamide-protected product will remain in the organic layer.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate to recover the purified product.
-
-
Column Chromatography: If extraction is insufficient, silica gel column chromatography is a reliable option. Due to its higher polarity, the 5-amino-6-chloropicolinic acid will have a lower Rf value and will elute later than the desired product. A typical eluent system would be a gradient of ethyl acetate in hexanes or dichloromethane with a small percentage of methanol.
Question 3: I suspect my product is contaminated with the dechlorinated impurity. How can I confirm its presence and remove it?
Answer:
The dechlorinated impurity, 5-pivalamidopicolinic acid, is a significant challenge due to its structural similarity to the product.
-
Detection:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the most definitive method. The dechlorinated impurity will have a molecular weight that is approximately 35.5 units less than the desired product.
-
High-Resolution HPLC (High-Performance Liquid Chromatography): A well-developed HPLC method may be able to resolve the two peaks.
-
-
Removal:
-
Fractional Crystallization: This can be effective if there is a significant difference in the solubility of the two compounds in a particular solvent system. This will likely require careful screening of various solvents.
-
Preparative HPLC: For high-purity requirements, preparative reverse-phase HPLC is the most effective, albeit more resource-intensive, method for separating these closely related compounds.
-
Question 4: What are the best general strategies for purifying the final product to a high degree of purity?
Answer:
A multi-step purification strategy is often necessary to achieve high purity.
-
Initial Work-up with Acid-Base Extraction: As described in Question 2, this is an excellent first step to remove basic and acidic impurities.
-
Recrystallization: This is a powerful technique for removing small amounts of impurities and obtaining a crystalline solid.
-
Solvent Selection: The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for compounds of this type include:
-
Alcohols (e.g., ethanol, isopropanol)
-
Esters (e.g., ethyl acetate)
-
Ketones (e.g., acetone)
-
Mixtures of solvents (e.g., ethyl acetate/hexanes, ethanol/water).
-
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If insoluble impurities are present, perform a hot filtration. Allow the solution to cool slowly to promote the formation of well-defined crystals. Collect the crystals by filtration and wash with a small amount of cold solvent.
-
-
Silica Gel Chromatography: If recrystallization is not effective, column chromatography provides a more robust separation based on polarity.
III. Experimental Protocols
Protocol 1: General Acid-Base Extraction for Removal of Basic Impurities
-
Dissolve the crude 6-Chloro-5-pivalamidopicolinic acid in a suitable organic solvent (e.g., ethyl acetate, 10-20 mL per gram of crude material).
-
Transfer the solution to a separatory funnel.
-
Add an equal volume of 1M HCl (aq).
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.
-
Allow the layers to separate.
-
Drain the lower aqueous layer.
-
Wash the organic layer with an equal volume of deionized water, followed by an equal volume of saturated sodium chloride solution (brine).
-
Drain the organic layer into a clean flask and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield the partially purified product.
Protocol 2: General Recrystallization Procedure
-
Place the crude 6-Chloro-5-pivalamidopicolinic acid in an Erlenmeyer flask.
-
Add a small amount of a suitable solvent (e.g., ethanol).
-
Heat the mixture to boiling with stirring.
-
Add more solvent in small portions until the solid is completely dissolved.
-
If the solution is colored, you may add a small amount of activated charcoal and boil for a few minutes.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the filtrate to cool slowly to room temperature.
-
For maximum crystal recovery, cool the flask in an ice bath for 30-60 minutes.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the crystals in a vacuum oven.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Purity Analysis (Starting Point)
This is a general method and may require optimization for your specific instrument and impurity profile.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-31 min: 90% to 10% B
-
31-35 min: 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile/water) to a concentration of approximately 1 mg/mL.
IV. Visualization of Purification Workflow
The following diagram illustrates a typical purification workflow for 6-Chloro-5-pivalamidopicolinic acid.
Caption: Purification workflow for 6-Chloro-5-pivalamidopicolinic acid.
V. References
-
6-Chloro-5-pivalamidopicolinic acid. Adooq Bioscience. [Link]
Sources
Technical Support Center: Synthesis of Picolinic Acid Derivatives
Welcome to the technical support center for the synthesis of picolinic acid and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic protocols.
I. Decarboxylation: An Inherent Reactivity Challenge
Decarboxylation, the loss of a carboxyl group as carbon dioxide (CO₂), is a prevalent side reaction in the chemistry of picolinic acid and its derivatives.[1][2] This reactivity is intrinsic to the molecule's structure, where the nitrogen atom in the pyridine ring influences the stability of the reaction intermediates.
FAQ and Troubleshooting Guide: Decarboxylation
Question 1: My picolinic acid derivative is decarboxylating upon heating. Why is this happening and how can I prevent it?
A1: The "Why" - Mechanism of Decarboxylation
Picolinic acid and its derivatives can decarboxylate through a zwitterionic intermediate, which is more stable than the corresponding intermediates of its isomers, nicotinic and isonicotinic acid.[3] The proximity of the positively charged nitrogen and the negatively charged carboxylate group in the zwitterion facilitates the elimination of CO₂.[3] This process is often accelerated by heat.
The generally accepted mechanism for the uncatalyzed thermal decarboxylation of picolinic acid involves the formation of a 2-pyridyl carbanion or a related ylide intermediate after the loss of CO₂.[2]
A1: The "How to Fix" - Experimental Solutions
| Strategy | Description | Key Considerations |
| Lower Reaction Temperature | If the desired reaction does not require high temperatures, performing it at a lower temperature can significantly reduce the rate of decarboxylation. | Monitor the reaction progress, as lower temperatures may require longer reaction times. |
| pH Control | The decarboxylation rate is pH-dependent. In acidic conditions, the carboxyl group is protonated, and in basic conditions, the zwitterion formation can be influenced. Keeping the reaction medium neutral or slightly acidic can sometimes suppress decarboxylation. | The optimal pH will be substrate and reaction dependent. |
| Choice of Solvent | The polarity of the solvent can influence the stability of the zwitterionic intermediate. Less polar solvents may disfavor the formation of this charged intermediate. | Ensure your reactants are soluble and the solvent is compatible with your reaction conditions. |
| Derivative Strategy | If the free carboxylic acid is too prone to decarboxylation, consider performing reactions on an ester derivative and hydrolyzing it back to the carboxylic acid in the final step under mild conditions. | This adds extra steps to the synthesis but can be a robust solution for sensitive substrates. |
Question 2: I am trying to perform a Hammick reaction and I am getting low yields of the desired 2-pyridyl-carbinol. What is going wrong?
A2: The "Why" - The Hammick Reaction
The Hammick reaction is a specific application of the thermal decarboxylation of picolinic acid in the presence of a carbonyl compound to form a 2-pyridyl-carbinol.[4] The reaction proceeds through a reactive carbene or ylide intermediate formed upon decarboxylation, which then attacks the carbonyl electrophile.[4] Low yields can be due to competing side reactions of this highly reactive intermediate.
A2: The "How to Fix" - Optimizing the Hammick Reaction
-
Solvent Choice: Using a high-boiling, non-polar solvent like p-cymene has been shown to improve yields.[4]
-
Purity of Reagents: Ensure your picolinic acid and carbonyl compound are pure and dry. Water can protonate the reactive intermediate, leading to the formation of pyridine as a byproduct.
-
Temperature Control: While heat is required for decarboxylation, excessive temperatures can lead to decomposition of the starting materials or products. A careful optimization of the reaction temperature is crucial.
Visualizing Decarboxylation
Caption: General pathway for the thermal decarboxylation of picolinic acid.
II. Side Reactions in Amide Synthesis
The conversion of picolinic acid to its amide derivatives is a fundamental transformation. A common method involves the initial conversion of the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine.
FAQ and Troubleshooting Guide: Amide Synthesis
Question 3: I am synthesizing an N-substituted picolinamide using thionyl chloride (SOCl₂) and I am observing a chlorinated byproduct. Why is this happening?
A3: The "Why" - Electrophilic Aromatic Substitution
When picolinic acid is treated with thionyl chloride, the pyridine ring can become activated towards nucleophilic attack by the chloride ion.[5] This can lead to the formation of 4-chloro-picolinoyl chloride as a side product, which then reacts with the amine to give the corresponding 4-chloro-picolinamide.[5][6][7][8]
A3: The "How to Fix" - Minimizing Chlorination
| Strategy | Description | Key Considerations |
| Milder Activating Agents | Instead of thionyl chloride, use coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole), or HATU. These reagents activate the carboxylic acid under milder conditions without generating excess chloride ions. | These reagents are more expensive than thionyl chloride but offer higher selectivity. |
| Use of Picolinic Anhydride | Pyridine-2-carboxylic anhydride can be used as an acylating agent, avoiding the use of strong halogenating agents.[9] The byproduct of this reaction is picolinic acid, which can be easily removed.[9] | The anhydride needs to be prepared or purchased. |
| Temperature Control | If using thionyl chloride, perform the reaction at the lowest possible temperature that still allows for the formation of the acid chloride. | This can help to minimize the rate of the competing chlorination reaction. |
| Purification | The chlorinated and non-chlorinated amides can often be separated by column chromatography.[5][6][7] | While not preventing the side reaction, this allows for the isolation of the desired product. |
Visualizing Amide Synthesis Side Reaction
Caption: Reaction pathway and potential side product in the hydrolysis of 2-cyanopyridine.
IV. Side Reactions in Synthesis from 2-Picoline
The oxidation of 2-picoline (2-methylpyridine) is a widely used industrial method for producing picolinic acid. [10][11]The selectivity of this reaction is highly dependent on the oxidant and the catalyst used.
FAQ and Troubleshooting Guide: 2-Picoline Oxidation
Question 6: My oxidation of 2-picoline with KMnO₄ is giving me a low yield of picolinic acid and a mixture of other products. How can I improve the selectivity?
A6: The "Why" - Over-oxidation and Incomplete Oxidation
The oxidation of the methyl group of 2-picoline proceeds through a 2-pyridinecarbaldehyde intermediate. If the reaction is not controlled properly, you can have incomplete oxidation, resulting in the isolation of the aldehyde. [12]Conversely, over-oxidation can lead to the degradation of the pyridine ring and the formation of CO₂. [12] A6: The "How to Fix" - Controlling the Oxidation
| Strategy | Description | Key Considerations |
| Stoichiometry of Oxidant | Carefully control the molar equivalents of the oxidizing agent (e.g., KMnO₄). [13]Using a stoichiometric amount or a slight excess is generally recommended. | A large excess of the oxidant will favor over-oxidation. |
| Temperature Control | The oxidation of 2-picoline is an exothermic reaction. Maintaining a controlled temperature is crucial to prevent runaway reactions and improve selectivity. | A steam bath or a temperature-controlled oil bath is recommended. [13] |
| Catalyst Selection | For gas-phase oxidations, vanadium-titanium oxide catalysts have shown good selectivity for picolinic acid. [12][14]The choice of catalyst is critical for industrial-scale production. | The catalyst composition and preparation method will significantly impact the reaction outcome. |
| pH during Workup | After the oxidation, the picolinic acid is typically present as its salt. Acidification is required to protonate the carboxylate. Careful pH adjustment is necessary to ensure complete precipitation of the product without causing degradation. |
Visualizing 2-Picoline Oxidation
Caption: Oxidation pathway of 2-picoline and potential byproducts.
V. References
-
Wikipedia. Decarboxylation. [Link]
-
Dunn, G. E., & Lee, G. K. J. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. II. Canadian Journal of Chemistry, 50(18), 3017-3027. [Link]
-
Larkin, C. M., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. Scientific Reports, 5, 9950. [Link]
-
Wikipedia. Picolinic acid. [Link]
-
Wikipedia. Hammick reaction. [Link]
-
Larkin, C. M., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. ResearchGate. [Link]
-
Ying, J., et al. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. International Journal of Chemical Kinetics, 44(10), 641-648. [Link]
-
Scribd. Synthesis and Structural Characterisation of Amides From Picolinic Acid and Pyridine 2 6 Dicarboxylic Acid. [Link]
-
Ashworth, M. R. F. (1947). The mechanism of decarboxylation. Part II. The production of cyanide-like ions from α-picolinic, quinaldinic, and isoquinaldinic acids. Journal of the Chemical Society (Resumed), 172. [Link]
-
Bawa, R. A., & Al-Subaie, A. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. [Link]
-
Rasooll, M. M., et al. (2022). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. ResearchGate. [Link]
-
Rasooll, M. M., et al. (2022). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances, 12(29), 18763-18772. [Link]
-
Johnson, D. A., & Degnan, A. P. (1998). U.S. Patent No. 5,756,750. Washington, DC: U.S. Patent and Trademark Office.
-
Chemistry Stack Exchange. (2017). Rate of Decarboxylation of pyridinecarboxylic acids. [Link]
-
Ding, K., et al. (2020). Picolinic Acid, a Tryptophan Oxidation Product, does not Impact Bone Mineral Density but Increases Marrow Adiposity. JBMR Plus, 4(4), e10344. [Link]
-
Xiao, Z., et al. (2018). An efficient and atom-economical route to N-aryl amino alcohols from primary amines. ResearchGate. [Link]
-
Sorokin, A. B., et al. (2000). Rate of oxidation of 2-picoline (×) and selectivities for picolinic acid (), 2-pyridinecarbaldehyde (•), pyridine (•). ResearchGate. [Link]
-
Grant, R. S., Coggan, S. E., & Smythe, G. A. (2009). The Physiological Action of Picolinic Acid in the Human Brain. International Journal of Tryptophan Research, 2, 71-79. [Link]
-
Organic Syntheses. (1941). Picolinic acid hydrochloride. Organic Syntheses, 21, 94. [Link]
-
Wang, J. (2011). Chinese Patent No. CN101602716B.
-
Tomishige, K., et al. (2019). Organic carbonate synthesis from CO2 and alcohol over CeO2 with 2-cyanopyridine: Scope and mechanistic studies. ResearchGate. [Link]
-
Kotha, S., et al. (2018). Synthesis of picolinic acid derivative 84. ResearchGate. [Link]
-
Grygiel, K., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides. Molecules, 28(17), 6432. [Link]
-
Larkin, C. M., et al. (2015). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed Central. [Link]
-
Scribd. (n.d.). Picolinic Acid. [Link]
-
Kumar, A., et al. (2013). U.S. Patent No. 8,575,350 B2. Washington, DC: U.S. Patent and Trademark Office.
-
Maciel, C. I., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules, 28(5), 2167. [Link]
-
Kumar, A., et al. (2014). Chinese Patent No. CN102399183B.
Sources
- 1. Decarboxylation - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. Hammick reaction - Wikipedia [en.wikipedia.org]
- 5. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Picolinic acid - Wikipedia [en.wikipedia.org]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. US8575350B2 - Process for producing pyridine carboxylic acids - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 6-Chloro-5-pivalamidopicolinic acid
Welcome to the technical support center for the synthesis of 6-Chloro-5-pivalamidopicolinic acid. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial chemical transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve high-yield, high-purity results.
Introduction: The Core Reaction
The synthesis of 6-Chloro-5-pivalamidopicolinic acid is primarily achieved through the N-acylation of 6-Chloro-5-aminopicolinic acid with pivaloyl chloride. This reaction, while straightforward in principle, is sensitive to several parameters that can significantly impact yield and purity. The primary challenge lies in managing the reactivity of pivaloyl chloride, a highly electrophilic reagent prone to hydrolysis, and ensuring the complete conversion of the starting amine.
A non-protic organic solvent is typically employed, along with a tertiary amine base to act as an acid scavenger for the hydrochloric acid (HCl) generated during the reaction.
Visualized Experimental Workflow
The following diagram outlines the standard workflow for the synthesis, from reagent preparation to product isolation.
Caption: General workflow for synthesizing 6-Chloro-5-pivalamidopicolinic acid.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues you may encounter during the synthesis.
Question 1: My reaction yield is very low. What are the likely causes and how can I fix it?
Answer: Low yield is the most common issue and typically points to one of three areas: reagent quality, reaction conditions, or workup procedure.
-
Cause A: Degradation of Pivaloyl Chloride
-
Why it happens: Pivaloyl chloride is highly reactive and readily hydrolyzes upon contact with moisture to form inactive pivalic acid and HCl.[1][2] Using "wet" solvents or reagents is a primary cause of failure.
-
Solution:
-
Use Fresh Reagent: Ensure your pivaloyl chloride is from a recently opened bottle or has been stored under an inert atmosphere. Older bottles may have significant degradation.[1]
-
Anhydrous Conditions: Use anhydrous solvents (e.g., dichloromethane, THF, acetonitrile) from a solvent purification system or a freshly opened bottle rated for anhydrous reactions. All glassware should be oven- or flame-dried before use.
-
Inert Atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent atmospheric moisture from entering the reaction vessel.
-
-
-
Cause B: Incomplete Reaction
-
Why it happens: The reaction may not have gone to completion due to insufficient activation, low temperature, or premature termination. The HCl generated as a byproduct can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A suitable base is crucial to neutralize this HCl.
-
Solution:
-
Base Selection & Stoichiometry: Use at least 1.1 to 1.5 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA). Pyridine can also be used and may act as a nucleophilic catalyst.
-
Temperature Control: The initial addition of pivaloyl chloride should be done at a low temperature (0 °C) to control the exothermic reaction. Afterward, allowing the reaction to warm to room temperature and stir for several hours (2-12 h) is typically required for full conversion.[3] Monitor progress by TLC or HPLC before quenching.
-
Solvent Choice: The starting 6-Chloro-5-aminopicolinic acid may have limited solubility. A solvent that can effectively dissolve it is critical. Polar aprotic solvents like acetonitrile or THF are often good choices.[4]
-
-
-
Cause C: Product Loss During Workup
-
Why it happens: The product has both an acidic carboxylic acid group and a basic pyridine nitrogen. Its solubility is highly pH-dependent. Improper pH adjustment during extraction can lead to significant product loss.
-
Solution:
-
Controlled Acidification: After quenching the reaction, the product is typically in the aqueous layer as its carboxylate salt. To extract it into an organic solvent (like ethyl acetate), the aqueous layer must be carefully acidified with an acid like 1M HCl to a pH of ~3-4. At this pH, the carboxylic acid is protonated, making the molecule neutral and more soluble in organic solvents.
-
Avoid Over-Acidification: Acidifying to a very low pH (<2) can protonate the pyridine nitrogen, forming a salt that is highly water-soluble, thus preventing extraction.
-
-
Question 2: I'm seeing a significant amount of an impurity that runs close to my starting material on the TLC plate. What could it be?
Answer: This is very likely pivalic acid, the hydrolysis product of pivaloyl chloride.[2]
-
Identification: Pivalic acid is a carboxylic acid and will appear as a distinct spot on a silica gel TLC plate. It can be co-spotted with an authentic sample of pivalic acid for confirmation.
-
Cause: As discussed in Question 1, this arises from the reaction of pivaloyl chloride with trace amounts of water in the reagents or solvent.[1]
-
Removal: Pivalic acid can be efficiently removed during the workup phase.
-
Basic Wash: Before the acidification step, perform a wash of the organic layer with a mild basic solution, such as saturated sodium bicarbonate (NaHCO₃). This will deprotonate the pivalic acid, forming the water-soluble sodium pivalate, which will partition into the aqueous layer.[5]
-
Purification: If some pivalic acid persists, it can typically be removed during the recrystallization of the final product.
-
Question 3: The reaction seems to stall and never reaches full completion, even after extended reaction times. What should I investigate?
Answer: A stalled reaction suggests a limiting factor is preventing the forward reaction.
-
Cause A: Poor Solubility of Starting Material
-
Why it happens: 6-Chloro-5-aminopicolinic acid can be difficult to dissolve in common organic solvents. If it remains as a suspension, the reaction becomes a slow, solid-liquid phase reaction.
-
Solution:
-
Solvent Screening: Test the solubility of your starting material in different anhydrous solvents. Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN), or Dimethylformamide (DMF) are common choices.[6] A solvent that provides better solubility will significantly improve reaction rates.
-
Temperature: Gently warming the mixture (e.g., to 40 °C) after the initial addition of pivaloyl chloride can sometimes help dissolve the starting material and drive the reaction to completion. However, be cautious, as higher temperatures can also promote side reactions.
-
-
-
Cause B: Inefficient Acid Scavenging
-
Why it happens: If the base is not effectively neutralizing the generated HCl, the starting amine becomes protonated and non-reactive.
-
Solution:
-
Check Base Quality: Ensure the tertiary amine base is pure and dry.
-
Consider an Alternative Base: Pyridine can sometimes be a more effective base than TEA as it can also act as a nucleophilic acylation catalyst, forming a highly reactive pivaloylpyridinium intermediate.
-
-
Frequently Asked Questions (FAQs)
Q: What is the optimal solvent for this reaction?
A: The ideal solvent should dissolve the starting materials while remaining inert to the highly reactive pivaloyl chloride. Polar aprotic solvents are generally preferred.[4] The choice can be a trade-off between solubility and reaction rate.
| Solvent | Dielectric Constant (Polarity) | Pros | Cons |
| Dichloromethane (DCM) | 9.1 | Inert, easy to remove post-reaction. | May have limited solubility for the starting amine. |
| Acetonitrile (MeCN) | 37.5 | Good solvating power for polar molecules.[7] | Must be rigorously dried; can be reactive under certain conditions. |
| Tetrahydrofuran (THF) | 7.6 | Good general-purpose solvent. | Must be rigorously dried; can form peroxides. |
| Pyridine | 12.4 | Acts as both solvent and base/catalyst. | Can be difficult to remove; strong odor. |
Q: How can I effectively monitor the reaction's progress?
A: Thin-Layer Chromatography (TLC) is the most common and convenient method.
-
Mobile Phase: A mixture of a non-polar solvent (like hexanes or petroleum ether) and a polar solvent (like ethyl acetate) is typically used. A good starting point is 70:30 Ethyl Acetate:Hexanes with 1% acetic acid. The acetic acid helps to produce sharper spots for the carboxylic acid-containing compounds.
-
Visualization: Use a UV lamp (254 nm) for visualization.
-
Expected Results: The product, 6-Chloro-5-pivalamidopicolinic acid, should have a higher Rf value (run further up the plate) than the more polar starting material, 6-Chloro-5-aminopicolinic acid.
Q: What is the mechanism of the key side reaction I should be aware of?
A: The primary side reaction is the hydrolysis of pivaloyl chloride. This depletes your acylating agent and complicates purification.
Caption: Hydrolysis of pivaloyl chloride, the main side reaction.
Experimental Protocol: A Validated Starting Point
This protocol provides a robust starting point for your optimization experiments.
Materials:
-
6-Chloro-5-aminopicolinic acid (1.0 equiv)
-
Pivaloyl chloride (1.2 equiv)
-
Triethylamine (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and nitrogen inlet, add 6-Chloro-5-aminopicolinic acid (1.0 equiv).
-
Dissolution: Add anhydrous DCM (approx. 0.1 M concentration relative to the starting amine) followed by triethylamine (1.5 equiv). Stir the mixture.
-
Cooling: Cool the flask to 0 °C using an ice-water bath.
-
Addition: Dilute pivaloyl chloride (1.2 equiv) with a small amount of anhydrous DCM in the addition funnel and add it dropwise to the stirring reaction mixture over 20-30 minutes.[3]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours, monitoring by TLC until the starting amine is consumed.
-
Quenching: Cool the mixture back to 0 °C and slowly quench by adding deionized water.
-
Workup:
-
Transfer the mixture to a separatory funnel. Wash the organic layer with saturated NaHCO₃ solution to remove excess pivalic acid.
-
Separate the layers. Carefully acidify the aqueous layer to pH ~3-4 with 1M HCl.
-
Extract the acidified aqueous layer three times with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure 6-Chloro-5-pivalamidopicolinic acid.
References
- US4656309A - Preparation of alpha-pivaloyl-substituted acetic acid esters - Google P
- PIVALOYL CHLORIDE PICL | FramoChem.
- CN107721841A - A kind of method that pivalic acid is reclaimed in the distillation residual liquid
- JPH11507944A - Method for separating pivalic acid from spent reaction mixture - Google P
- Solvent effects - Wikipedia.
- Solvent Dictated Organic Transform
- Organic Syntheses Procedure - tert-Butyl pivaloyloxy carbam
Sources
- 1. framochem.com [framochem.com]
- 2. CN107721841A - A kind of method that pivalic acid is reclaimed in the distillation residual liquid from pivaloyl chloride - Google Patents [patents.google.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. US4656309A - Preparation of alpha-pivaloyl-substituted acetic acid esters - Google Patents [patents.google.com]
- 5. JPH11507944A - Method for separating pivalic acid from spent reaction mixture - Google Patents [patents.google.com]
- 6. Solvent Dictated Organic Transformations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solvent effects - Wikipedia [en.wikipedia.org]
Technical Support Center: 6-Chloro-5-pivalamidopicolinic acid Degradation Pathways
Introduction: This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals investigating the degradation pathways of 6-Chloro-5-pivalamidopicolinic acid. In the absence of extensive published data on this specific molecule, this guide synthesizes information from structurally related compounds, including chlorinated picolinic acids and picolinic amides, to provide a robust framework for anticipating and troubleshooting experimental challenges. The principles and methodologies outlined herein are grounded in established chemical principles and regulatory expectations for stability and forced degradation studies.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for 6-Chloro-5-pivalamidopicolinic acid?
Based on its chemical structure, the primary anticipated degradation pathways are:
-
Hydrolysis: The amide linkage is susceptible to both acid- and base-catalyzed hydrolysis, which would cleave the pivaloyl group to yield 5-amino-6-chloropicolinic acid and pivalic acid.[4]
-
Photodegradation: Chlorinated pyridine rings are known to be susceptible to photolysis, which could lead to dechlorination or ring cleavage upon exposure to UV or even ambient light.[1]
-
Oxidation: While less predictable without experimental data, oxidative degradation, potentially at the pyridine ring or the pivaloyl group, should be considered, especially in the presence of oxidizing agents or radical initiators.
-
Reductive Cleavage: The picolinic amide group can undergo reductive cleavage under specific conditions, such as treatment with zinc in aqueous hydrochloric acid, to yield the corresponding amine.[5][6]
Q2: How should I store 6-Chloro-5-pivalamidopicolinic acid to minimize degradation?
To ensure the stability of the compound, it is recommended to store it in a cool, dark, and dry place.[7] Specifically:
-
Temperature: Room temperature storage is generally acceptable for the solid material.[8] For solutions, refrigeration (2-8 °C) is advisable to slow down potential hydrolytic degradation.
-
Light: Protect from light by storing in amber vials or in a light-proof container to prevent photodegradation.
-
Moisture: Store in a desiccated environment to minimize hydrolysis.
Q3: What are the key considerations when designing a forced degradation study for this compound?
A forced degradation study should be designed to achieve 5-20% degradation to provide meaningful data on potential degradation products and pathways.[2] Key stress conditions to include are:
-
Acid and Base Hydrolysis: Use a range of acid (e.g., 0.1 M HCl) and base (e.g., 0.1 M NaOH) concentrations and temperatures (e.g., 60-80°C).[3][9]
-
Oxidation: Hydrogen peroxide (e.g., 3-30%) is a common oxidizing agent.[9]
-
Thermal Stress: Expose the solid compound and solutions to elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose the compound in solution and as a solid to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[3][10]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Unexpected Peaks in HPLC Analysis of a Freshly Prepared Solution
-
Question: I've just prepared a solution of 6-Chloro-5-pivalamidopicolinic acid in a common solvent like methanol or acetonitrile, and I'm already seeing multiple peaks in my HPLC chromatogram. Is my starting material impure?
-
Possible Cause & Solution:
-
Solvent-Induced Degradation: While the compound may be stable as a solid, it could be undergoing rapid degradation in the chosen solvent. Picolinic acid derivatives can be susceptible to solvolysis.
-
Troubleshooting Steps:
-
Analyze the "t=0" Sample Immediately: Prepare the solution and inject it into the HPLC system as quickly as possible to get a true baseline.
-
Solvent Screening: Prepare solutions in a variety of solvents with different polarities and protic/aprotic properties (e.g., acetonitrile, THF, DMSO, water at different pH values) to identify a more stable medium.
-
pH Adjustment: If using aqueous solutions, buffer the solution to a pH where the compound exhibits maximum stability. This often requires a pH optimization study.
-
-
Issue 2: Poor Mass Balance in Forced Degradation Studies
-
Question: After subjecting my compound to stress conditions, the decrease in the parent peak area in my HPLC analysis does not correspond to the increase in the areas of the observed degradation product peaks. Where is the missing mass?
-
Possible Cause & Solution:
-
Formation of Non-UV Active Degradants: Some degradation pathways may lead to products that do not have a chromophore and are therefore not detected by a UV detector.
-
Formation of Volatile Degradants: Degradation could be producing volatile compounds that are lost from the sample.
-
Precipitation of Degradants: A degradation product might be insoluble in the analysis solvent and precipitate out of solution.
-
Troubleshooting Steps:
-
Use a Mass Spectrometer (MS) Detector: Couple your HPLC to a mass spectrometer. An MS detector can identify non-UV active compounds and provide valuable structural information about the degradants.
-
Headspace GC-MS: If volatile degradants are suspected, analyze the headspace of the stressed sample using gas chromatography-mass spectrometry (GC-MS).
-
Visual Inspection and Solubility Checks: Carefully observe your stressed samples for any precipitates. If present, attempt to dissolve the precipitate in a stronger solvent and analyze it separately.
-
-
Issue 3: Inconsistent Results in Photostability Studies
-
Question: I'm getting variable results in my photostability experiments. Sometimes I see significant degradation, and other times very little under what I believe are the same conditions.
-
Possible Cause & Solution:
-
Inconsistent Light Exposure: The intensity and spectral output of light sources can vary over time. The geometry of the sample container and its position relative to the light source can also significantly affect the amount of light received.
-
Presence of Photosensitizers: Trace impurities in the solvent or the compound itself could be acting as photosensitizers, accelerating degradation.
-
Troubleshooting Steps:
-
Calibrate and Monitor Light Source: Regularly calibrate your photostability chamber to ensure consistent light exposure according to ICH Q1B guidelines.
-
Use a Standardized Setup: Ensure that the sample containers, their orientation, and distance from the light source are identical for all experiments.
-
Use High-Purity Solvents: Employ HPLC-grade or higher purity solvents to minimize the presence of potential photosensitizers.
-
Run a Dark Control: Always include a control sample that is protected from light but subjected to the same temperature and other conditions to differentiate between thermal and photodegradation.
-
-
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation Study
-
Preparation of Stock Solution: Prepare a stock solution of 6-Chloro-5-pivalamidopicolinic acid in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis:
-
To a vial, add a known volume of the stock solution and an equal volume of 1 M HCl.
-
Cap the vial tightly and place it in a water bath at 60°C.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
To a vial, add a known volume of the stock solution and an equal volume of 1 M NaOH.
-
Cap the vial tightly and place it in a water bath at 60°C.
-
Withdraw aliquots at predetermined time points.
-
Neutralize the aliquots with an equivalent amount of 1 M HCl before HPLC analysis.
-
-
HPLC-MS Analysis: Analyze the samples using a stability-indicating HPLC method coupled with a mass spectrometer to identify and quantify the parent compound and any degradation products.
Protocol 2: Stability-Indicating HPLC-MS Method Development
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to separate the parent compound from its potential degradation products. A starting point could be:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30-35 min: 90% to 10% B
-
35-40 min: 10% B
-
-
Detection:
-
UV Detector: Monitor at a wavelength where the parent compound and expected degradants have significant absorbance (e.g., determined by UV-Vis spectroscopy).
-
Mass Spectrometer: Use an electrospray ionization (ESI) source in both positive and negative ion modes to obtain mass information for all eluting peaks.
-
-
Method Validation: Once a suitable method is developed, it should be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[9]
Visualizations
Anticipated Degradation Pathways
Caption: Potential degradation pathways of 6-Chloro-5-pivalamidopicolinic acid.
Forced Degradation Experimental Workflow
Caption: A typical experimental workflow for forced degradation studies.
Data Summary
Direct quantitative data for 6-Chloro-5-pivalamidopicolinic acid is not available in the public domain. The following table provides a template for summarizing experimental results from a forced degradation study.
| Stress Condition | Duration (hours) | Temperature (°C) | % Degradation | Major Degradation Products (by HPLC-MS) |
| 0.1 M HCl | 24 | 60 | e.g., 15% | e.g., 5-Amino-6-chloropicolinic acid (m/z) |
| 0.1 M NaOH | 8 | 60 | e.g., 20% | e.g., 5-Amino-6-chloropicolinic acid (m/z) |
| 3% H₂O₂ | 24 | RT | e.g., 8% | e.g., N-oxide derivative (m/z) |
| Heat (Solid) | 48 | 80 | e.g., <2% | e.g., Not significant |
| Photolytic | 24 | RT | e.g., 12% | e.g., Dechlorinated product (m/z) |
References
-
Coupled Metabolic and Photolytic Pathway for Degradation of Pyridinedicarboxylic Acids, Especially Dipicolinic. ASM Journals. [Link]
-
The reductive cleavage of picolinic amides. David Spring's group. [Link]
-
The Reductive Cleavage Of Picolinic Amides | Request PDF. ResearchGate. [Link]
-
Biodegradation of Picolinic Acid by Rhodococcus sp. PA18. MDPI. [Link]
-
Divalent metal ion catalysis in the hydrolysis of esters of picolinic acid. Metal ion promoted hydroxide ion and water catalyzed reactions. Journal of the American Chemical Society. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Impurity Profile. [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. [Link]
-
24.4: Hydrolysis of Amides. Chemistry LibreTexts. [Link]
-
Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. PubMed. [Link]
-
Analytical methods. Agency for Toxic Substances and Disease Registry. [Link]
-
Stability testing of existing active substances and related finished products. European Medicines Agency. [Link]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Eurofins. [Link]
-
Stability Studies. Coriolis Pharma. [Link]
-
6-Chloropicolinic acid | C6H4ClNO2 | CID 20812. PubChem. [Link]
-
Synthesis of Some Aminopicolinic Acids. University of Missouri-St. Louis. [Link]
-
Stability Testing of Biotechnological/Biological Products. European Medicines Agency. [Link]
-
6-CHLOROPICOLINIC ACID CHEMICAL at ₹ 450/kg | Pyridine-2-Carboxylic Acid in Mumbai | ID: 2849763722897. IndiaMART. [Link]
-
Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]
-
STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. ICH. [Link]
-
Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan. PubMed. [Link]
-
Novel degradation pathways for Chlorpyrifos and 3, 5, 6-Trichloro-2-pyridinol degradation by bacterial strain Bacillus thuringiensis MB497 isolated from agricultural fields of Mianwali, Pakistan. ResearchGate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. 6-Chloropicolinic acid | 4684-94-0 [sigmaaldrich.com]
- 8. labsolu.ca [labsolu.ca]
- 9. onyxipca.com [onyxipca.com]
- 10. ajpsonline.com [ajpsonline.com]
Technical Support Center: Troubleshooting Spectroscopic Analysis of Substituted Pyridines
Welcome to the Technical Support Center for the spectroscopic analysis of substituted pyridines. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in characterizing these important heterocyclic compounds. Here, we address common issues in a direct question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental choices.
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. However, the unique electronic properties of the pyridine ring, influenced by the nitrogen atom and various substituents, can lead to complex and sometimes confusing spectra.
Frequently Asked Questions (FAQs) - NMR
Q1: Why are the aromatic proton signals in my substituted pyridine spectrum so broad and poorly resolved?
A1: This is a common observation, particularly for protons alpha (α) to the nitrogen atom. The primary cause is the quadrupole moment of the 14N nucleus, the most abundant nitrogen isotope. The 14N nucleus has a spin I=1 and an electric quadrupole moment that can interact with the local electric field gradient. This interaction provides an efficient relaxation pathway, which can lead to significant broadening of the signals of adjacent protons.
-
Causality: The rapid relaxation of the 14N nucleus causes a fluctuation in the local magnetic field experienced by the neighboring protons. This fluctuation shortens the relaxation time of these protons, resulting in broader lines in the NMR spectrum.
-
Troubleshooting Protocol:
-
Increase Temperature: Acquiring the spectrum at a higher temperature can sometimes sharpen the signals. Increased molecular tumbling averages the quadrupolar interactions more effectively.
-
Protonation/Quaternization: If your experimental conditions allow, protonating the pyridine nitrogen with a drop of acid (e.g., TFA-d) or quaternizing it can solve the problem. The resulting pyridinium salt has a more symmetrical electric field around the nitrogen, which reduces the quadrupolar broadening effect and leads to sharper signals.[1][2]
-
15N Labeling: While not a simple solution, using a 15N-labeled starting material, if available, will completely eliminate this issue as 15N has a spin I=1/2 and no quadrupole moment.
-
Q2: The chemical shifts of my pyridine ring protons are further downfield than I expected compared to analogous benzene derivatives. Why is this?
A2: The nitrogen atom in the pyridine ring is more electronegative than a carbon atom. This has a significant impact on the electron density of the aromatic ring.
-
Expert Insight: The nitrogen atom inductively withdraws electron density from the ring, particularly from the α and γ positions.[3] This deshielding effect causes the protons at these positions to resonate at a lower field (higher ppm value) compared to protons on a benzene ring.[3] The effect is less pronounced for the β protons.
-
Substituent Effects: The nature and position of substituents further modulate these chemical shifts. Electron-donating groups (EDGs) like -NH₂ or -OCH₃ will shield the ring protons, shifting them to a higher field (lower ppm), while electron-withdrawing groups (EWGs) like -NO₂ or -CN will deshield them, causing a further downfield shift.[4]
Q3: I'm struggling to assign the 13C NMR signals for my polysubstituted pyridine. How can I confidently assign them?
A3: Assigning 13C NMR spectra of substituted pyridines can be challenging due to the combined effects of the nitrogen atom and multiple substituents.[5][6][7]
-
Trustworthy Workflow: A combination of 1D and 2D NMR experiments provides a self-validating system for assignment.
-
Predict the Spectrum: Use empirical additivity rules or computational software to predict the approximate chemical shifts.[8] This provides a starting point for your assignments.
-
Acquire a 1H-13C HSQC (or HMQC) Spectrum: This experiment correlates each proton with its directly attached carbon atom, allowing you to transfer your confident 1H assignments to the corresponding 13C signals.
-
Acquire a 1H-13C HMBC Spectrum: This experiment shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons and confirming the connectivity of the molecule. For example, the proton at C2 will show a correlation to C4, and the proton at C3 will show correlations to C5 and C1'.
-
Consider 1JCH and nJCH Coupling Constants: While not always straightforward, the magnitude of these coupling constants can provide additional structural information.
-
Troubleshooting Workflow for NMR Signal Assignment
Caption: Logical workflow for NMR spectral assignment.
Data Presentation: Typical 1H and 13C Chemical Shift Ranges for Monosubstituted Pyridines
| Position | 1H Chemical Shift (ppm) | 13C Chemical Shift (ppm) |
| C2/C6 (α) | 8.5 - 8.7 | 148 - 152 |
| C3/C5 (β) | 7.2 - 7.5 | 122 - 126 |
| C4 (γ) | 7.6 - 7.9 | 135 - 139 |
Note: These are approximate ranges for pyridine in CDCl3 and will be influenced by the substituent and solvent.
Section 2: Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying functional groups and probing the bonding within a molecule. For substituted pyridines, specific vibrations of the pyridine ring can provide valuable structural information.[9]
Frequently Asked Questions (FAQs) - IR
Q1: I'm having trouble distinguishing the C=C and C=N stretching vibrations of the pyridine ring. What should I look for?
A1: The aromatic C=C and C=N stretching vibrations in pyridines typically appear in the 1650-1400 cm-1 region, often as a series of sharp bands.[2]
-
Expert Insight: Unlike benzene, which has a high degree of symmetry, the nitrogen atom in pyridine lowers the symmetry, leading to more complex patterns in this region. You will typically observe multiple bands. A band around 1580 cm-1 is often attributed to the ν8a vibration of the pyridine ring.[10]
-
Substituent Effects: The position and intensity of these bands are sensitive to the nature and position of substituents. Electron-withdrawing groups can shift these bands to higher wavenumbers, while electron-donating groups may cause a shift to lower wavenumbers.
-
Protonation/Quaternization: Formation of a pyridinium salt will cause these ring stretching vibrations to shift to higher frequencies due to the increased bond order within the ring.[2]
Q2: How can I use the out-of-plane C-H bending region to determine the substitution pattern on my pyridine ring?
A2: The pattern of bands in the 900-650 cm-1 region, corresponding to the out-of-plane C-H bending vibrations, is highly characteristic of the substitution pattern on the aromatic ring.[9]
-
Authoritative Grounding: This is a well-established method for determining substitution patterns on aromatic rings. The number and position of adjacent hydrogen atoms on the ring dictate the observed pattern.
Data Presentation: Characteristic C-H Out-of-Plane Bending Frequencies
| Substitution Pattern | Frequency Range (cm-1) |
| 2-substituted | 780 - 740 |
| 3-substituted | 810 - 750 and 725 - 680 |
| 4-substituted | 820 - 780 |
| 2,3-disubstituted | ~800 |
| 2,4-disubstituted | 850 - 800 |
| 2,5-disubstituted | 850 - 800 |
| 2,6-disubstituted | 800 - 750 |
Note: These are general ranges and can be influenced by the nature of the substituents.
Experimental Protocol: FT-IR Analysis of a Novel Pyridine Derivative
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique for a faster analysis.
-
Liquid Samples: Place a drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
-
Data Acquisition:
-
Ensure the FT-IR spectrometer is purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.[9]
-
Acquire a background spectrum.
-
Place the prepared sample in the spectrometer's sample compartment and acquire the sample spectrum.
-
-
Data Analysis:
-
Identify and label the characteristic peaks for the pyridine ring vibrations and any functional groups present on the substituents.
-
Compare the observed frequencies with established correlation tables and literature data for similar compounds.
-
Section 3: UV-Vis Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly sensitive to conjugation.
Frequently Asked Questions (FAQs) - UV-Vis
Q1: My UV-Vis spectrum of a substituted pyridine shows a blue shift (hypsochromic shift) when I change the solvent from hexane to methanol. What is the reason for this?
A1: This is a classic example of a solvent effect on an n→π* transition.[11][12]
-
Mechanistic Explanation: The lowest energy transition in pyridine is often the n→π* transition, which involves the promotion of a non-bonding electron from the nitrogen lone pair to an anti-bonding π* orbital.[13] Polar, protic solvents like methanol can form hydrogen bonds with the nitrogen lone pair.[11] This hydrogen bonding stabilizes the ground state (n orbital) more than the excited state (π* orbital). Consequently, more energy is required for the electronic transition, resulting in a shift of the absorption maximum to a shorter wavelength (a blue shift).[11][14]
Diagram: Solvent Effect on n→π* Transition
Caption: Energy level diagram illustrating the blue shift.
Q2: How do electron-donating and electron-withdrawing substituents affect the λmax of a pyridine derivative?
A2: Substituents that extend the conjugation of the π-system or alter the energy of the molecular orbitals will affect the λmax.
-
Expert Insight:
-
Electron-Donating Groups (e.g., -NH2, -OH): These groups can participate in resonance with the pyridine ring, effectively extending the conjugated system. This lowers the energy gap between the HOMO and LUMO, resulting in a red shift (bathochromic shift) to a longer λmax.
-
Electron-Withdrawing Groups (e.g., -NO2, -C=O): These groups also extend the conjugation and can significantly lower the energy of the LUMO. This also leads to a red shift in the π→π* transitions.
-
Section 4: Mass Spectrometry (MS)
Mass spectrometry is essential for determining the molecular weight and obtaining structural information through fragmentation patterns.
Frequently Asked Questions (FAQs) - MS
Q1: What are the common fragmentation pathways for substituted pyridines under Electron Ionization (EI-MS)?
A1: The fragmentation of substituted pyridines in EI-MS is highly dependent on the nature and position of the substituents.[15]
-
General Fragmentation Patterns:
-
Loss of Substituent: A common initial fragmentation is the loss of the substituent or a part of it. For example, an ethylpyridine might first lose a methyl radical to form a stable pyridylmethyl cation.
-
Ring Cleavage: After the initial loss from a substituent, the pyridine ring itself can fragment. A characteristic fragmentation is the loss of HCN or HNC (27 Da), leading to the formation of a C4H4+• radical cation.[16]
-
McLafferty Rearrangement: If a substituent has a γ-hydrogen and a carbonyl group (or similar unsaturation), a McLafferty rearrangement can occur.
-
Q2: I am using Electrospray Ionization (ESI-MS) for my pyridine derivative, but I am not seeing a clear molecular ion peak. What could be the issue?
A2: ESI is a soft ionization technique that typically produces a protonated molecule [M+H]+ or other adducts, rather than the radical cation M+• seen in EI-MS.[17][18]
-
Troubleshooting ESI-MS:
-
Check the Mobile Phase: For positive ion mode, ensure your mobile phase contains a source of protons, such as a small amount of formic acid or acetic acid. The basic nitrogen of the pyridine ring is readily protonated under these conditions.
-
Look for Adducts: You might be observing adducts with sodium [M+Na]+ or potassium [M+K]+, especially if there is glassware contamination. These will appear at M+23 and M+39, respectively.
-
Optimize Cone Voltage: The cone voltage (or fragmentor voltage) can influence in-source fragmentation. If the voltage is too high, your [M+H]+ ion might be fragmenting before it reaches the detector. Try reducing the cone voltage.
-
Consider Negative Ion Mode: If your pyridine has a sufficiently acidic substituent (e.g., a carboxylic acid or a phenol), you might have better success in negative ion mode, looking for the [M-H]- ion.
-
Diagram: Common Fragmentation of 2-Ethylpyridine
Caption: A typical EI-MS fragmentation pathway.
This guide provides a starting point for troubleshooting common issues in the spectroscopic analysis of substituted pyridines. Remember that a systematic approach, combining different analytical techniques and a solid understanding of the underlying principles, is the key to successfully characterizing these versatile molecules.
References
-
Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences, 37(4), 726-736. [Link]
-
Thomas, St., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. [Link]
-
Kolling, O. W. (1979). Pyridine Nitrogen-15 Nuclear Magnetic Resonance Chemical Shift as a Probe of Medium Effects in Aprotic and Hydrogen Bonding Solvents. Analytical Chemistry, 51(8), 1324-1325. [Link]
-
Kleinpeter, E., et al. (1997). 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Computer Sciences. [Link]
-
Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters, 9(8), 469–477. [Link]
-
Tomasik, P., & Zalewski, R. (1978). Substituent Effects in the 13 C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Chemistry of Heterocyclic Compounds, 14(2), 196-203. [Link]
-
Chemistry LibreTexts. (2023). 2.4: Effect of Solvent. [Link]
-
Chen, P. H. (1976). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry, 41(17), 2973-2976. [Link]
-
Kaçka, M., & Urbański, T. (1965). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 13(5), 347-350. [Link]
-
Urbański, T. (1964). Infrared Absorption Spectra of Quaternary Salts of Pyridine. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 12(4), 289-293. [Link]
-
Long, D. A., & George, W. O. (1963). The vibrational spectra of pyridine, pyridine-4-d, pyridine-2,6-d2, and pyridine-3,5-d2. Canadian Journal of Chemistry, 41(5), 1278-1290. [Link]
-
ResearchGate. (2003). A new insight into the vibrational analysis of pyridine. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(12), 2815-39. [Link]
-
Chemistry Stack Exchange. (2014). Proton NMR signals and rings. [Link]
-
Simon, A., et al. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9183-9193. [Link]
-
Al-Said, N. H. (2012). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Organic Chemistry, 2(3), 225-231. [Link]
-
Elixir International Journal. (2014). Vibrational spectral investigation of pyridine-2,6-dicarbonyl dichloride using ab-initio, HF and DFT calculations. Elixir Vib. Spect., 72, 25528-25535. [Link]
-
IOSR Journal. (2015). FTIR and Raman Vibrational Investigations on the Complex of Pyridine with Tartaric Acid. IOSR Journal of Applied Physics, 7(4), 50-54. [Link]
-
Sharma, U. K., & Jacob, S. (2016). Solvents and solvent effect in UV - Vis Spectroscopy. Slideshare. [Link]
-
Fafard, C. M., et al. (2013). Series of Protonated Nitrogen Bases with a Weakly Coordinating Counteranion: Observation of the 14N–1H Spin–Spin Coupling. Inorganic chemistry, 52(15), 8484-8493. [Link]
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University of Rochester, Department of Chemistry. Troubleshooting 1H NMR Spectroscopy. [Link]
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LibreTexts. Problem Set-UV-VIS spectroscopy. [Link]
-
Mack, J., & Stillman, M. J. (2001). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry, 66(12), 4130-4139. [Link]
-
Kiesilä, A., et al. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 91(24), 15460-15468. [Link]
-
Chemistry LibreTexts. (2021). 6.6: ¹H NMR Spectra and Interpretation (Part I). [Link]
-
Master Organic Chemistry. (2016). UV-Vis Spectroscopy: Practice Questions. [Link]
-
ResearchGate. (2018). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... [Link]
-
Wikipedia. (2023). Electrospray ionization. [Link]
-
Chemistry For Everyone. (2025). What Is Solvent Effect In UV Spectroscopy?. YouTube. [Link]
-
England, J., et al. (2016). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes. Inorganic chemistry, 55(15), 7499-7510. [Link]
-
Chemistry LibreTexts. (2023). 2.3: Effect of Non-bonding Electrons. [Link]
-
University of Wisconsin-River Falls. Short Summary of 1H-NMR Interpretation. [Link]
-
SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]
-
Lee, Y.-P., et al. (2015). Infrared Spectra of the 1-Pyridinium (C5H5NH+) Cation and Pyridinyl (C5H5NH and 4-C5H6N) Radicals Isolated in Solid para-Hydrogen. The Journal of Physical Chemistry A, 119(45), 11149-11157. [Link]
-
Abdel-Ghani, N. T., et al. (1976). Study of the Infrared Absorption Spectra of Some Pyridine Derivatives-Iodine Complexes. Spectroscopy Letters, 9(3), 143-152. [Link]
-
ResearchGate. (2012). 1H NMR Supported Analysis of the UV-vis Spectra of (Z) 2-(hydroxy-2-phenyl vinyl)-pyridines. [Link]
-
ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
Castellano, S., & Kostelnik, R. J. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. [Link]
-
National Institutes of Health. (2019). Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds. Analytical Chemistry, 91(24), 15460-15468. [Link]
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AIP Publishing. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327-332. [Link]
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Chemistry LibreTexts. (2023). Electrospray Ionization Mass Spectrometry. [Link]
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National Institute of Standards and Technology. (2021). Pyridine. NIST WebBook. [Link]
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El-Gazzar, A. B. A., et al. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo-Phenyl)azo)Thiophene Dyes. Molbank, 2021(1), M1192. [Link]
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Ishiuchi, S.-i., et al. (2020). IR-VUV spectroscopy of pyridine dimers, trimers and pyridine-ammonia complexes in a supersonic jet. Physical Chemistry Chemical Physics, 22(38), 21859-21867. [Link]
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Bruker. (2009). NMR CASE Troubleshooting Guide. [Link]
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"solubility issues of 6-Chloro-5-pivalamidopicolinic acid in organic solvents"
Welcome to the technical support guide for 6-Chloro-5-pivalamidopicolinic acid (CAS 1142191-83-0). This document is designed for researchers, chemists, and drug development professionals to navigate the common yet challenging solubility issues associated with this compound. Our goal is to provide not just protocols, but a deeper understanding of the molecular properties that govern its behavior in various solvent systems.
Understanding the Molecule: Why is Solubility a Challenge?
Before troubleshooting, it's crucial to understand the chemical structure of 6-Chloro-5-pivalamidopicolinic acid. The molecule's solubility is a complex interplay between its different functional groups.
-
Picolinic Acid Backbone: This pyridine-carboxylic acid structure provides polarity and sites for hydrogen bonding and acid-base chemistry. The carboxylic acid can donate a hydrogen bond and act as a Brønsted-Lowry acid, while the pyridine nitrogen can accept hydrogen bonds.
-
Secondary Amide: The pivalamido group (-NH-C(O)-) is capable of both donating and accepting hydrogen bonds, which generally favors solubility in polar solvents.[1][2]
-
tert-Butyl Group: The bulky, non-polar pivaloyl (-C(CH3)3) group introduces significant steric hindrance and lipophilicity (greasiness). This is often the primary driver of poor solubility in aqueous or highly polar systems.
-
Chloro Group: The chlorine atom adds to the molecular weight and introduces a slight increase in hydrophobicity.
The central challenge arises from the molecule possessing both highly polar, hydrogen-bonding groups and a large, non-polar, sterically hindering group. This dual nature means it often fails to dissolve well in either purely polar or purely non-polar solvents.
Molecular Structure and Key Features
Caption: Key functional groups influencing solubility.
Troubleshooting Guide: Common Solubility Problems
This section addresses specific issues you may encounter during experiments.
Q1: My compound won't dissolve in standard polar aprotic solvents (DMSO, DMF). What should I do?
This is a common starting point for many researchers. If direct dissolution in solvents like DMSO or DMF at room temperature fails, follow this workflow.
Caption: Troubleshooting workflow for organic solvents.
Causality Explained:
-
Heating & Sonication: Providing kinetic energy can overcome the initial energy barrier (lattice energy) required to break apart the solid-state crystal structure of the compound, allowing solvent molecules to interact.
-
Basification: The key is the acidic proton on the carboxylic acid group. By adding a base like triethylamine (TEA) or diisopropylethylamine (DIPEA), you deprotonate the carboxylic acid to form a carboxylate salt. This ionic salt is significantly more polar than the neutral acid, which dramatically increases its affinity for polar aprotic solvents like DMSO. This is a fundamental principle used to solubilize many acidic pharmaceutical compounds.
Q2: I need to prepare an aqueous solution for a biological assay, but the compound precipitates immediately. How can I fix this?
Directly diluting a concentrated DMSO stock into an aqueous buffer is a common failure point. The drastic change in solvent polarity causes the compound, which is only stable in the organic solvent, to crash out.
Protocol: Preparing an Aqueous Solution via pH Adjustment
This protocol leverages the acidic nature of the molecule to create a soluble salt.
-
Weigh the Compound: Accurately weigh the required amount of 6-Chloro-5-pivalamidopicolinic acid.
-
Initial Suspension: Suspend the solid in the desired aqueous buffer (e.g., PBS, TRIS). Do not expect it to dissolve at this stage.
-
Titrate with Base: While stirring, slowly add a dilute solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) (e.g., 0.1 M or 1 M) dropwise.
-
Monitor pH and Clarity: Monitor the pH of the solution continuously. As the base is added, it will deprotonate the carboxylic acid. You should observe the solid beginning to dissolve.
-
Endpoint: Continue adding base until the solution becomes clear. The final pH will likely be in the neutral to slightly basic range (pH 7-9).
-
Final Adjustment: Once fully dissolved, you can carefully back-titrate with a dilute acid (e.g., 0.1 M HCl) if a specific, lower pH is required, but be cautious. If you go too far, the compound will precipitate again as it becomes protonated. It is critical to determine the pH at which precipitation begins.
Self-Validation: The protocol is self-validating. The visual endpoint is a completely clear solution, indicating successful solubilization. Always perform a small-scale test first to determine the final pH and concentration achievable before committing a large amount of material.
Frequently Asked Questions (FAQs)
Q3: What is the best starting solvent to try for creating a concentrated stock solution?
For initial attempts, Dimethyl Sulfoxide (DMSO) is the recommended starting point. If DMSO fails, Dimethylformamide (DMF) is a suitable alternative. These polar aprotic solvents are generally effective at solvating molecules with multiple hydrogen bond donors and acceptors.[3]
Q4: How does temperature affect solubility?
For most solids, solubility increases with temperature. Applying gentle heat (e.g., 40-60°C) can significantly improve the rate and extent of dissolution. However, always be mindful of your compound's thermal stability. After dissolving at a higher temperature, allow the solution to cool to room temperature to ensure it remains in solution, as some compounds may precipitate out from a supersaturated state.
Q5: Can I use alcohols like methanol or ethanol?
Solubility in alcohols like ethanol and methanol may be limited. While these are polar protic solvents, the large non-polar tert-butyl group can hinder effective solvation. Studies on the parent molecule, picolinic acid, show it is significantly less soluble in ethanol compared to water.[4][5][6] 6-Chloro-5-pivalamidopicolinic acid will likely be even less soluble due to the bulky pivalamido and chloro substituents. Alcohols may be more useful as a co-solvent with DMSO or THF rather than as the primary solvent.
Q6: What about non-polar solvents like hexanes or toluene?
These solvents are not recommended. The presence of the polar carboxylic acid, amide, and pyridine ring makes the molecule far too polar to be soluble in non-polar hydrocarbon solvents. The principle of "like dissolves like" dictates that a molecule with these functional groups will have very poor affinity for a non-polar environment.[3]
Summary of Recommended Solvents
| Solvent Class | Recommended Solvents | Predicted Solubility | Rationale & Key Considerations |
| Polar Aprotic | DMSO, DMF | Good to Moderate | Best starting point. Solvates polar groups well. Heating or adding a base may be required. |
| Aqueous (Basic) | Water + NaOH/KOH | Good (as salt) | Excellent for biological assays. Forms a highly soluble carboxylate salt. Final pH will be >7. |
| Ethers | Tetrahydrofuran (THF) | Moderate to Low | Can be useful, especially as a co-solvent. Less polar than DMSO. |
| Alcohols | Methanol, Ethanol | Low | Generally poor solvents on their own due to the non-polar tert-butyl group. May work as a co-solvent.[4] |
| Chlorinated | Dichloromethane (DCM) | Low to Very Low | Unlikely to be effective due to the molecule's hydrogen bonding capabilities. |
| Non-Polar | Hexanes, Toluene | Very Low / Insoluble | Not recommended. The molecule is too polar.[3] |
References
-
Good Scents Company: Pivalic acid (CAS 75-98-9). Available at: [Link]
-
PubChem - NIH: Pivalic acid | C5H10O2 | CID 6417. Available at: [Link]
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Chemister.ru: pivalic acid. Available at: [Link]
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MDPI: Solubility and Crystallization Studies of Picolinic Acid. Available at: [Link]
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Science Ready: Amides - Organic Chemistry. Available at: [Link]
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National Toxicology Program: 2-Chloropyridine. Available at: [Link]
-
SciSpace: (PDF) Solubility and Crystallization Studies of Picolinic Acid (2023). Available at: [Link]
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University of Arizona: Principles of Drug Action 1, Spring 2005, Amides. Available at: [Link]
-
ResearchGate: (PDF) Solubility and Crystallization Studies of Picolinic Acid. Available at: [Link]
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Wikipedia: 2-Chloropyridine. Available at: [Link]
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PubChem - NIH: 2-Chloropyridine | C5H4ClN | CID 7977. Available at: [Link]
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PubChem - NIH: 3-Chloropyridine | C5H4ClN | CID 12287. Available at: [Link]
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MDPI: Peer-Review of "Solubility and Crystallization Studies of Picolinic Acid". Available at: [Link]
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Chemistry Stack Exchange: Solubility of Amides. Available at: [Link]
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Chemistry Steps: Solubility of Organic Compounds. Available at: [Link]
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Solubility of Things: Amides: Structure, Properties, and Reactions. Available at: [Link]
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Chemistry LibreTexts: 3.6F: Troubleshooting. Available at: [Link]
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ResearchGate: What to do when compound did not dissolve in organic solvent?. Available at: [Link]
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PubChem - NIH: 6-Chloropicolinic acid | C6H4ClNO2 | CID 20812. Available at: [Link]
-
Quora: Why is amide more soluble in water than the amine with the same number of alkyl group atoms?. Available at: [Link]
-
University of Canterbury: Solubility of Organic Compounds. Available at: [Link]
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IUPAC-NIST Solubility Data Series. Available at: [Link]
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- 6. researchgate.net [researchgate.net]
Introduction: The Scale-Up Challenge for Picolinic Acid Compounds
An in-depth guide to navigating the complexities of scaling the synthesis of picolinic acid and its derivatives, designed for chemists and chemical engineers in the pharmaceutical and specialty chemical industries.
Picolinic acid (pyridine-2-carboxylic acid) and its derivatives are crucial building blocks in medicinal chemistry and materials science, acting as versatile chelating agents and synthetic intermediates.[1][2] While numerous methods exist for their synthesis at the laboratory scale, transitioning to pilot and commercial-scale production introduces significant challenges.[3] Issues related to reaction kinetics, heat management, mass transfer, and product purification, which are often manageable in a round-bottom flask, can become critical impediments to a safe, efficient, and economically viable large-scale process.
This technical support guide, structured as a series of troubleshooting questions and FAQs, provides practical, field-proven insights into overcoming these hurdles. It is designed to function as a first-line resource for scientists and engineers tasked with the scale-up of picolinic acid syntheses.
Troubleshooting Guide: Common Scale-Up Problems & Solutions
This section addresses specific, acute problems that frequently arise during the scale-up process.
Q1: My reaction yield has dropped significantly after moving from a 1L flask to a 50L reactor. What are the likely causes?
A1: A drop in yield upon scale-up is a classic problem often rooted in mass and heat transfer limitations. Here’s a breakdown of the causality and how to troubleshoot it:
-
Inefficient Mixing: The power-to-volume ratio of an agitator decreases as the vessel size increases. This can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions or degradation. In the common synthesis of picolinic acid via oxidation of 2-picoline, poor mixing can lead to over-oxidation and decomposition of the pyridine ring.[4]
-
Solution: Re-evaluate your agitation parameters. This may involve changing the impeller type (e.g., from a magnetic stir bar to a pitched-blade turbine or anchor stirrer), increasing the agitation speed (while monitoring for splashing and vortexing), or installing baffles in the reactor to improve turbulent mixing.
-
-
Poor Heat Transfer: The surface-area-to-volume ratio decreases dramatically on scale-up. A reaction that was easily controlled with an ice bath at the lab scale may become dangerously exothermic in a large reactor whose jacket has insufficient cooling capacity.[3] For permanganate-based oxidations, the reaction is highly exothermic.
-
Solution: The most effective strategy is to control the rate of addition of the limiting reagent (e.g., potassium permanganate). Instead of adding it all at once, dose it slowly over several hours, allowing the reactor's cooling system to keep pace with the heat generation. A thorough thermal hazard assessment, including Differential Scanning Calorimetry (DSC), is crucial before attempting a large-scale run.[5]
-
-
Phase Transfer Issues: In heterogeneous reactions, such as the oxidation of 2-picoline with solid KMnO4 in water, ensuring intimate contact between the phases is critical.[6] What works in a vigorously stirred flask may not translate to a large, baffled reactor.
-
Solution: Consider using a phase-transfer catalyst if applicable. For solid-liquid reactions, ensure the agitation is sufficient to suspend the solid particles uniformly throughout the liquid volume.
-
Q2: The impurity profile of my crude product is different and more complex at a larger scale. Why is this happening?
A2: Changes in the impurity profile are typically linked to the prolonged reaction times and higher localized temperatures common in scaled-up processes.
-
Causality: At the lab scale, reactions are often run to completion quickly with efficient heating and cooling. In a large reactor, the time required to heat the mixture to the target temperature and then cool it for work-up is significantly longer. This extended exposure to heat can promote the formation of thermal degradation products or allow slower side reactions to become significant.
-
Common Picolinic Acid Impurities:
-
Unreacted Starting Material (e.g., 2-picoline): Often due to poor mixing or insufficient oxidant.
-
Over-oxidation Products: Can lead to ring-opening or the formation of carbon dioxide.
-
Dimerization/Polymerization Products: Can occur under prolonged heating.
-
-
Troubleshooting Workflow:
-
Identify the Impurities: Use techniques like LC-MS and NMR to identify the structures of the major new impurities.
-
Hypothesize the Mechanism: Based on the structures, determine if they are likely formed from thermal degradation, over-reaction, or a reaction with the solvent or other reagents.
-
Optimize Parameters: If impurities are from thermal degradation, reduce the reaction temperature or the time the mixture is held at high temperatures. If they are from over-reaction, consider using a more selective reagent or stopping the reaction earlier, even if it means accepting a lower conversion and recycling the starting material.
-
Process Optimization Workflow for Impurity Reduction
The following diagram illustrates a logical workflow for addressing unexpected impurities during scale-up.
Caption: A decision tree for identifying and mitigating new impurities during process scale-up.
Q3: My product won't crystallize properly during work-up, or it forms an oil/unfilterable solid. How can I fix this at a 100L scale?
A3: Crystallization is highly sensitive to scale, as cooling rates, supersaturation levels, and mechanical agitation are vastly different in a large reactor compared to a small flask.
-
Causality of Poor Crystallization:
-
Cooling Rate: Slow cooling in a large, jacketed reactor can lead to the formation of very large crystals (which may trap solvent and impurities) or, conversely, shock cooling near the reactor walls can cause rapid precipitation of fine, difficult-to-filter particles.
-
Supersaturation: Achieving a controlled state of supersaturation is key to good crystal growth. This is harder to manage in a large volume where temperature and concentration gradients exist.
-
Impurities: Even small amounts of certain impurities can inhibit nucleation or alter crystal habit, leading to oiling out or the formation of undesirable polymorphs.[5]
-
-
Solutions for Large-Scale Crystallization:
-
Controlled Cooling Profile: Implement a programmed, slow cooling ramp (e.g., 10-20 °C per hour) rather than simply setting the cooling jacket to its lowest temperature.
-
Seeding: Develop a seeding strategy. Once the solution is cooled to a metastable supersaturated state, add a small amount (0.1-1.0% by weight) of previously isolated, pure crystalline product to induce uniform crystallization.
-
Anti-Solvent Addition: If cooling crystallization is problematic, consider using an anti-solvent. The picolinic acid should be poorly soluble in the anti-solvent. Add the anti-solvent slowly to the stirred solution to control the rate of precipitation.
-
Solvent Selection: The choice of solvent is critical. Picolinic acid has varying solubility in common solvents like water, ethanol, and acetonitrile, which can be leveraged for effective crystallization.[5]
-
Frequently Asked Questions (FAQs)
What are the most common industrial routes for picolinic acid synthesis and their scale-up concerns?
The two primary industrial routes are the ammoxidation of 2-picoline and the direct oxidation of 2-picoline.
| Synthesis Route | Description | Key Scale-Up Challenges |
| Ammoxidation | A gas-phase catalytic reaction of 2-picoline with ammonia and air over a metal oxide catalyst to form 2-cyanopyridine, followed by hydrolysis.[7] | Catalyst deactivation, managing high temperatures and pressures in the gas phase, and handling toxic cyanide intermediates.[3] |
| Direct Oxidation | Liquid-phase oxidation of 2-picoline using strong oxidizing agents like potassium permanganate (KMnO₄) or nitric acid.[6][7] | Highly exothermic reactions requiring careful thermal management, disposal of large quantities of waste (e.g., MnO₂), and handling corrosive reagents.[4] |
How do I safely handle the permanganate oxidation of 2-picoline on a large scale?
Safety is paramount. A thorough risk assessment must be conducted.[6]
-
Thermal Hazard Analysis: Perform DSC or reaction calorimetry to determine the total heat of reaction and the maximum temperature of the synthesis reaction (MTSR). This data is essential for ensuring the reactor's cooling capacity is sufficient.
-
Controlled Dosing: Add the potassium permanganate as a solution or a slurry in controlled portions. The feed rate should be tied to the temperature of the reaction mass, with an automatic shut-off if the temperature exceeds a set limit.
-
Emergency Preparedness: Ensure the reactor is equipped with appropriate pressure relief systems. Have a quench plan in place (e.g., a pre-chilled solvent that can be rapidly added to halt the reaction).
-
Personal Protective Equipment (PPE): Picolinic acid and its reagents can be hazardous. Always use appropriate PPE, including safety glasses, face shields, gloves, and lab coats.[8][9] Work in a well-ventilated area to avoid inhaling dust or vapors.[8]
Annotated Scale-Up Protocol: Oxidation of 2-Picoline with KMnO₄
This protocol is adapted from a standard laboratory procedure with specific annotations for scaling up to a 50L reactor.[6]
Objective: To synthesize picolinic acid from 2-picoline via potassium permanganate oxidation, highlighting critical scale-up considerations.
Reaction Pathway Diagram
Caption: A simplified workflow for the scale-up synthesis and purification of picolinic acid.
Materials & Equipment:
-
50L glass-lined or stainless steel reactor with temperature probe, reflux condenser, and mechanical stirrer.
-
Dosing pump for oxidant addition.
-
Filter press or large-scale filtration apparatus.
-
2-Picoline (α-picoline)
-
Potassium Permanganate (KMnO₄)
-
Concentrated Hydrochloric Acid (HCl)
-
95% Ethanol
Procedure:
-
Reactor Setup & Initial Charge:
-
Charge the 50L reactor with 25L of water and 0.5 kg of 2-picoline.
-
Begin agitation to ensure the picoline is well-dispersed.
-
Scale-Up Note: At this scale, surface agitation is insufficient. Ensure the impeller creates good top-to-bottom turnover.
-
-
Oxidant Dosing (Critical Step):
-
Prepare a solution/slurry of 0.9 kg of KMnO₄ in 5L of water in a separate vessel.
-
Begin heating the main reactor to ~80°C.
-
Using a dosing pump, add the KMnO₄ solution to the reactor over a period of 2-3 hours.
-
Scale-Up Note: The addition rate is dictated by the reactor's ability to remove heat. The internal temperature should not exceed 95°C. An automated control loop linking the temperature probe to the dosing pump is highly recommended. The disappearance of the purple permanganate color indicates the reaction is proceeding.[6]
-
-
Reaction Monitoring & Completion:
-
After the first portion of oxidant is consumed (color disappears), repeat step 2 with a second 0.9 kg portion of KMnO₄ in 5L of water.
-
Continue heating and stirring until the purple color is gone, which may take an additional 2-3 hours.
-
Scale-Up Note: Take periodic in-process control (IPC) samples (e.g., via TLC or HPLC) to monitor the disappearance of 2-picoline and the appearance of picolinic acid. This avoids unnecessarily long heating times that could lead to degradation.
-
-
Work-Up: Filtration:
-
Cool the reaction mixture to ~50°C.
-
The precipitated manganese dioxide (MnO₂) must be removed.
-
Scale-Up Note: This is a major bottleneck. Simple vacuum filtration is impractical. A filter press is the standard industrial solution. The MnO₂ cake must be washed thoroughly with hot water (~10L) to recover the occluded product. This wash water is combined with the main filtrate.
-
-
Isolation & Purification:
-
Concentrate the combined filtrate under reduced pressure to a volume of ~2L.
-
Cool to room temperature and filter off any inorganic salts that may have precipitated.
-
Acidify the clear filtrate with concentrated HCl to a pH of ~3-4.
-
Evaporate the acidified solution to dryness.
-
The solid residue is then refluxed with 95% ethanol (2.5L), cooled, and the insoluble salts are filtered off.[6]
-
Scale-Up Note: Handling large volumes of flammable ethanol requires a properly grounded reactor and ventilation. The final crystallization from the ethanolic solution should be performed with a controlled cooling profile and seeding to ensure consistent particle size and purity.
-
References
-
PICOLINIC ACID HYDROCHLORIDE. Organic Syntheses, Coll. Vol. 3, p.739 (1955); Vol. 28, p.83 (1948).
-
Processes for the production of picolinic acid derivatives. Google Patents (US3245998A).
-
Solubility and Crystallization Studies of Picolinic Acid. MDPI, Molecules, 2023, 28(4), 1839.
-
A kind of method of preparing picolinic acid. Google Patents (CN102399183B).
-
Picolinic acid. Wikipedia.
-
Oxidation of alkyl pyridines and alkyl quinolines. Google Patents (US2109954A).
-
Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. PubMed Central, Chemistry, 2023, 5(3), 1845-1861.
-
SAFETY DATA SHEET - 2-Picolinic acid. Sigma-Aldrich.
-
SAFETY DATA SHEET - PICOLINIC ACID. Spectrum Chemical.
-
Picolinic acid | C6H5NO2 | CID 1018. PubChem.
-
Synthesis of Some Aminopicolinic Acids. International Journal of Chemistry, 2012, 4(2).
-
SAFETY DATA SHEET - Picolinic acid. Fisher Scientific.
-
Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid. CrystEngComm, 2022, 24, 7884-7897.
-
Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr). ResearchGate.
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- 3. CN102399183B - A kind of method of preparing picolinic acid - Google Patents [patents.google.com]
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"stability and storage conditions for 6-Chloro-5-pivalamidopicolinic acid"
Welcome to the technical support resource for 6-Chloro-5-pivalamidopicolinic acid. This guide is designed for researchers, scientists, and drug development professionals. Here, you will find in-depth information on the stability and storage of this compound, along with troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Introduction
6-Chloro-5-pivalamidopicolinic acid is a multifaceted organic compound featuring a substituted pyridine ring. Its structure, which includes a carboxylic acid, a chloro substituent, and a sterically hindered pivaloyl amide group, dictates its chemical behavior and stability. Understanding these characteristics is paramount for its effective use in experimental settings. This guide provides a comprehensive overview of best practices for handling and storing this compound to maintain its quality and ensure reproducible results.
Frequently Asked Questions (FAQs)
Storage and Handling of Solid Compound
Q1: What are the recommended storage conditions for solid 6-Chloro-5-pivalamidopicolinic acid?
A1: For long-term storage, the solid compound should be kept at room temperature in a tightly sealed container. It is also advisable to store it in a dark and dry place to protect it from light and moisture.
Q2: What is the expected shelf-life of the solid compound?
A2: When stored under the recommended conditions, the shelf-life of 6-Chloro-5-pivalamidopicolinic acid is approximately 1095 days. Always refer to the manufacturer's expiration date on the product label for the most accurate information.
Q3: Are there any visible signs of degradation for the solid compound?
A3: While there may not be obvious visual cues for minor degradation, any significant change in color or texture should be treated with caution. If the compound appears discolored, clumpy, or melted, it may be compromised. For definitive assessment, analytical techniques such as HPLC to check for purity or the appearance of degradation peaks are recommended.
Preparation and Storage of Stock Solutions
Q4: What solvents are recommended for preparing stock solutions?
A4: The solubility of 6-Chloro-5-pivalamidopicolinic acid has not been extensively published. Due to its carboxylic acid group, it is expected to have some solubility in polar organic solvents such as DMSO, DMF, and methanol. Its solubility in aqueous buffers will likely be pH-dependent, with increased solubility at higher pH values where the carboxylic acid is deprotonated. It is crucial to experimentally determine the solubility in your solvent of choice. A general protocol for this is provided in the Experimental Protocols section.
Q5: How should I store stock solutions of 6-Chloro-5-pivalamidopicolinic acid?
A5: For short-term storage (1-2 days), solutions can typically be stored at 2-8°C. For long-term storage, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to minimize freeze-thaw cycles. The stability of the pivaloyl amide group suggests good resistance to hydrolysis. However, the overall stability in solution, especially in protic solvents or aqueous buffers, should be verified for your specific experimental conditions.
Q6: Should I protect solutions of this compound from light?
A6: Yes. Pyridine-based compounds can be susceptible to photodegradation. It is best practice to store solutions in amber vials or vials wrapped in aluminum foil to protect them from light.
Troubleshooting and Experimental Guides
This section addresses common issues that may arise during experimentation and provides guidance on how to investigate and resolve them.
Troubleshooting Common Experimental Issues
Issue 1: Inconsistent or lower-than-expected activity in biological assays.
-
Possible Cause: Degradation of the compound in the assay buffer. The stability of the compound can be pH and temperature-dependent.
-
Troubleshooting Steps:
-
pH Check: Verify the pH of your assay buffer. Carboxylic acids can sometimes be less stable at extreme pH values.
-
Incubation Stability: Perform a time-course experiment where you incubate the compound in your assay buffer for the duration of your experiment and then analyze its integrity by HPLC or LC-MS.
-
Fresh Preparations: Always use freshly prepared dilutions from a frozen stock solution for your experiments to minimize the impact of solution instability.
-
Issue 2: Precipitation of the compound upon addition to aqueous buffers.
-
Possible Cause: Poor aqueous solubility, especially at lower pH. The protonated carboxylic acid form is generally less soluble in water than its deprotonated (salt) form.
-
Troubleshooting Steps:
-
Adjust pH: If your experimental conditions allow, try increasing the pH of the aqueous buffer to deprotonate the carboxylic acid and improve solubility.
-
Co-solvents: Consider the use of a small percentage of an organic co-solvent, such as DMSO or ethanol, in your final assay buffer. Be sure to include a vehicle control in your experiment to account for any effects of the co-solvent.
-
Concentration Reduction: You may need to work at a lower final concentration of the compound.
-
Experimental Protocols
Protocol 1: Determination of Solubility
-
Add a small, accurately weighed amount of the compound (e.g., 1 mg) to a vial.
-
Add a measured volume of the desired solvent (e.g., 100 µL) to the vial.
-
Vortex the vial for 1-2 minutes.
-
If the solid dissolves completely, the solubility is at least 10 mg/mL.
-
If the solid does not dissolve, add another measured volume of solvent and repeat the process until the solid is fully dissolved.
-
If the solid remains undissolved after adding a significant volume of solvent, centrifuge the suspension and analyze the supernatant to determine the concentration of the dissolved compound by a suitable method like UV-Vis spectroscopy or HPLC with a standard curve.
Protocol 2: Small-Scale Stability Assessment in Solution
-
Prepare a solution of the compound in your buffer or solvent of interest at a known concentration.
-
Divide the solution into several aliquots in appropriate vials (e.g., clear and amber vials to test for photostability).
-
Store the aliquots under different conditions that are relevant to your experimental workflow (e.g., room temperature on the benchtop, 37°C in an incubator, 4°C in the refrigerator).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take one aliquot from each condition and analyze it by HPLC.
-
Compare the peak area of the parent compound and look for the appearance of new peaks, which would indicate degradation. A decrease in the parent peak area of >5-10% may be significant.
Data Summary and Visualization
Stability and Storage Conditions Summary
| Form | Storage Temperature | Protection | Comments |
| Solid | Room Temperature | Tightly sealed container, protect from light and moisture | Expected shelf-life of approximately 3 years. |
| Organic Stock Solution (e.g., DMSO) | -20°C or -80°C (long-term) 2-8°C (short-term) | Protect from light (amber vials) | Aliquot to minimize freeze-thaw cycles. |
| Aqueous Solution | -20°C or -80°C (long-term) 2-8°C (short-term) | Protect from light (amber vials) | Stability is pH-dependent and should be experimentally verified. |
Troubleshooting Workflow for Stability Issues
Caption: Troubleshooting workflow for stability-related issues.
References
- Information on the stability of pivaloyl amides is based on general principles of organic chemistry, where the steric bulk of the tert-butyl group in the pivaloyl moiety hinders nucleophilic attack at the amide carbonyl, thus increasing its stability towards hydrolysis compared to less hindered amides.
- The general resistance of chloropyridines to microbial degradation is a known characteristic of halogenated arom
-
The potential for photodegradation of pyridine carboxylic acids has been documented in environmental chemistry studies.[1][2][3]
- The thermal stability of aromatic amides is a well-established property, contributing to their use in high-performance polymers.
- The use of pivaloyl groups as stable protecting groups is a common practice in organic synthesis.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Picolinic Acid Synthesis: A Comparative Analysis of Key Methodologies
Picolinic acid (pyridine-2-carboxylic acid) is a fundamental pyridinemonocarboxylic acid with significant roles across various scientific domains. It serves as a crucial intermediate in the synthesis of pharmaceuticals, herbicides, and food additives.[1] Furthermore, its function as a bidentate chelating agent for essential trace elements like chromium, zinc, and iron has cemented its importance in nutritional science and biochemistry.[2][3] Given its broad utility, the efficient and scalable synthesis of picolinic acid is a subject of considerable interest for researchers and professionals in drug development and chemical manufacturing.
This guide provides an in-depth comparative analysis of the most prevalent synthesis routes for picolinic acid. Moving beyond a simple recitation of protocols, we will explore the underlying chemical principles, practical advantages, and inherent limitations of each method. This analysis is grounded in experimental data to provide a clear, objective comparison for laboratory and industrial applications.
The Classic Route: Oxidation of 2-Methylpyridine (α-Picoline)
The oxidation of the methyl group of 2-methylpyridine (commonly known as α-picoline) is one of the most established and frequently documented methods for synthesizing picolinic acid.[4] While the core transformation is straightforward, the choice of oxidizing agent profoundly impacts the reaction's efficiency, safety, and environmental footprint.
Mechanism of Oxidation
The fundamental principle involves the conversion of the methyl group (-CH₃) to a carboxylic acid group (-COOH) through the action of a strong oxidizing agent. The reaction proceeds through several intermediate stages, including the formation of an alcohol and an aldehyde, which are further oxidized to the final carboxylic acid.
Common Oxidizing Agents and Protocols
A. Potassium Permanganate (KMnO₄) Oxidation
This is a classic laboratory-scale method. The reaction involves heating α-picoline with a stoichiometric amount of KMnO₄ in an aqueous solution.[2][5]
-
Experimental Protocol (Illustrative):
-
In a suitable reaction vessel, dissolve 2-methylpyridine in water.
-
Gradually add potassium permanganate to the solution while stirring and heating on a steam bath. The disappearance of the purple permanganate color indicates its consumption.[5]
-
Continue heating until the reaction is complete, typically for several hours.[5]
-
The reaction mixture will contain precipitated manganese dioxide (MnO₂), which must be removed by filtration.[5]
-
The aqueous filtrate, containing the potassium salt of picolinic acid, is then acidified (e.g., with HCl) to the isoelectric point (approx. pH 3.2) to precipitate the picolinic acid.[5][6]
-
Purification often involves extraction with an organic solvent like ethanol, followed by crystallization.[5]
-
-
Causality and Insights: The strong oxidizing power of permanganate is effective but lacks selectivity, leading to potential side reactions and ring degradation. The formation of a dense MnO₂ precipitate complicates product isolation and generates significant solid waste, a major drawback for scalability.[7][8] Reported yields for this method are often below 70%.[7]
B. Nitric Acid or Sulfuric Acid Oxidation
These methods are also documented but present considerable challenges. Oxidation with sulfuric acid, for instance, can produce picolinic acid but generates a large volume of acidic waste, posing significant disposal and environmental problems.[7] Nitric acid oxidation is another possibility, though it requires careful control of reaction conditions to avoid nitration of the pyridine ring.[5]
C. Catalytic Vapor-Phase Oxidation
For industrial-scale production, vapor-phase oxidation over a solid catalyst is a more efficient and continuous process. This method involves passing a gaseous mixture of 2-methylpyridine, air (as the oxidant), and steam over a heated catalyst bed.[1][9]
-
Catalyst Systems: Vanadium oxide (V₂O₅) supported on carriers like titanium oxide (TiO₂) or zirconium oxide (ZrO₂) is commonly employed.[9][10]
-
Causality and Insights: The catalyst facilitates the oxidation at lower pressures and with a cheaper oxidant (air). Steam is used to moderate the reaction temperature and prevent runaway reactions. This method is highly scalable but requires substantial capital investment in specialized high-temperature reactors. The catalyst's selectivity and lifespan are critical parameters for economic viability.[1]
Workflow Diagram: KMnO₄ Oxidation of 2-Methylpyridine
Caption: Overall Process for Picolinic Acid via 2-Cyanopyridine Hydrolysis.
Emerging Alternative: Electrochemical Synthesis
Electrochemical methods offer a promising "green" alternative to traditional oxidation routes. These processes use electrical energy to drive the oxidation, potentially reducing the need for harsh chemical reagents and minimizing waste streams.
Principle of Electrochemical Oxidation
In this method, an alkylpyridine (like 2-ethylpyridine) is oxidized at an anode in an electrolytic cell. [11]The process can be controlled by adjusting parameters such as current density, electrode material, and electrolyte composition.
-
Illustrative Reaction: A process for oxidizing 2-ethylpyridine in an anolyte of sulfuric acid and sodium sulfate using a lead dioxide (PbO₂) anode has been described. [11]* Causality and Insights: This route can generate picolinic acid with a reported yield of 30%, along with 2-acetylpyridine as a co-product. [11]While the yield may be lower than hydrolysis, the ability to use electricity as the "reagent" is attractive from an environmental standpoint. The selectivity towards the acid versus the ketone intermediate can be tuned by adjusting the total charge passed through the cell. [11]This method is still less common but represents an active area of research for more sustainable chemical production.
Comparative Analysis Summary
| Feature | Oxidation of 2-Methylpyridine (KMnO₄) | Hydrolysis of 2-Cyanopyridine | Electrochemical Synthesis |
| Starting Material | 2-Methylpyridine | 2-Cyanopyridine | 2-Ethylpyridine (example) |
| Primary Reagents | KMnO₄, H₂O, Acid | NaOH, H₂O, Acid | H₂SO₄, Na₂SO₄, Electricity |
| Typical Yield | < 70% [7] | ~90% [12] | ~30% (for acid) [11] |
| Key Advantages | Simple, well-established lab method. | High yield, high purity, no heavy metal waste. [7][8] | "Green" oxidant (electrons), tunable selectivity. [11] |
| Key Disadvantages | Low yield, MnO₂ waste, purification challenges. [7] | Requires 2-cyanopyridine precursor (multi-step). | Lower yields, co-product formation, specialized equipment. |
| Scalability | Poor for large scale. | Excellent; preferred industrial route. | Potentially good, but less established. |
| Environmental Impact | High (solid waste). [7] | Moderate (salt byproduct). | Low (if electricity is from a clean source). |
Conclusion
The synthesis of picolinic acid can be approached through several distinct routes, each with a unique profile of advantages and disadvantages.
-
The oxidation of 2-methylpyridine with potassium permanganate remains a viable, albeit inefficient, method for small-scale laboratory synthesis.
-
For industrial production, the hydrolysis of 2-cyanopyridine is the superior method, offering high yields and operational simplicity, despite being a two-step process from the base feedstock. [2][7]* Electrochemical synthesis represents the frontier of picolinic acid production, promising a more sustainable and environmentally friendly approach, though further research is needed to improve yields and selectivity.
The selection of an optimal synthesis route is therefore a strategic decision that must be guided by the desired scale of production, economic constraints, available equipment, and environmental considerations. For researchers and drug development professionals, understanding the causality behind each protocol is paramount to achieving efficient, reliable, and sustainable production of this vital chemical intermediate.
References
-
Picolinic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
2-Methylpyridine - Wikipedia. (n.d.). Retrieved from [Link]
-
Yoshida, T., Sada, Y., & Nagasawa, T. (2010). Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid by Exophiala dermatitidis (Kano) de Hoog DA5501 cells grown on n-dodecane. Applied Microbiology and Biotechnology, 86(4), 1165-1170. Retrieved from [Link]
-
picolinic acid hydrochloride - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Dipicolinic Acid as Intermediate for the Synthesis - UniVOOK. (2024). Retrieved from [Link]
-
Synthesis of picolinic acid - PrepChem.com. (n.d.). Retrieved from [Link]
-
Quinolinic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group. (1988). Inorganic Chemistry, 27(21), 3834-3837. Retrieved from [Link]
- Renk, E. F., & Clauson-Kaas, N. (1966). Processes for the production of picolinic acid derivatives (U.S. Patent No. 3,245,998). U.S. Patent and Trademark Office.
-
Mohammadi, A., et al. (2023). Synthesis of picolinate and picolinic acid derivatives using UiO-66-N(Zr)-N(CH2PO3H2)2 as a novel heterogeneous catalyst. RSC Advances. Retrieved from [Link]
-
Bawa, R. A. (2012). Synthesis of Some Aminopicolinic Acids. IRL @ UMSL. Retrieved from [Link]
- CN102399183B - A kind of method of preparing picolinic acid. (n.d.). Google Patents.
-
Mohammadi, A., et al. (2023). Synthesis of picolinates via a cooperative vinylogous anomeric-based oxidation using UiO-66(Zr)-N(CH2PO3H2)2 as a catalyst. RSC Advances, 13(38), 26867-26875. Retrieved from [Link]
- CN101602716B - Synthesis method of 2-chromium picolinate. (n.d.). Google Patents.
- Process for producing pyridine carboxylic acids - European Patent Office - EP 2428505 B1. (n.d.). Google Patents.
- CN101623648A - Catalyst of picolinic acid synthesized by selectively oxygenizing picoline as well as preparation method and application thereof. (n.d.). Google Patents.
- Renk, E. F., & Clauson-Kaas, N. (1966). Process for the production of new picolinic acid derivatives (U.S. Patent No. 3,228,950). U.S. Patent and Trademark Office.
-
Boyd, M. J., et al. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC - NIH. Retrieved from [Link]
-
Gurczynski, M., et al. (n.d.). OXIDATION OF METHYLPYRIDINES WITH SOME ARGENTOUSCOMPOUNDS. Retrieved from [Link]
- Adams, R. (1949). Picolinic acid recovery (U.S. Patent No. 2,578,672). U.S. Patent and Trademark Office.
-
A Study of Metal Complexes of 2 – Picolinic Acid - Oriental Journal of Chemistry. (2019). Retrieved from [Link]
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A Comparative Guide to the Purity Assessment of 6-Chloro-5-pivalamidopicolinic Acid by HPLC: A Senior Application Scientist's Perspective
This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of 6-Chloro-5-pivalamidopicolinic acid, a key intermediate in pharmaceutical synthesis. As the quality of an Active Pharmaceutical Ingredient (API) is directly influenced by the purity of its precursors, a robust and well-validated analytical method is not merely a quality control requirement but a cornerstone of drug safety and efficacy.[1] This document is intended for researchers, analytical scientists, and drug development professionals, offering both theoretical justifications for methodological choices and practical, step-by-step protocols.
The Regulatory Imperative: Grounding Purity Analysis in ICH Guidelines
Before delving into specific analytical techniques, it is crucial to understand the regulatory landscape that governs impurity management. The International Council for Harmonisation (ICH) provides a framework that is globally recognized. For a new drug substance intermediate like 6-Chloro-5-pivalamidopicolinic acid, the ICH Q3A(R2) guideline is paramount.[2][3] This guideline classifies impurities and establishes thresholds for their reporting, identification, and toxicological qualification.[4][5]
Key ICH Q3A(R2) Concepts:
-
Organic Impurities: These can arise from starting materials, by-products, intermediates, or degradation products.[6]
-
Inorganic Impurities: Typically derive from the manufacturing process and include reagents, catalysts, or heavy metals.[]
-
Residual Solvents: Organic or inorganic liquids used during synthesis.[2]
-
Thresholds: The guideline defines specific levels (often based on the maximum daily dose of the final drug) at which an impurity must be:
Therefore, the chosen analytical method must possess sufficient sensitivity and specificity to detect and quantify impurities at or below these mandated thresholds.
The Workhorse Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)
For a non-volatile, UV-absorbing molecule like 6-Chloro-5-pivalamidopicolinic acid, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with a UV detector is the primary analytical technique for routine purity assessment and quality control.[] Its robustness, cost-effectiveness, and quantitative accuracy make it ideal for this purpose.
Causality Behind Experimental Choices:
-
Why a C18 Column? A C18 (octadecylsilane) stationary phase is the standard for RP-HPLC. It effectively retains moderately polar to non-polar analytes, like our target aromatic carboxylic acid, through hydrophobic interactions. The long carbon chains provide a high surface area for separation from more polar or less retained impurities.
-
Why an Acidified Mobile Phase? The molecule contains a carboxylic acid group, which will be ionized at neutral pH. This can lead to poor peak shape (tailing) and inconsistent retention. By adding an acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase, we suppress the ionization of the carboxyl group.[8] This ensures the molecule is in a single, neutral form, resulting in sharper, more symmetrical peaks and improved chromatographic resolution.
-
Why Gradient Elution? A gradient elution, where the proportion of the organic solvent (e.g., acetonitrile) in the mobile phase is increased over time, is essential for impurity profiling. This allows for the effective elution of both early-eluting (polar) and late-eluting (non-polar) impurities within a single analytical run, providing a comprehensive purity profile.[9]
-
Why UV Detection? The presence of the substituted pyridine ring provides a chromophore that absorbs UV light. This allows for sensitive and selective detection. A photodiode array (PDA) detector is often preferred as it can acquire spectra across a range of wavelengths, helping to assess peak purity and identify potential co-eluting impurities.
Workflow for HPLC-UV Purity Assessment
Caption: Standard workflow for HPLC-UV purity analysis.
A Comparative Look: Alternative and Complementary Techniques
While HPLC-UV is excellent for routine quantification, it has limitations. It cannot definitively identify unknown impurities, and it may not be suitable for analytes that lack a UV chromophore. A comprehensive purity assessment strategy often involves orthogonal or complementary techniques.[10]
| Technique | Principle | Primary Use Case for Purity Assessment | Sensitivity | Specificity | Throughput | Key Information Provided |
| HPLC-UV | Differential partitioning between mobile/stationary phases; UV absorbance detection. | Routine QC & Quantification. Quantifying known impurities and overall purity via area percent.[11] | High (ng) | Moderate | High | Quantitative Purity |
| LC-MS | HPLC separation coupled with mass-to-charge ratio detection. | Impurity Identification. Determining the molecular weight of unknown impurities for structural elucidation.[] | Very High (pg-fg) | Very High | Moderate | Structural (Molecular Weight) |
| UPLC | HPLC using sub-2 µm particles, requiring higher pressures. | High-Throughput Analysis. Faster run times and higher resolution compared to conventional HPLC. | Very High | Moderate | Very High | Faster Quantitative Purity |
| DSC | Measures heat flow into a sample versus temperature. | Absolute Purity of High-Purity Samples. Determines total eutectic impurity content based on melting point depression.[13] | Low (>98% pure) | Low (non-specific) | Low | Total Molar Purity |
Decision Logic: Selecting the Right Tool for the Job
The choice of analytical method depends entirely on the objective. A routine batch release requires a different tool than an investigation into a novel degradation product.
Caption: Decision tree for selecting an analytical method.
Detailed Experimental Protocols
The following protocols are provided as robust starting points for method development and validation. All methods must be fully validated according to ICH Q2(R1) guidelines to ensure they are fit for purpose.[14][15]
Protocol 1: HPLC-UV Method for Purity Determination
This method is designed for the accurate quantification of 6-Chloro-5-pivalamidopicolinic acid and its related substances.
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and PDA detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm, or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %B 0.0 10 25.0 90 30.0 90 30.1 10 | 35.0 | 10 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 272 nm (or λmax determined from UV scan).
-
Injection Volume: 10 µL.
-
-
Preparation of Solutions:
-
Diluent: Acetonitrile:Water (50:50 v/v).
-
Standard Solution (for peak identification): Accurately weigh ~10 mg of 6-Chloro-5-pivalamidopicolinic acid reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: ~0.1 mg/mL).
-
Sample Solution: Accurately weigh ~10 mg of the sample into a 100 mL volumetric flask. Dissolve and dilute to volume with Diluent (Concentration: ~0.1 mg/mL).
-
-
Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Inject the diluent (blank) to ensure no system peaks interfere.
-
Inject the Standard Solution to determine the retention time of the main peak.
-
Inject the Sample Solution.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram from the sample injection, disregarding any peaks from the blank.
-
Calculate the percentage of each impurity using the area normalization method: % Impurity = (Area of Impurity Peak / Total Area of All Peaks) x 100
-
Report any impurity exceeding the reporting threshold.[2]
-
Protocol 2: LC-MS Method for Impurity Identification
This method is designed to obtain the molecular weight of an unknown impurity detected by the HPLC-UV method.
-
Chromatographic and MS Conditions:
-
LC System: Waters ACQUITY UPLC I-Class or equivalent.
-
MS System: Waters Xevo G2-XS QTof or equivalent high-resolution mass spectrometer.
-
Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm, or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program: (A faster gradient can be used due to the UPLC system)
Time (min) %B 0.0 5 8.0 95 10.0 95 10.1 5 | 12.0 | 5 |
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive and Negative modes.
-
Mass Range: 50 - 1000 m/z.
-
Data Acquisition: Full Scan (MS) and potentially data-dependent MS/MS for fragmentation data.
-
-
Preparation of Solutions:
-
Prepare the sample solution as described in Protocol 1, ensuring the concentration is suitable to detect the impurity of interest without saturating the detector with the main peak. A dilution may be necessary.
-
-
Procedure:
-
Inject the sample and acquire data in both positive and negative ESI modes.
-
-
Data Analysis:
-
Extract the ion chromatogram corresponding to the impurity peak observed in the UV chromatogram.
-
Determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻).
-
Use the accurate mass to predict possible elemental compositions, which is the first critical step in identifying the structure of the unknown impurity.[9]
-
Conclusion
The purity assessment of 6-Chloro-5-pivalamidopicolinic acid is a multi-faceted task that relies on a scientifically sound, risk-based approach grounded in regulatory expectations. While RP-HPLC with UV detection serves as the validated, quantitative workhorse for routine quality control, it must be complemented by more powerful techniques like LC-MS for the critical task of impurity identification. The ultimate goal is to build a comprehensive understanding of the impurity profile, ensuring that the final API is safe, effective, and compliant with global pharmaceutical standards. The selection of the appropriate analytical technology, guided by the principles and protocols outlined in this guide, is fundamental to achieving this goal.
References
-
ICH. (2006). Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. AMSbiopharma. [Link]
-
European Medicines Agency. (2006). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. EMA. [Link]
-
ICH. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. [Link]
-
ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. gmp-compliance.org. [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
-
SIELC Technologies. (n.d.). Separation of Aromatic Carboxylic Acids by Mixed-Mode HPLC. [Link]
-
Neuland Laboratories. (n.d.). Pharmaceutical Intermediate Quality Standards: A Practical Guide. [Link]
-
MDPI. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
-
Journal of Pharmaceutical and Allied Sciences. (2024). Review on the modern analytical advancements in impurities testing. [Link]
-
IJRPR. (2024). Impurity Profiling of Active Pharmaceutical Ingredients (APIs). International Journal of Research and Publication Reviews. [Link]
-
LCGC. (2014). Validation of Impurity Methods, Part II. [Link]
-
Alfa Chemistry. (2024). Ensuring Pharmaceutical Purity: Techniques for Isolating and Identifying API Impurities. [Link]
-
AHH Chemical Co., LTD. (n.d.). 6-Chloro-5-pivalamidopicolinic acid. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of Mellitic Acid and Trimellitic Acid on Newcrom BH Column. [Link]
-
Mastelf. (2025). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. [Link]
-
NETZSCH Analyzing & Testing. (2020). The Importance of Purity Determination of Pharmaceuticals. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. [Link]
-
Hengyuan Fine Chemical. (n.d.). PCL Impurity Reference Standards Supplier. [Link]
-
IVT Network. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
FDA. (1994). Reviewer Guidance: Validation of Chromatographic Methods. [Link]
-
PubChem. (n.d.). 6-Chloropicolinic acid. National Institutes of Health. [Link]
-
PubMed. (2004). Reversed-phase HPLC methods for purity test and assay of pioglitazone hydrochloride in tablets. [Link]
-
Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]
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A Senior Application Scientist's Guide to Confirming the Molecular Weight of 6-Chloro-5-pivalamidopicolinic Acid by Mass Spectrometry
For researchers and professionals in drug development, the unequivocal confirmation of a molecule's identity is a foundational step. The molecular weight is a primary characteristic, and its empirical verification is non-negotiable. This guide provides an in-depth comparison of mass spectrometry techniques for confirming the molecular weight of 6-Chloro-5-pivalamidopicolinic acid, a compound of interest in synthetic and medicinal chemistry. We will explore two primary methodologies: standard Liquid Chromatography-Mass Spectrometry (LC-MS) for nominal mass confirmation and High-Resolution Mass Spectrometry (HRMS) for accurate mass determination and elemental composition confirmation.
Analyte at a Glance: 6-Chloro-5-pivalamidopicolinic acid
Before any analysis, understanding the target molecule is critical.
-
Chemical Formula: C₁₁H₁₃ClN₂O₃[1]
-
Theoretical Molecular Weight (Monoisotopic Mass): 256.0615 g/mol
-
Structure: The molecule contains a carboxylic acid group (picolinic acid) and an amide linkage, making it amenable to common ionization techniques.
The presence of a carboxylic acid suggests that the molecule will readily deprotonate, making negative-ion mode mass spectrometry a primary consideration. The chlorine atom provides a distinct isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is a key signature to look for in the mass spectrum.
Method 1: Nominal Mass Confirmation using Single Quadrupole LC-MS
Liquid chromatography coupled with a single quadrupole mass spectrometer is a ubiquitous workhorse in analytical laboratories.[3] It is ideal for routine confirmation, purity checks, and reaction monitoring due to its robustness and ease of use.[3]
Expert Rationale: Why LC-MS?
We couple liquid chromatography with mass spectrometry to handle sample complexity. Even if the sample is presumed pure, LC provides a crucial separation step that removes residual solvents, salts, or minor impurities that could interfere with ionization (a phenomenon known as ion suppression). Electrospray Ionization (ESI) is the chosen technique as it is a 'soft ionization' method, meaning it imparts minimal energy to the analyte, keeping the molecule intact and primarily showing the molecular ion.[4] This is crucial when the goal is simply to confirm the mass of the parent molecule.[4]
Experimental Workflow: LC-MS Analysis
Caption: LC-MS workflow for nominal mass confirmation.
Detailed Experimental Protocol
1. Sample Preparation:
-
Prepare a stock solution of 6-Chloro-5-pivalamidopicolinic acid at 1 mg/mL in methanol.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL using a mobile phase-like solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode, or without acid for negative mode). The presence of the carboxylic acid makes it suitable for analysis in various solvents.[5][6]
2. Liquid Chromatography (LC) Conditions:
-
Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Scientist's Note: While the analyte is an acid and negative ion mode is preferred, formic acid is often used as a mobile phase modifier to improve peak shape. For dedicated negative-ion mode analysis, one might use a buffer like ammonium formate.[5]
-
-
Gradient: 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
3. Mass Spectrometry (MS) Conditions:
-
Ionization Source: Electrospray Ionization (ESI).
-
Polarity: Negative Ion Mode.
-
Scientist's Note: We select negative ion mode to detect the deprotonated molecule, [M-H]⁻, as the picolinic acid moiety is the most acidic site and will readily lose a proton.
-
-
Scan Range: m/z 100 – 500. This range comfortably includes the expected ion mass.
-
Capillary Voltage: 3.5 kV.
-
Drying Gas (N₂) Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
Expected Results & Interpretation
The primary goal is to observe an ion corresponding to the molecular weight.
-
Expected Ion: In negative mode, the expected ion is [M-H]⁻ at m/z 255.1.
-
Isotopic Pattern: A key confirmatory feature will be the presence of the chlorine isotope pattern. You should observe a peak at m/z 255.1 (for ³⁵Cl) and another peak at m/z 257.1 (for ³⁷Cl) with a relative abundance of approximately 3:1.
-
Potential Adducts: In positive mode, one might observe the protonated molecule [M+H]⁺ at m/z 257.1 or adducts with sodium [M+Na]⁺ at m/z 279.1.
Method 2: Accurate Mass Measurement using High-Resolution Mass Spectrometry (HRMS)
For unambiguous confirmation, especially for publications or regulatory submissions, high-resolution mass spectrometry (HRMS) is the gold standard.[7][8] Instruments like Time-of-Flight (TOF) or Orbitrap analyzers provide mass accuracy typically below 5 parts per million (ppm), allowing for the determination of the elemental formula.[8][9]
Expert Rationale: Why HRMS?
While single quadrupole MS confirms the nominal mass (the integer mass), HRMS measures the exact mass to several decimal places.[7] This precision is powerful enough to distinguish between molecules that have the same nominal mass but different elemental compositions (isobars).[8] Confirming the exact mass within a narrow tolerance (e.g., < 5 ppm) provides extremely high confidence in the assigned elemental formula, C₁₁H₁₃ClN₂O₃.[9][10]
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The Picolinic Acid Scaffold: A Comparative Guide to Substituted Derivatives in Medicinal Chemistry
Introduction: The Privileged Nature of Picolinic Acid
Picolinic acid, a simple pyridine-2-carboxylic acid, has emerged as a "privileged scaffold" in medicinal chemistry. Its inherent properties, including its role as a bidentate chelating agent and its ability to serve as a versatile synthetic handle, have made it a cornerstone for the development of a diverse array of therapeutic agents.[1] As a natural catabolite of the amino acid tryptophan, picolinic acid and its derivatives are often well-tolerated and exhibit favorable pharmacokinetic profiles. This guide provides a comparative analysis of substituted picolinic acids, exploring how modifications to the pyridine ring influence their biological activity, with a focus on enzyme inhibition and anticancer applications. We will delve into the structure-activity relationships (SAR) that govern their performance and provide detailed experimental protocols for their evaluation.
Comparative Analysis of Substituted Picolinic Acids: A Tale of Two Applications
The true power of the picolinic acid scaffold lies in the profound impact that substitution patterns have on its biological activity. By strategically adding different functional groups to the pyridine ring, medicinal chemists can fine-tune the molecule's properties to target specific enzymes or cellular pathways with high potency and selectivity. Below, we compare the performance of various substituted picolinic acids in two key therapeutic areas: enzyme inhibition, focusing on 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), and anticancer activity.
Enzyme Inhibition: Targeting 11β-HSD1 in Metabolic Disease
11β-HSD1 is a promising therapeutic target for metabolic syndrome, including type 2 diabetes and obesity.[2][3] This enzyme is responsible for the conversion of inactive cortisone to active cortisol, and its inhibition can ameliorate the symptoms of these conditions.[2] Picolinamide derivatives have been identified as potent inhibitors of 11β-HSD1.[4]
A key aspect of the structure-activity relationship for these inhibitors is the nature of the substituent at the 6-position of the picolinamide core. Optimization of a high-throughput screening hit, N-cyclohexyl-6-(piperidin-1-yl)picolinamide, led to the discovery of highly potent and metabolically stable inhibitors.[4]
Table 1: Comparative Inhibitory Activity of 6-Substituted Picolinamide Derivatives against 11β-HSD1 [4]
| Compound | 6-Substituent | 11β-HSD1 IC50 (nM) |
| 1 | Piperidin-1-yl | 130 |
| 25 | 4-Fluorophenyl | 10 |
| Reference | Carbenoxolone | Low micromolar range[5] |
The data clearly indicates that substitution at the 6-position with an aromatic group, such as a 4-fluorophenyl ring, significantly enhances the inhibitory potency against 11β-HSD1 compared to a piperidinyl substituent.[4] This highlights the importance of exploring aryl substitutions at this position to maximize interactions with the enzyme's active site.
Anticancer Activity: Cytotoxicity and Kinase Inhibition
Picolinic acid derivatives have also demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[6][7] Their mechanisms of action are often multifaceted, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth and proliferation, such as Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2).[6][8]
A comparative analysis of the cytotoxicity of various picolinic acid analogs reveals a strong dependence on the nature and position of the substituents.
Table 2: Comparative Cytotoxicity (IC50) of Substituted Picolinic Acid Analogs against Various Cell Lines
| Compound | Substitution Pattern | Cell Line | IC50 (mM) | Reference |
| Fusaric acid | 5-butyl | CHO | 0.032 | [9] |
| 3-Hydroxypicolinic acid | 3-hydroxy | CHO | Not specified | [9] |
| Picolinic acid | Unsubstituted | CHO | Not specified | [9] |
| Picloram | 4-amino-3,5,6-trichloro | CHO | Not specified | [9] |
| 6-Bromopicolinic acid | 6-bromo | CHO | Not specified | [9] |
| 6-Methylpicolinic acid | 6-methyl | CHO | Not specified | [9] |
| Dipicolinic acid | 6-carboxy | CHO | Not specified | [9] |
| Isonicotinic acid | Isomer | CHO | Not specified | [9] |
| Picolinic acid N-oxide | N-oxide | CHO | Not specified | [9] |
| Nicotinic acid | Isomer | CHO | Not specified | [9] |
| 6-Hydroxypicolinic acid | 6-hydroxy | CHO | 25.85 | [9] |
| Compound 8j | See reference | A549 (Lung) | 0.0125 | [7] |
| Compound 8l | See reference | A549 (Lung) | 0.0132 | [7] |
| Compound 8j | See reference | HepG2 (Liver) | 0.0206 | [7] |
| Compound 8l | See reference | HepG2 (Liver) | 0.0182 | [7] |
| Sorafenib (Reference) | - | A549 (Lung) | 0.0193 | [7] |
| Sorafenib (Reference) | - | HepG2 (Liver) | 0.0290 | [7] |
The data from the CHO cell line study indicates that fusaric acid is the most toxic analog, while 6-hydroxypicolinic acid is the least toxic.[9] This suggests that lipophilicity (logP) and the charge on the nitrogen atom are key determinants of toxicity.[9] The results for compounds 8j and 8l demonstrate potent anticancer activity against lung and liver cancer cell lines, with IC50 values comparable to or better than the approved drug Sorafenib.[7] These compounds were also found to be effective inhibitors of VEGFR-2 kinase, with IC50 values of 0.53 µM and 0.29 µM, respectively.[7]
Experimental Protocols: A Guide to Evaluation
To ensure the trustworthiness and reproducibility of findings, it is crucial to employ well-validated experimental protocols. Here, we provide detailed, step-by-step methodologies for key assays used in the evaluation of substituted picolinic acids.
In Vitro Cytotoxicity: The MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and is a cornerstone of in vitro anticancer drug screening.
Principle: Metabolically active cells reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight in an incubator at 37°C with 5% CO₂.[10]
-
Compound Treatment: Prepare serial dilutions of the picolinic acid derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental design.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the compound concentration to determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
11β-HSD1 Enzyme Inhibition Assay
This assay is used to determine the potency of compounds in inhibiting the activity of the 11β-HSD1 enzyme.
Principle: The assay measures the conversion of cortisone to cortisol, catalyzed by 11β-HSD1, in the presence of the cofactor NADPH. The amount of cortisol produced is quantified to determine the extent of enzyme inhibition.[11]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a stock solution of the picolinic acid derivative in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of test concentrations.[11]
-
Assay Plate Setup: In a 96-well plate, add the assay buffer, NADPH, and the test compound dilutions.[11]
-
Enzyme Reaction Initiation: Initiate the enzymatic reaction by adding the 11β-HSD1 enzyme and the substrate, cortisone.[11]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).[11]
-
Reaction Termination: Stop the reaction by adding a quenching agent.[11]
-
Cortisol Quantification: Quantify the amount of cortisol produced using a suitable method such as ELISA, HPLC, or a coupled enzymatic reaction that generates a colorimetric or fluorometric signal.[11]
-
Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to a control with no inhibitor. Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.[11]
Caption: Workflow for the 11β-HSD1 enzyme inhibition assay.
Structure-Activity Relationship (SAR) Insights and Future Directions
The comparative data presented in this guide underscores the critical role of the substitution pattern on the picolinic acid scaffold in determining its biological activity.
-
For 11β-HSD1 Inhibition: Aryl substitutions at the 6-position of the picolinamide core are crucial for high potency. Further exploration of different aryl and heteroaryl groups at this position, along with modifications to the amide substituent, could lead to the discovery of even more potent and selective inhibitors.
-
For Anticancer Activity: The interplay between lipophilicity and electronic properties of the substituents significantly influences cytotoxicity. The development of picolinamide-based kinase inhibitors, such as those targeting VEGFR-2, represents a promising avenue for future research. The synthesis of libraries of picolinic acid derivatives with diverse substitution patterns for screening against a panel of cancer cell lines and kinases will be instrumental in identifying novel anticancer agents.
The versatility of the picolinic acid scaffold, coupled with a deep understanding of its structure-activity relationships, will undoubtedly continue to fuel the discovery of new and improved therapeutic agents for a wide range of diseases.
References
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Roche. MTT Assay Protocol for Cell Viability and Proliferation. [Link]
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CLYTE Technologies. MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025-12-24) [Link]
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Investigative Ophthalmology & Visual Science. Quantitative Structure Toxicity Relationship of Picolinic Acid Analogs. [Link]
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Zeidan, M. A., et al. Design, synthesis and docking study of novel picolinamide derivatives as anticancer agents and VEGFR-2 inhibitors. European Journal of Medicinal Chemistry, 2019. [Link]
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Lee, J., et al. Synthesis and optimization of picolinamide derivatives as a novel class of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors. Bioorganic & Medicinal Chemistry Letters, 2015. [Link]
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National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. (2013-05-01) [Link]
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Creative Diagnostics. The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
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Li, Y., et al. Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation. MedChemComm, 2018. [Link]
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National Center for Biotechnology Information. Selective Inhibition of 11beta-Hydroxysteroiddehydrogenase-1 with BI 187004 in Patients with Type 2 Diabetes and Overweight or Obesity: Safety, Pharmacokinetics, and Pharmacodynamics After Multiple Dosing Over 14 Days. [Link]
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Kim, H., et al. Synthesis and biological evaluation of picolinamides as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). Bioorganic & Medicinal Chemistry Letters, 2015. [Link]
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National Center for Biotechnology Information. Inhibition of 11β‐Hydroxysteroid dehydrogenase‐1 with AZD4017 in patients with nonalcoholic steatohepatitis or nonalcoholic fatty liver disease: A randomized, double‐blind, placebo‐controlled, phase II study. (2022-01-25) [Link]
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National Center for Biotechnology Information. Development and structure–activity relationships of tanshinones as selective 11β-hydroxysteroid dehydrogenase 1 inhibitors. [Link]
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National Center for Biotechnology Information. Discovery of novel inhibitor of 11 beta-hydroxysteroid dehydrogenase type 1 using in silico structure-based screening approach for the treatment of type 2 diabetes. [Link]
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National Center for Biotechnology Information. Crystal structures of 11β-hydroxysteroid dehydrogenase type 1 and their use in drug discovery. [Link]
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National Center for Biotechnology Information. The Physiological Action of Picolinic Acid in the Human Brain. (2009-04-28) [Link]
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A Comparative Guide to the Structure-Activity Relationship of Picolinic Acid Analogs as Bioactive Compounds
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of picolinic acid derivatives, with a comparative focus on analogs structurally related to 6-Chloro-5-pivalamidopicolinic acid. While direct experimental data on the SAR of 6-Chloro-5-pivalamidopicolinic acid analogs is not extensively available in public literature, this document synthesizes findings from closely related picolinic acid series to offer valuable insights for researchers, scientists, and professionals in drug and herbicide development. The principles discussed herein are grounded in established studies on synthetic auxin herbicides, a major class of picolinic acid derivatives.
Introduction to Picolinic Acid Derivatives and their Bioactivity
Picolinic acid, a pyridine-2-carboxylic acid, serves as a versatile scaffold in medicinal and agricultural chemistry. Its derivatives have been investigated for a wide range of biological activities, including anticancer and anticonvulsant properties. A particularly prominent application of picolinic acid derivatives is in the development of synthetic auxin herbicides.[1] These compounds mimic the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and ultimately death in susceptible plants.[2]
The herbicidal activity of picolinic acid analogs is primarily mediated through their interaction with the F-box protein transport inhibitor response 1/auxin signaling F-box (TIR1/AFB) family of auxin co-receptors, specifically AFB5.[1][3] This interaction triggers a signaling cascade that results in the degradation of Aux/IAA transcriptional repressors, leading to the expression of auxin-responsive genes that regulate plant growth.
This guide will explore the SAR of picolinic acid analogs by examining how structural modifications at various positions of the picolinic acid ring influence their biological activity, drawing parallels to the potential SAR of 6-Chloro-5-pivalamidopicolinic acid analogs.
Core Scaffold: 6-Chloro-5-pivalamidopicolinic Acid
The core structure of interest is 6-Chloro-5-pivalamidopicolinic acid. For the purpose of this comparative analysis, we will examine the SAR of a well-studied series of analogs: 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acids. These compounds share the picolinic acid core and provide a robust dataset for understanding the impact of substitutions on herbicidal activity.
Mechanism of Action: Synthetic Auxin Pathway
Picolinic acid-based herbicides function as synthetic auxins. Their mode of action involves binding to the AFB5 co-receptor, which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This binding event stabilizes the interaction between the SCF complex and Aux/IAA repressor proteins, leading to the ubiquitination and subsequent degradation of the repressors by the 26S proteasome. The removal of these repressors allows for the transcription of auxin-responsive genes, culminating in phytotoxicity.[2]
Caption: Mechanism of action of picolinic acid-based synthetic auxin herbicides.
Structure-Activity Relationship (SAR) Analysis by Analogy
The following sections detail the SAR of picolinic acid analogs based on published data for herbicidal activity, primarily measured by the inhibition of Arabidopsis thaliana root growth (IC50 values).
Modifications at the 6-Position of the Picolinic Acid Ring
A key strategy in the development of novel picolinic acid herbicides has been the replacement of the 6-chloro substituent with more complex moieties. Studies have shown that introducing an aryl-substituted pyrazolyl group at the 6-position can significantly enhance herbicidal potency.[1][3]
For instance, the compound 4-amino-3,5-dichloro-6-(5-(4-chlorophenyl)-3-methyl-1H-pyrazol-1-yl)picolinic acid (V-7) exhibits an exceptionally low IC50 value for Arabidopsis thaliana root growth, indicating high potency.[1][3] This suggests that a bulky, appropriately substituted aromatic group at the 6-position is crucial for strong binding to the AFB5 receptor.
Influence of Substituents on the 6-Aryl Moiety
The electronic nature and position of substituents on the aryl ring of the 6-pyrazolyl moiety play a critical role in determining the herbicidal activity.
| Compound ID | R1 (on Phenyl Ring) | R2 (on Pyrazole Ring) | IC50 (µM) for A. thaliana Root Growth[1][3] |
| V-1 | 4-H | CH3 | 0.052 |
| V-2 | 4-F | CH3 | 0.021 |
| V-3 | 4-Cl | CH3 | 0.003 |
| V-4 | 4-Br | CH3 | 0.005 |
| V-5 | 4-CH3 | CH3 | 0.012 |
| V-7 | 4-Cl | CF3 | 0.001 |
| V-8 | 4-Br | CF3 | 0.002 |
Key Observations:
-
Halogen Substitution: The presence of a halogen (F, Cl, Br) at the 4-position of the phenyl ring generally increases potency compared to the unsubstituted analog (V-1). Chlorine (V-3) and bromine (V-4) appear to be particularly favorable.
-
Electron-Withdrawing Groups on Pyrazole: Replacing the methyl group on the pyrazole ring with a strongly electron-withdrawing trifluoromethyl (CF3) group (V-7, V-8) leads to a significant increase in activity. Compound V-7, with a 4-chloro substituent on the phenyl ring and a trifluoromethyl group on the pyrazole, is the most potent in this series.[1][3]
Hypothetical SAR for the 5-Pivalamido Group
While direct SAR data for the 5-pivalamido group in 6-Chloro-5-pivalamidopicolinic acid is unavailable, we can hypothesize its potential role and the likely impact of modifications based on general medicinal chemistry principles:
-
Steric Bulk: The bulky tert-butyl group of the pivalamido moiety may influence the molecule's conformation and its fit within the receptor binding pocket. Varying the size and shape of this acyl group (e.g., replacing it with acetyl, isobutyryl, or benzoyl groups) would likely modulate activity.
-
Hydrogen Bonding: The amide NH group can act as a hydrogen bond donor, potentially forming a key interaction with the receptor. The carbonyl oxygen can act as a hydrogen bond acceptor.
-
Hydrophobicity: The pivalamido group contributes to the overall lipophilicity of the molecule, which can affect its transport to the target site.
Systematic modification of the pivalamido group would be a critical step in elucidating the SAR of this specific class of compounds.
The Essential Role of the Carboxylic Acid Group
The carboxylic acid at the 2-position is a conserved feature in most active picolinic acid herbicides. It is believed to be crucial for binding to the auxin co-receptor, likely through ionic interactions or hydrogen bonding with key amino acid residues in the binding pocket. Esterification or replacement of this group generally leads to a loss of activity, although some ester pro-drugs are designed to be hydrolyzed to the active acid in planta.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of picolinic acid-based herbicides, adapted from published literature.[1][4][5]
Representative Synthesis of a 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid Analog
This protocol describes a general route for the synthesis of the target compounds.
-
Step 1: Synthesis of the Pyrazole Intermediate:
-
React a substituted acetophenone with a suitable reagent (e.g., dimethylformamide-dimethylacetal) to form an enaminone.
-
Cyclize the enaminone with hydrazine hydrate to form the 5-aryl-substituted pyrazole.
-
-
Step 2: Coupling with the Picolinic Acid Core:
-
Couple the synthesized pyrazole with a suitably substituted 6-halopicolinic acid derivative (e.g., methyl 4-amino-3,5,6-trichloropicolinate) under basic conditions (e.g., using potassium carbonate) in a suitable solvent like DMF.
-
-
Step 3: Hydrolysis:
-
Hydrolyze the resulting ester to the corresponding carboxylic acid using a base such as sodium hydroxide in a mixture of water and an organic solvent (e.g., methanol or THF).
-
Acidify the reaction mixture to precipitate the final product.
-
Purify the product by recrystallization or chromatography.
-
Arabidopsis thaliana Root Growth Inhibition Assay
This assay is a standard method for evaluating the herbicidal activity of auxin mimics.
-
Preparation of Media: Prepare Murashige and Skoog (MS) medium containing various concentrations of the test compound. A control medium without the test compound should also be prepared.
-
Seed Sterilization and Plating: Sterilize Arabidopsis thaliana seeds and place them on the prepared MS agar plates.
-
Incubation: Incubate the plates vertically in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for a defined period (e.g., 7-10 days).
-
Data Collection and Analysis:
-
Measure the length of the primary root for each seedling.
-
Calculate the percent inhibition of root growth for each concentration relative to the control.
-
Determine the IC50 value (the concentration that causes 50% inhibition of root growth) by plotting the percent inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
-
Sources
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- 4. Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids - PMC [pmc.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Data for Novel Picolinic Acids
Introduction: The Analytical Imperative for Novel Picolinic Acids
Picolinic acid and its derivatives represent a class of compounds with significant therapeutic potential, acting as versatile ligands in coordination chemistry and finding applications from neurological disorders to potential roles as MRI contrast agents.[1] As any novel chemical entity (NCE) progresses through the drug development pipeline, the reliability of the analytical data generated is paramount.[2] It forms the bedrock upon which decisions regarding safety, efficacy, and quality are made. This guide provides an in-depth, experience-driven comparison of analytical methodologies for novel picolinic acids, focusing on the critical, yet often misunderstood, process of cross-validation.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose.[3][4] However, in the globalized landscape of pharmaceutical development, data is often generated across different laboratories, using different equipment, or even by evolving analytical methods over a product's lifecycle.[5][6] This is where cross-validation becomes essential. It is the formal process of comparing results from two or more distinct analytical procedures or laboratories to ensure they are comparable, thereby guaranteeing data consistency throughout the lifecycle of the drug.[7][8]
This guide moves beyond a simple recitation of regulatory guidelines. It delves into the causality behind experimental design, the establishment of self-validating protocols, and the robust comparison of analytical techniques best suited for the unique physicochemical properties of picolinic acid derivatives.
Foundational Pillars: The Logic of Analytical Method Validation
Before comparing methods, we must ground our discussion in the universal parameters of analytical validation, as harmonized by the International Council for Harmonisation (ICH) in its Q2(R2) guideline.[3][9][10] These parameters are not a checklist; they are an interconnected system designed to prove a method is reliable.
-
Specificity: The ability to unequivocally assess the analyte in the presence of other components like impurities, degradants, or matrix components.[11][12][13] For a novel picolinic acid, this means distinguishing it from synthesis precursors or degradation products formed under stress conditions (e.g., acid, base, oxidation).
-
Accuracy: The closeness of the test results to the true value.[12][14] It is typically expressed as percent recovery of a known amount of analyte spiked into a sample matrix.
-
Precision: The degree of agreement among a series of measurements from the same homogeneous sample.[11] It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, analysts, equipment).[15]
-
-
Linearity & Range: The ability to produce results directly proportional to the analyte concentration over a defined interval.[12][14] The range is the interval between the upper and lower concentrations where the method is shown to be accurate, precise, and linear.[16]
-
Limits of Detection (LOD) & Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured with suitable precision and accuracy, respectively.[13]
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of mobile phase, column temperature), indicating its reliability during normal usage.[11]
The relationship between these core parameters forms the foundation of a validated method. A method cannot be considered accurate if it is not precise, and it is useless if it is not specific to the analyte of interest.
Caption: Interconnectivity of core analytical validation parameters.
Comparative Analysis of Techniques for Picolinic Acids
The choice of analytical technique is the first critical decision. Picolinic acids, containing a pyridine ring and a carboxylic acid group, are polar and possess a UV chromophore, making them amenable to several techniques. The optimal choice depends on the analytical objective (e.g., potency assay vs. impurity profiling) and the sample matrix.
| Technique | Principle | Strengths for Picolinic Acids | Limitations | Typical Application |
| HPLC-UV | Separation based on polarity (typically reversed-phase), detection via UV absorbance. | Cost-effective, robust, excellent for quantification. Picolinic acid's aromaticity provides good UV response.[17] | Lower specificity compared to MS; co-eluting impurities with similar UV spectra can interfere. | Potency assay, content uniformity, dissolution testing. |
| LC-MS/MS | HPLC separation coupled with mass spectrometry for detection based on mass-to-charge ratio. | High specificity and sensitivity. Can identify and quantify analytes in complex matrices (e.g., biological fluids).[18] | Higher cost and complexity. Susceptible to matrix effects (ion suppression).[19] | Impurity profiling, metabolite identification, bioanalysis. |
| GC-MS | Separation of volatile compounds, detection by mass spectrometry. | Excellent for resolving volatile impurities. | Requires derivatization to make polar picolinic acids volatile, adding a step to sample preparation.[20] | Analysis of residual solvents or specific volatile impurities. |
| CE-MS | Separation based on electrophoretic mobility in a capillary, coupled with MS detection. | High separation efficiency, very small sample volume required. Effective for charged species like picolinic acid.[18] | Lower concentration sensitivity than LC-MS, can be less robust. | Chiral separations, analysis of highly polar analogues. |
For most quality control applications involving a novel picolinic acid drug substance, High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the workhorse method due to its balance of performance, cost, and robustness.[10][21]
Experimental Protocol: Validating an HPLC-UV Method for a Novel Picolinic Acid
This section provides a detailed, self-validating protocol. The causality for each step is explained to demonstrate the scientific rationale.
Objective: To validate a stability-indicating HPLC-UV method for the assay of "Picolinic Acid Derivative X" (PAD-X).
4.1. Instrumentation and Materials
-
HPLC System: Quaternary pump, autosampler, column thermostat, and UV/PDA detector.
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size. Causality: The C18 stationary phase provides hydrophobic interaction with the pyridine ring of PAD-X, offering good retention.
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) and Acetonitrile (70:30 v/v). Causality: The acidic pH ensures the carboxylic acid group of PAD-X is protonated, suppressing ionization and leading to consistent, sharp peaks.
-
Standard & Sample Preparation: Prepare all solutions in a 50:50 water/acetonitrile diluent.
4.2. System Suitability Test (SST) This is the self-validating component of each run. Before any sample analysis, the system's performance is verified.
-
Inject a standard solution five times.
-
Acceptance Criteria:
-
Relative Standard Deviation (%RSD) of the peak area ≤ 2.0%.[10]
-
Tailing factor ≤ 2.0.
-
Theoretical plates > 2000.
-
-
Causality: SST ensures that the analytical system is precise and suitable for the analysis on that specific day, providing confidence in the subsequent results.[4]
4.3. Validation Protocol Steps
-
Specificity (Forced Degradation):
-
Expose PAD-X to acid (0.1N HCl), base (0.1N NaOH), oxidation (3% H₂O₂), heat (80°C), and light (ICH photostability chamber).
-
Analyze all stressed samples by HPLC with a Photodiode Array (PDA) detector.
-
Evaluation: Check for peak purity of the main PAD-X peak. Ensure all degradation product peaks are well-resolved from the main peak (Resolution > 2.0).
-
Causality: This proves the method can quantify the analyte without interference from potential degradants, making it "stability-indicating."[13]
-
-
Linearity:
-
Prepare a series of at least 5 standard solutions covering 50% to 150% of the expected sample concentration.
-
Inject each concentration in triplicate.
-
Evaluation: Plot a graph of mean peak area vs. concentration. Calculate the correlation coefficient (R²).
-
Acceptance Criteria: R² ≥ 0.999.[22]
-
-
Accuracy (% Recovery):
-
Spike a placebo matrix with PAD-X at three concentration levels (e.g., 80%, 100%, 120% of the target concentration).
-
Prepare three samples at each level and analyze.
-
Evaluation: Calculate the percent recovery for each sample.
-
Acceptance Criteria: Mean recovery should be between 98.0% and 102.0% at each level.[23]
-
-
Precision (Repeatability & Intermediate):
-
Repeatability: Analyze six independent samples of PAD-X at 100% of the target concentration on the same day, by the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst or on different equipment.
-
Evaluation: Calculate the %RSD for the results.
-
Acceptance Criteria: %RSD ≤ 2.0%.[14]
-
-
Robustness:
-
Analyze a standard solution while making small, deliberate changes to the method parameters:
-
Mobile Phase pH (± 0.2 units).
-
Acetonitrile composition (± 2%).
-
Column Temperature (± 5°C).
-
-
Evaluation: Assess the impact on SST parameters and the assay result.
-
Acceptance Criteria: SST must pass, and the result should not significantly change.
-
Causality: This demonstrates the method's reliability during routine use where minor variations are expected.[11]
-
4.4. Summary of Validation Data (Hypothetical)
| Parameter | Acceptance Criterion | Result | Pass/Fail |
| Linearity (R²) | ≥ 0.999 | 0.9998 | Pass |
| Accuracy (Recovery) | 98.0 - 102.0% | 99.5 - 101.2% | Pass |
| Precision (%RSD) | |||
| - Repeatability | ≤ 2.0% | 0.85% | Pass |
| - Intermediate | ≤ 2.0% | 1.10% | Pass |
| Robustness | No significant impact | All SST passed | Pass |
Cross-Validation: Bridging the Data Gap
Cross-validation is performed when data from two different analytical situations needs to be compared.[7] Common scenarios include:
-
Method Transfer: Transferring a validated method from a development lab to a QC lab.[8]
-
Method Update: Comparing a new, improved method (e.g., a faster UPLC method) to a legacy HPLC method.
-
Inter-laboratory Testing: Comparing results from a clinical trial where samples were analyzed at multiple sites.[6]
5.1. Cross-Validation Workflow
The core principle is to analyze the same set of homogeneous samples using both methods (or in both labs) and statistically compare the results.[8]
Caption: Workflow for analytical method cross-validation.
5.2. Protocol for Cross-Validation: HPLC vs. UPLC Method
Objective: To cross-validate a new, faster UPLC method against the validated HPLC method for PAD-X.
-
Sample Selection: Prepare at least 12 homogeneous samples of PAD-X drug substance, covering the analytical range.
-
Analysis:
-
Lab A (Reference Method): Analyze all 12 samples using the validated HPLC method.
-
Lab B (New Method): Analyze the same 12 samples using the new UPLC method (which must also be fully validated).
-
-
Data Evaluation:
5.3. Cross-Validation Data and Statistical Analysis (Hypothetical)
| Sample ID | HPLC Result (%) | UPLC Result (%) | % Difference |
| 1 | 99.8 | 99.9 | 0.10 |
| 2 | 100.1 | 100.0 | -0.10 |
| 3 | 99.5 | 99.7 | 0.20 |
| ... (n=12) | ... | ... | ... |
| Mean | 99.95 | 100.01 | |
| Std Dev | 0.45 | 0.42 |
Statistical Test: Paired t-test
-
Null Hypothesis (H₀): The mean difference between the two methods is zero.
-
Result: p-value = 0.65
Conclusion
The cross-validation of analytical data is not merely a regulatory hurdle; it is a fundamental scientific practice that ensures data integrity and consistency across the entire lifecycle of a pharmaceutical product. For novel picolinic acids, where the understanding of the molecule's behavior is still evolving, this process is even more critical. By selecting appropriate analytical techniques, rigorously validating them based on sound scientific principles, and performing systematic cross-validation when necessary, researchers can build a robust and reliable analytical foundation. This foundation provides the confidence needed to advance promising new therapies from the laboratory to the clinic, ensuring that all decisions are based on data that is accurate, reproducible, and trustworthy.
References
- Title: Validating Analytical Methods in Pharma: Accuracy, Specificity, Linearity & Robustness Explained Source: Vertex AI Search URL
- Title: The 6 Key Aspects of Analytical Method Validation Source: Element Lab Solutions URL
- Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL
- Title: Statistical tools and approaches to validate analytical methods: methodology and practical examples Source: National Library of Medicine URL
- Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
- Title: ICH Q2(R2)
- Title: Analytical Method Validation Parameters: An Updated Review Source: ResearchGate URL
- Title: Q2(R2)
- Title: Analytical Method Validation Definitions in Pharmaceuticals Source: Pharmaguideline URL
- Title: Top Mistakes in Analytical Method Validation and How to Avoid Them Source: Cencora URL
- Title: Analytical method validation: A brief review Source: World Journal of Advanced Research and Reviews URL
- Title: Highlights from FDA's Analytical Test Method Validation Guidance Source: ProPharma URL
- Title: Challenges in Analytical Method Development and Validation Source: BioPharm International URL
- Title: The Hidden Risks in Analytical Method Validation Source: Pharmuni URL
- Title: Objective criteria for statistical assessments of cross validation of bioanalytical methods Source: Taylor & Francis Online URL
- Title: Challenges in the Analytical Method Development and Validation for an Unstable Active Pharmaceutical Ingredient Source: ResearchGate URL
- Title: Application Note and Protocol: Picolinic Acid-d4 Derivatization for Enhanced GC-MS Analysis Source: Benchchem URL
- Title: Challenges in Analytical Method Development For Source: Scribd URL
- Title: Picolinic Acid Source: SIELC Technologies URL
- Title: Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters Source: PharmaGuru URL
- Title: Improved separation and detection of picolinic acid and quinolinic acid by capillary electrophoresis-mass spectrometry: Application to analysis of human cerebrospinal fluid Source: PubMed Central URL
- Title: (PDF)
- Title: (PDF)
- Title: Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility Source: Wiley Online Library URL
- Title: Statistical Tools in Analytical Method Validation Source: Medikamenter Quality Services URL
- Title: Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team Source: PubMed Central URL
- Title: Cross-validation of bioanalytical methods between laboratories Source: PubMed URL
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Differentiating Isomers of Chloro-pivalamidopicolinic Acid: A Comparative Guide to Analytical Strategies
For researchers, synthetic chemists, and professionals in drug development, the precise characterization of molecular structure is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different pharmacological, toxicological, and physicochemical properties. This guide provides an in-depth comparison of analytical techniques for differentiating constitutional isomers of chloro-pivalamidopicolinic acid, a substituted pyridine derivative of interest in medicinal chemistry and agrochemical research.
The primary challenge in differentiating these isomers lies in the positional variation of the chlorine atom on the picolinic acid backbone. This subtle structural change necessitates the use of high-resolution analytical techniques capable of probing the distinct electronic and spatial environments of each isomer. This guide will explore the application of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Chromatographic methods, providing both theoretical grounding and practical, field-proven protocols.
The Isomers in Focus
The core structure is N-(pivaloyl)picolinamide, with a chlorine atom substituted on the pyridine ring. The three most common constitutional isomers would be:
-
3-chloro-N-(pivaloyl)picolinamide
-
4-chloro-N-(pivaloyl)picolinamide
-
5-chloro-N-(pivaloyl)picolinamide
-
6-chloro-N-(pivaloyl)picolinamide
This guide will focus on the analytical strategies to distinguish between these positional isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful technique for distinguishing constitutional isomers, as it directly probes the chemical environment of each nucleus.[1] Both ¹H and ¹³C NMR will provide unique fingerprints for each isomer.
The Causality Behind Experimental Choices in NMR
The position of the electron-withdrawing chlorine atom and the pivalamido group dramatically influences the electron density around the pyridine ring. This, in turn, affects the chemical shifts (δ) of the remaining aromatic protons and carbons. Protons and carbons ortho and para to the chlorine atom will be deshielded (shifted downfield), while the meta positions will be less affected.[1] The coupling constants (J) between adjacent protons also provide crucial information about their relative positions.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified isomer in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.
-
Instrument Setup:
-
Spectrometer: 400 MHz or higher for better resolution.
-
Nuclei to be observed: ¹H and ¹³C.
-
Temperature: 25 °C.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters: 90° pulse, 2-second relaxation delay, 16-32 scans.
-
Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters: 30° pulse, 2-second relaxation delay, 1024-4096 scans.
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Analysis:
-
Integrate the ¹H signals to determine the number of protons corresponding to each peak.
-
Analyze the multiplicity (singlet, doublet, triplet, etc.) and coupling constants to determine the connectivity of the protons.
-
Assign the peaks to the specific protons and carbons in each isomer based on predicted chemical shifts and coupling patterns.
-
Predicted ¹H NMR Data for Chloro-pivalamidopicolinic Acid Isomers (Illustrative)
| Isomer | Predicted Aromatic ¹H Chemical Shifts (ppm) and Multiplicities |
| 3-chloro | H4 (~7.4 dd), H5 (~8.1 dd), H6 (~8.5 dd) |
| 4-chloro | H3 (~8.6 d), H5 (~7.8 dd), H6 (~8.7 d) |
| 5-chloro | H3 (~8.2 d), H4 (~7.9 dd), H6 (~8.5 d) |
| 6-chloro | H3 (~7.8 d), H4 (~7.4 t), H5 (~7.9 d) |
Note: This data is illustrative and based on general principles of substituent effects on pyridine rings. Actual values may vary.
Visualization of NMR Differentiation Workflow
Caption: Workflow for differentiating isomers using NMR spectroscopy.
Mass Spectrometry (MS): Unveiling Isomeric Differences Through Fragmentation
While isomers of chloro-pivalamidopicolinic acid will have the same molecular weight, tandem mass spectrometry (MS/MS) can differentiate them based on their unique fragmentation patterns.[2][3]
The Rationale for MS/MS in Isomer Differentiation
The position of the chlorine atom influences the stability of the pyridine ring and the adjacent amide bond. Upon collision-induced dissociation (CID), the molecule will fragment in a way that is characteristic of the chlorine's location. For example, the loss of the pivaloyl group or cleavage of the pyridine ring may be more or less favorable depending on the isomer.
Experimental Protocol: LC-MS/MS
-
Chromatographic Separation:
-
HPLC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 10% to 95% B over 10-15 minutes.
-
Flow Rate: 0.3-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry Detection:
-
Ion Source: Electrospray ionization (ESI) in positive mode.
-
MS1 Scan: Scan for the protonated molecular ion [M+H]⁺.
-
MS2 Scan (Product Ion Scan): Isolate the precursor ion ([M+H]⁺) and fragment it using an appropriate collision energy.
-
Data Analysis: Compare the product ion spectra of the different isomers to identify unique fragment ions or significant differences in the relative abundances of common fragments.
-
Expected Fragmentation Patterns (Illustrative)
All isomers are expected to show a loss of the pivaloyl group (C₅H₉O). However, the subsequent fragmentation of the resulting chloro-picolinamide ion will likely differ. For instance, the 6-chloro isomer might show a more prominent loss of HCl compared to the other isomers due to the proximity of the chlorine to the nitrogen and the amide group.
| Isomer | Precursor Ion (m/z) | Key Fragment Ions (m/z) - Illustrative |
| All Isomers | [M+H]⁺ | [M+H - C₅H₉O]⁺, [M+H - C₅H₉O - CO]⁺ |
| 6-chloro | [M+H]⁺ | Potentially enhanced [M+H - HCl]⁺ or related fragments |
Visualization of MS/MS Differentiation Principle
Caption: Principle of isomer differentiation by tandem mass spectrometry.
Infrared (IR) Spectroscopy: A Complementary Vibrational Approach
IR spectroscopy can be a rapid and non-destructive method to differentiate between positional isomers of substituted aromatic rings.[4][5][6][7][8] The key diagnostic region is the "fingerprint" region (below 1500 cm⁻¹), where out-of-plane C-H bending vibrations are observed.
The Basis for IR Differentiation
The pattern of substitution on the pyridine ring dictates the number and positions of the out-of-plane C-H bending bands. For disubstituted benzenes, and by extension pyridines, the positions of these bands are characteristic of ortho, meta, and para substitution patterns.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.
-
Data Acquisition:
-
Spectrometer: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Scan Range: 4000-650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans.
-
Acquire a background spectrum of the clean ATR crystal before running the sample.
-
-
Data Analysis:
-
Identify the characteristic bands for the pivalamido group (C=O stretch around 1680 cm⁻¹, N-H stretch around 3300 cm⁻¹).
-
Focus on the 900-675 cm⁻¹ region to identify the C-H out-of-plane bending vibrations that are characteristic of the substitution pattern on the pyridine ring.
-
Diagnostic IR Bands for Substituted Pyridines (Illustrative)
| Substitution Pattern (Analogous to Benzene) | C-H Out-of-Plane Bending (cm⁻¹) |
| 1,2,3-Trisubstituted (e.g., 4-chloro) | ~810-750 and ~900-860 |
| 1,2,4-Trisubstituted (e.g., 5-chloro) | ~885-870 and ~825-805 |
| 1,3,4-Trisubstituted (e.g., 6-chloro) | ~860-800 |
| 1,2,5-Trisubstituted (e.g., 3-chloro) | ~900-860 and ~850-800 |
Note: These ranges are approximate and based on analogies with substituted benzenes. The pyridine nitrogen will influence the exact positions.
X-ray Crystallography: Unambiguous Structure Determination
For crystalline solids, single-crystal X-ray diffraction provides the absolute, unambiguous structure of an isomer.[9][10][11][12][13] This technique is the ultimate arbiter in cases of structural ambiguity.
The Power of Crystallography
X-ray crystallography determines the precise spatial arrangement of atoms in a crystal lattice by analyzing the diffraction pattern of X-rays passing through a single crystal. This allows for the definitive identification of the chlorine atom's position on the pyridine ring.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of each isomer suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).
-
Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure, yielding the precise atomic coordinates and confirming the molecular connectivity.
Conclusion: An Integrated Approach
No single technique is universally superior for all applications. A multi-faceted approach, leveraging the strengths of each method, provides the most robust and reliable differentiation of chloro-pivalamidopicolinic acid isomers.
-
NMR spectroscopy offers unparalleled detail on the chemical environment and connectivity, making it the primary tool for structural assignment in solution.
-
Mass spectrometry , particularly LC-MS/MS, is highly sensitive and provides characteristic fragmentation patterns that can differentiate isomers, especially when coupled with chromatographic separation.
-
IR spectroscopy serves as a rapid, complementary technique, offering diagnostic information based on vibrational modes in the fingerprint region.
-
X-ray crystallography , when applicable, provides definitive and unambiguous structural proof.
By understanding the principles and applying the protocols outlined in this guide, researchers can confidently differentiate and characterize these important isomers, ensuring the integrity and success of their scientific endeavors.
References
- Smith, B. C. (2016). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-28.
- Dyer, J. R. (1965). Applications of Absorption Spectroscopy of Organic Compounds. Prentice-Hall.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Colthup, N. B., Daly, L. H., & Wiberley, S. E. (2012). Introduction to infrared and Raman spectroscopy. Elsevier.
-
Lopresti, M., et al. (2025). Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility. ChemistryOpen. [Link]
- Socrates, G. (2004). Infrared and Raman characteristic group frequencies: tables and charts. John Wiley & Sons.
- Glusker, J. P., & Trueblood, K. N. (2010). Crystal structure analysis: a primer. Oxford University Press.
- Massa, W. (2004). Crystal structure determination. Springer Science & Business Media.
- Clegg, W., Blake, A. J., Gould, R. O., & Main, P. (2001). Crystal structure analysis: principles and practice. Oxford University Press.
- Gallagher, J. F., et al. (2022). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide.
- Wilson, C. R., & Munro, O. Q. (2010). Acta Crystallographica Section E: Structure Reports Online, 66(11), o2846.
-
ResearchGate. (n.d.). (PDF) Crystal structure of N-hydroxypicolinamide monohydrate. ResearchGate. [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Chad's Prep. (n.d.). Mass Spectrometry Fragmentation Patterns. Chad's Prep. [Link]
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- 5. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
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- 12. Unraveling the Crystal Structures of Picolinic Acid Derivatives: Synthesis, Packing, Interactions, and Conformational Flexibility - Mattia Lopresti [mattialopresti.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
